Product packaging for Enoxacin hydrate(Cat. No.:CAS No. 84294-96-2)

Enoxacin hydrate

Número de catálogo: B1263200
Número CAS: 84294-96-2
Peso molecular: 694.7 g/mol
Clave InChI: DKNNITGJCMPHKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Enoxacin Sesquihydrate is a broad-spectrum antibacterial compound of the fluoroquinolone class, supplied as a high-purity solid for research applications. Its primary research value lies in its potent mechanism of action, functioning as a bactericidal agent by specifically inhibiting bacterial DNA gyrase and topoisomerase IV . This inhibition critically disrupts bacterial DNA replication, transcription, and repair, leading to the eradication of susceptible microorganisms . The compound is noted for its activity against a range of Gram-positive and Gram-negative bacteria, making it a useful tool for microbiological and pharmacological studies . Beyond its classical antibacterial applications, contemporary research has revealed additional valuable properties of Enoxacin. It has been reported to enhance RNA interference (RNAi) processes, providing a significant tool for molecular biology and genetic research . Furthermore, emerging studies investigate its potential cancer-inhibiting effects, opening avenues for oncological research . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40F2N8O9 B1263200 Enoxacin hydrate CAS No. 84294-96-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNITGJCMPHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F2N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84294-96-2
Record name Enoxacin sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENOXACIN SESQUIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enoxacin Hydrate: A Comprehensive Technical Guide on Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents. It exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Beyond its established antibacterial properties, enoxacin has garnered significant interest for its role as a modulator of microRNA (miRNA) processing, revealing potential applications in oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanisms of action of this compound, tailored for a scientific audience.

Chemical Properties and Structure

Enoxacin is a 1,8-naphthyridine derivative characterized by an ethyl group at the N1 position, a carboxyl group at the C3 position, an oxo group at the C4 position, a fluoro group at the C6 position, and a piperazin-1-yl group at the C7 position.[1] The hydrated form, this compound, is often a sesquihydrate.[5]

Physicochemical Properties

A summary of the key physicochemical properties of enoxacin and its hydrate form is presented in Table 1.

PropertyValueReferences
Chemical Formula C₁₅H₁₇FN₄O₃ (Enoxacin)[1]
C₁₅H₁₇FN₄O₃ · 1.5H₂O (Enoxacin Sesquihydrate)[5]
Molecular Weight 320.32 g/mol (Enoxacin)[2]
347.34 g/mol (Enoxacin Sesquihydrate)[5]
CAS Number 74011-58-8 (Enoxacin)[1]
84294-96-2 (this compound)[5]
Melting Point 220-224 °C[2]
Solubility DMSO: 45 mg/mL
Water: 3.43 g/L
Appearance White to off-white solid[6]
Synonyms Enoxacin sesquihydrate, AT-2266 hydrate, CI-919 hydrate[3]
Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method based on OECD 105)

The aqueous solubility of this compound can be determined using the shake-flask method, a standard protocol for assessing the solubility of chemical substances.

Methodology:

  • Preparation of Solutions: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a known volume of purified water (or a specified buffer system) in a glass flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath, typically at 25 °C ± 0.5 °C, for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the appropriate equilibration time.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then withdrawn, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a non-adsorptive filter.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting bacterial DNA replication and modulating miRNA processing.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Enoxacin's primary antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[8]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter DNA molecules following replication.[8]

By inhibiting these enzymes, enoxacin disrupts the normal topological state of bacterial DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[9][10][11]

antibacterial_pathway cluster_bacteria Bacterial Cell Enoxacin This compound DNA_Gyrase DNA Gyrase Enoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Enoxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Enoxacin's antibacterial mechanism of action.

Modulation of microRNA Processing

In addition to its antibacterial properties, enoxacin has been identified as an activator of miRNA processing.[3][4] This activity is mediated through its interaction with the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex which is central to miRNA biogenesis.[3]

Enoxacin enhances the binding of TRBP to precursor miRNAs (pre-miRNAs), thereby facilitating their processing by the Dicer enzyme into mature miRNAs.[4] This leads to an upregulation of specific miRNA levels, which can have significant downstream effects on gene expression and cellular processes.[3] This mechanism has been implicated in the cancer-specific growth-inhibitory effects of enoxacin.[3]

mirna_pathway Enoxacin This compound TRBP TRBP Enoxacin->TRBP Enhances binding to pre-miRNA Dicer Dicer Complex TRBP->Dicer Component of pre_miRNA pre-miRNA pre_miRNA->Dicer Substrate mature_miRNA Mature miRNA Dicer->mature_miRNA Processes into Gene_Silencing Gene Silencing mature_miRNA->Gene_Silencing Mediates experimental_workflow cluster_physicochemical Physicochemical Properties cluster_structural Structural Information cluster_biological Mechanism of Action start Start: this compound Sample physicochemical Physicochemical Characterization start->physicochemical structural Structural Elucidation start->structural biological Biological Activity Assessment start->biological solubility Aqueous Solubility (Shake-Flask) physicochemical->solubility melting_point Melting Point (DSC) physicochemical->melting_point purity Purity (HPLC) physicochemical->purity nmr NMR Spectroscopy structural->nmr mass_spec Mass Spectrometry structural->mass_spec xrd X-ray Crystallography structural->xrd antibacterial_assay Antibacterial Assays (MIC Determination) biological->antibacterial_assay enzyme_inhibition Enzyme Inhibition Assays (DNA Gyrase, Topo IV) biological->enzyme_inhibition mirna_profiling miRNA Expression Profiling biological->mirna_profiling end End: Comprehensive Profile solubility->end melting_point->end purity->end nmr->end mass_spec->end xrd->end antibacterial_assay->end enzyme_inhibition->end mirna_profiling->end

References

Enoxacin Hydrate: A Deep Dive into its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from the targeted inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial action of this compound, with a focus on its primary targets, the resulting cellular responses, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Enoxacin's primary mode of action is the inhibition of two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

1. Inhibition of DNA Gyrase:

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the bacterial DNA. This process is crucial for relieving the torsional stress that arises during the unwinding of the DNA double helix at the replication fork. Enoxacin binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5][6] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[5]

2. Inhibition of Topoisomerase IV:

Topoisomerase IV, structurally similar to DNA gyrase with two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes.[7] Following DNA replication, the two circular daughter chromosomes are often interlinked. Topoisomerase IV resolves these links, allowing for proper chromosome segregation into daughter cells. Enoxacin also inhibits topoisomerase IV, preventing the separation of daughter chromosomes and leading to a failure in cell division, which contributes to its bactericidal effect.[5]

Signaling Pathway of Enoxacin's Action

The following diagram illustrates the primary mechanism of action of this compound in bacteria.

Enoxacin_Mechanism cluster_process Bacterial Processes Enoxacin This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Enoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Enoxacin->Topo_IV Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Mediates DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Decatenation Chromosome Decatenation Topo_IV->Decatenation Mediates Topo_IV->DS_Breaks Leads to DNA_Replication DNA Replication & Transcription Supercoiling->DNA_Replication Decatenation->DNA_Replication Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death SOS_Response SOS Response DS_Breaks->SOS_Response Induces SOS_Response->Cell_Death Can contribute to

Enoxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Secondary Consequence: Induction of the SOS Response

The accumulation of double-strand DNA breaks caused by enoxacin triggers the bacterial SOS response, a global stress response to DNA damage.[8][9] This response is regulated by the RecA and LexA proteins.[9]

In the presence of single-stranded DNA, which is generated as a result of the DNA damage, the RecA protein becomes activated (RecA*). Activated RecA promotes the autocatalytic cleavage of the LexA repressor.[9] LexA normally represses the transcription of a regulon of genes involved in DNA repair and mutagenesis. The cleavage of LexA leads to the derepression of these SOS genes, which include those encoding for error-prone DNA polymerases. While the SOS response is a survival mechanism, the induction of mutagenic repair pathways can contribute to the development of antibiotic resistance.

Enoxacin-Induced SOS Response Pathway

The following diagram outlines the signaling cascade of the SOS response induced by enoxacin.

SOS_Response_Pathway Enoxacin Enoxacin DNA_Damage DNA Double-Strand Breaks Enoxacin->DNA_Damage Induces ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA Binds to RecA_active Activated RecA* RecA->RecA_active Activates LexA LexA Repressor RecA_active->LexA Promotes autocleavage of LexA_cleaved Cleaved LexA LexA->LexA_cleaved SOS_genes SOS Genes LexA->SOS_genes Represses SOS_proteins SOS Response Proteins (DNA Repair, Error-Prone Pols) SOS_genes->SOS_proteins Transcription & Translation

The SOS response pathway triggered by enoxacin-induced DNA damage.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of enoxacin against its primary targets and its antibacterial efficacy against various bacterial species.

Table 1: In Vitro Inhibitory Activity of Enoxacin
Target EnzymeOrganismAssay TypeIC50 (µg/mL)Reference
DNA GyraseEscherichia coliSupercoiling126[8]
Topoisomerase IVEscherichia coliDecatenation26.5[8]
Table 2: Minimum Inhibitory Concentrations (MIC) of Enoxacin against Various Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacteriaceae0.250.5[8]
Pseudomonas aeruginosa2>128[8]
Acinetobacter baumannii (Nalidixic Acid-Susceptible)-2[8]
Acinetobacter baumannii (Nalidixic Acid-Resistant)->128[8]
Methicillin-Susceptible Staphylococcus-8[8]
Methicillin-Resistant Staphylococcus->64[8]
Enterococci-128[8]
Enterobacteriaceae (multiply resistant)≤2 (for 95% of strains)-[3]
Pseudomonas aeruginosa (multiply resistant)≤2 (for 95% of strains)-[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of enoxacin required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • This compound stock solution

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Buffer/Loading Dye (2X): 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 10% glycerol

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose gel in Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide staining solution (1 µg/mL)

Procedure:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of enoxacin (or vehicle control, e.g., DMSO) to the respective tubes.

  • Add the appropriate dilution of DNA gyrase to each tube to initiate the reaction. The amount of enzyme should be predetermined to achieve complete supercoiling of the substrate under control conditions.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the 2X Stop Buffer/Loading Dye followed by an equal volume of chloroform:isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities for supercoiled and relaxed DNA to determine the percentage of inhibition at each enoxacin concentration and calculate the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To determine the concentration of enoxacin required to inhibit 50% of the decatenation activity of topoisomerase IV (IC50).

Materials:

  • Purified E. coli topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • This compound stock solution

  • 5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP

  • Dilution Buffer: As for gyrase assay

  • Stop Buffer/Loading Dye (2X): As for gyrase assay

  • Chloroform:isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide staining solution (1 µg/mL)

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile water.

  • Aliquot the mixture into microcentrifuge tubes.

  • Add varying concentrations of enoxacin (or vehicle control) to the tubes.

  • Initiate the reaction by adding a predetermined amount of topoisomerase IV to each tube. The enzyme concentration should be sufficient to decatenate the kDNA in the control reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and deproteinize as described for the gyrase assay.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Stain and visualize the gel.

  • Quantify the amount of decatenated minicircles to determine the percentage of inhibition and calculate the IC50.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram outlines the general workflow for determining the inhibitory activity of enoxacin against DNA gyrase and topoisomerase IV.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis cluster_results 4. Results Reagents Prepare Buffers, Enzyme Dilutions, Enoxacin Series Reaction_Mix Assemble Reaction Mixtures (Buffer, DNA, Enoxacin) Reagents->Reaction_Mix DNA_Substrate Prepare DNA Substrate (Relaxed Plasmid or kDNA) DNA_Substrate->Reaction_Mix Add_Enzyme Initiate with Enzyme Reaction_Mix->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop Reaction & Deproteinize Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Stain and Visualize Gel Gel_Electrophoresis->Visualization Quantification Quantify Band Intensities Visualization->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound exerts its potent bactericidal effects through a well-defined mechanism involving the dual inhibition of DNA gyrase and topoisomerase IV. This leads to the accumulation of lethal double-strand DNA breaks, which not only directly contributes to cell death but also triggers the SOS response, a complex cellular pathway with implications for mutagenesis and the evolution of resistance. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development, facilitating further investigation into the nuanced interactions of fluoroquinolones with their bacterial targets.

References

Enoxacin Hydrate as a DNA Gyrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial drug development. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and its effects on both bacterial and mammalian cells. Notably, enoxacin has also been identified as a modulator of microRNA (miRNA) processing in eukaryotic cells, opening avenues for its potential application in anticancer therapy. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial and anticancer agents.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid sesquihydrate, is fundamental to its biological activity.[3] The primary antibacterial mechanism of enoxacin involves the targeting of DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication.[2][4] By stabilizing the enzyme-DNA complex, enoxacin induces double-strand breaks in the bacterial chromosome, leading to cell death.[1][2] Beyond its antibacterial properties, enoxacin has garnered interest for its ability to enhance miRNA processing in mammalian cells, a discovery that has prompted investigations into its potential as an anticancer agent.[4][5]

Mechanism of Action as a DNA Gyrase Inhibitor

Enoxacin's primary mode of action is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[2][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.[1][2]

The inhibition process can be summarized in the following steps:

  • Binding to the Gyrase-DNA Complex: Enoxacin does not bind to DNA gyrase or DNA alone but specifically targets the transient covalent complex formed between the enzyme and DNA.[6][7]

  • Stabilization of the Cleavage Complex: The enzyme nicks both strands of the DNA to allow for supercoiling. Enoxacin intercalates at this cleavage site and stabilizes the complex, preventing the re-ligation of the DNA strands.[1][2]

  • Induction of Double-Strand Breaks: This stabilization of the "cleavable complex" ultimately leads to the accumulation of double-strand DNA breaks.[1][2]

  • Inhibition of DNA Replication and Cell Death: The presence of these breaks blocks the progression of the replication fork, triggering a cascade of events that result in bacterial cell death.[1]

Enoxacin also inhibits topoisomerase IV, another type II topoisomerase that is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[1][2] The dual-targeting of both DNA gyrase and topoisomerase IV contributes to enoxacin's broad-spectrum activity and can slow the development of bacterial resistance.

Enoxacin_Mechanism cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase Gyrase_DNA_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Gyrase_DNA_Complex nicks DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA Enoxacin Enoxacin Enoxacin->Gyrase_DNA_Complex targets Gyrase_DNA_Complex->Supercoiled_DNA re-ligates & releases Stabilized_Complex Stabilized Complex (Enoxacin Bound) Gyrase_DNA_Complex->Stabilized_Complex stabilizes DS_Breaks Double-Strand Breaks Stabilized_Complex->DS_Breaks prevents re-ligation Replication_Block DNA Replication Blocked DS_Breaks->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of Enoxacin as a DNA Gyrase Inhibitor.

Quantitative Data

Inhibitory Activity Against Bacterial Topoisomerases

The following table summarizes the 50% inhibitory concentrations (IC50) of enoxacin against DNA gyrase and topoisomerase IV from various bacterial sources.

Enzyme SourceTarget EnzymeIC50 (µg/mL)Reference
Escherichia coliDNA Gyrase1.25[8]
Staphylococcus aureusDNA Gyrase1.25[8]
Staphylococcus aureusTopoisomerase IV1.25 - 2.5[8]
Enterococcus faecalisDNA Gyrase>100[9]
Enterococcus faecalisTopoisomerase IV27.8[9]
Minimum Inhibitory Concentrations (MICs) Against Various Bacteria

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium. The table below presents the MIC values of enoxacin against a selection of clinically relevant bacterial isolates.

Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliClinical Isolates0.120.5[10]
Staphylococcus aureusClinical Isolates0.51.0[10]
Pseudomonas aeruginosaAminoglycoside-Susceptible-1.0 - 2.0[11]
Pseudomonas aeruginosaAminoglycoside-Resistant-2.0 - 4.0[11]
EnterobacteriaceaeMultiply Resistant-≤ 2.0[12]
Cytotoxicity in Mammalian Cell Lines

Enoxacin has been shown to exhibit cytotoxic effects against various cancer cell lines, often at concentrations higher than those required for antibacterial activity.

Cell LineCell TypeIC50 (µM)Reference
HCT-116Human Colon Carcinoma124[11]
RKOHuman Colon Carcinoma~124[4]
MCF-7Human Breast Adenocarcinoma31 - 156[4]
HeLaHuman Cervical Adenocarcinoma20 - 80[4]
DU145Human Prostate Carcinoma124[4]
A549Human Lung Carcinoma>100[13]
HepG-2Human Hepatocellular Carcinoma>90 (for Ru(III)-enoxacin complex)[14]
Wi-38Normal Human Lung Fibroblast>124[4]
MRC-5Normal Human Lung Fibroblast>124[4]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibition of this activity by enoxacin. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

  • Enzyme: Purified E. coli DNA gyrase

  • Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)

  • Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA

  • Enoxacin Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)

  • Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide Staining Solution: 0.5 µg/mL in water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a final volume of 30 µL.

    • 6 µL of 5x Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (final concentration ~16.7 ng/µL)

    • Varying concentrations of enoxacin (or solvent control)

    • Nuclease-free water to bring the volume to 27 µL.

  • Enzyme Addition: Add 3 µL of diluted DNA gyrase to each reaction tube (except for the no-enzyme control). The optimal amount of enzyme should be determined empirically to achieve complete supercoiling in the control reaction.

  • Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 6x Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100 V for 1.5-2 hours in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by destaining in water for a similar duration. Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed or nicked circular DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing enoxacin concentration.

Gyrase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - 5x Assay Buffer - Relaxed pBR322 DNA - Enoxacin/Control - H₂O Start->Prepare_Reaction_Mix Add_Gyrase Add DNA Gyrase Prepare_Reaction_Mix->Add_Gyrase Incubate Incubate at 37°C for 30-60 min Add_Gyrase->Incubate Stop_Reaction Stop reaction with Stop Solution/Loading Dye Incubate->Stop_Reaction Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Electrophoresis Visualize Stain with Ethidium Bromide and visualize under UV light Electrophoresis->Visualize Analyze Analyze DNA bands: - Supercoiled (fastest) - Relaxed (slowest) Visualize->Analyze End End Analyze->End

Caption: Workflow for DNA Gyrase Supercoiling Assay.
Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by enoxacin results in the failure to release these minicircles.

Materials:

  • Enzyme: Purified E. coli Topoisomerase IV

  • Substrate: Kinetoplast DNA (kDNA) (100 ng/µL)

  • Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin

  • Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol

  • Stop Solution/Loading Dye (6x): As described in the gyrase assay

  • Enoxacin Stock Solution: As described above

  • Agarose Gel and Staining Solution: As described above

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture in a final volume of 30 µL.

    • 6 µL of 5x Assay Buffer

    • 2 µL of kDNA (final concentration ~6.7 ng/µL)

    • Varying concentrations of enoxacin (or solvent control)

    • Nuclease-free water to bring the volume to 27 µL.

  • Enzyme Addition: Add 3 µL of diluted topoisomerase IV to each reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Deproteinization: Stop the reaction by adding 5 µL of 6x Stop Solution/Loading Dye. To remove the enzyme, add 30 µL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute.

  • Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase into the wells of a 1% agarose gel. Run the gel as described for the gyrase assay.

  • Visualization: Stain and visualize the gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the intensity of the decatenated minicircle bands.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of enoxacin on mammalian cell lines by measuring metabolic activity.

Materials:

  • Cell Lines: Adherent or suspension mammalian cells

  • Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl

  • Enoxacin Stock Solution: Dissolved in a suitable solvent and serially diluted

  • 96-well Plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of enoxacin. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Effects on Mammalian Cells: A Dual-Edged Sword

While enoxacin's primary clinical use is as an antibacterial agent, its effects on mammalian cells are of significant interest, particularly its anticancer potential. This activity is largely attributed to its ability to enhance the processing of microRNAs (miRNAs).

The upregulation of certain tumor-suppressive miRNAs can lead to the downregulation of oncogenes, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4] This has been observed in various cancer cell lines, including those of the colon, breast, and prostate.[4] However, it is important to note that the cytotoxic effects of enoxacin on cancer cells typically occur at concentrations higher than those required for its antibacterial activity.[4]

miRNA_Pathway_Enoxacin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha_DGCR8 Drosha-DGCR8 Complex pri_miRNA->Drosha_DGCR8 processed by pre_miRNA_nuc pre-miRNA Drosha_DGCR8->pre_miRNA_nuc pre_miRNA_cyt pre-miRNA pre_miRNA_nuc->pre_miRNA_cyt Exportin-5 Dicer_TRBP Dicer-TRBP Complex pre_miRNA_cyt->Dicer_TRBP binds to mature_miRNA Mature miRNA duplex Dicer_TRBP->mature_miRNA cleaves to form Enoxacin Enoxacin Enoxacin->Dicer_TRBP enhances binding Ago2 Ago2 mature_miRNA->Ago2 unwinds and loads onto RISC RISC Loading Ago2->RISC Gene_Silencing mRNA degradation or Translational Repression RISC->Gene_Silencing

Caption: Enoxacin's Role in Enhancing miRNA Processing.

Conclusion

This compound remains a potent antibacterial agent with a well-defined mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data on its inhibitory and cytotoxic activities provide a valuable framework for its application in both infectious disease research and oncology. The detailed experimental protocols included in this guide offer practical tools for researchers investigating the properties of enoxacin and other topoisomerase inhibitors. The discovery of its role in miRNA processing has unveiled a novel aspect of its pharmacology, suggesting that this established antibiotic may have a future role in the development of new cancer therapies. Further research is warranted to fully elucidate the clinical potential of enoxacin beyond its traditional use as an antibiotic.

References

Enoxacin Hydrate and Topoisomerase IV Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV. This technical guide provides an in-depth analysis of the inhibitory action of enoxacin hydrate on topoisomerase IV. It includes quantitative inhibitory data, detailed experimental methodologies for assessing this inhibition, and a visual representation of the molecular mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase responsible for decatenating replicated daughter chromosomes, a critical step in bacterial cell division.[1] Its essential function makes it a prime target for antibacterial agents. Enoxacin is a broad-spectrum fluoroquinolone that effectively inhibits the activity of topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.[2][3] This guide details the specifics of this inhibitory interaction.

Quantitative Inhibition Data

The inhibitory potency of this compound against topoisomerase IV is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundEnzymeIC50 (µg/mL)Source
EnoxacinTopoisomerase IV26.5Takei et al., 2001[4]
EnoxacinDNA Gyrase126MedChemExpress[2][5][6][7][8][9]

Mechanism of Topoisomerase IV Inhibition by Enoxacin

Enoxacin, like other fluoroquinolones, does not bind to the free enzyme but rather to the transient covalent complex formed between topoisomerase IV and DNA. This interaction stabilizes the "cleavage complex," in which the DNA strands are cut but not yet re-ligated.[2][3] The stabilization of this complex prevents the rejoining of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell.[2][3]

A key feature of this interaction is the formation of a water-metal ion bridge. The fluoroquinolone molecule, a magnesium ion, and water molecules mediate the connection between the drug and specific amino acid residues within the topoisomerase IV active site, as well as the phosphate backbone of the DNA.

Below is a diagram illustrating the signaling pathway of topoisomerase IV inhibition by enoxacin.

Inhibition_Pathway cluster_0 Bacterial Cell Enoxacin This compound TopoIV_DNA Topoisomerase IV-DNA Complex Enoxacin->TopoIV_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex TopoIV_DNA->Cleavage_Complex Inhibition of DNA re-ligation DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of enoxacin-mediated topoisomerase IV inhibition.

Experimental Protocol: Topoisomerase IV Decatenation Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of this compound against topoisomerase IV, based on standard decatenation assays. This method assesses the enzyme's ability to separate catenated (interlinked) DNA circles, a process inhibited by enoxacin.

4.1. Materials

  • Enzyme: Purified bacterial topoisomerase IV

  • Substrate: Kinetoplast DNA (kDNA), a network of catenated DNA circles.

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 50 mM MgCl2, 5 mM DTT, 2.5 mg/mL BSA, 500 mM potassium glutamate.

  • ATP Solution: 10 mM ATP.

  • Stop Solution/Loading Dye: 2.5% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

  • Agarose Gel: 1% agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

  • Staining Solution: Ethidium bromide (0.5 µg/mL) or a safer alternative.

4.2. Procedure

  • Reaction Setup: On ice, prepare a reaction mixture for each concentration of enoxacin to be tested, as well as positive (no inhibitor) and negative (no enzyme) controls. For a 20 µL final reaction volume:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (e.g., 200 ng/µL)

    • 1 µL of this compound dilution (or solvent for controls)

    • Variable volume of sterile deionized water

    • 1 µL of topoisomerase IV (a pre-determined amount that gives complete decatenation in the positive control)

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Quantification:

    • Stain the gel with ethidium bromide solution for 15-30 minutes.

    • Destain in water for 15-30 minutes.

    • Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.

    • Quantify the intensity of the decatenated DNA bands for each lane using gel documentation software.

  • IC50 Calculation:

    • Calculate the percentage of inhibition for each enoxacin concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the enoxacin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for a topoisomerase IV inhibition assay.

Experimental_Workflow cluster_1 Workflow A Reaction Setup: Topo IV, kDNA, ATP, Buffer, and Enoxacin dilutions B Incubation (37°C, 30 min) A->B C Reaction Termination (Stop Solution) B->C D Agarose Gel Electrophoresis C->D E Gel Staining and Visualization D->E F Quantification of Decatenated DNA E->F G IC50 Calculation F->G

Caption: Workflow for a topoisomerase IV decatenation inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in DNA replication and cell division. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, provides a clear rationale for its bactericidal activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working to understand and combat bacterial resistance, as well as for those involved in the development of new antibacterial agents targeting topoisomerase IV. The provided diagrams serve to visually simplify the complex molecular interactions and experimental procedures.

References

Enoxacin Hydrate: A Deep Dive into its Role in MicroRNA Biogenesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has emerged as a significant modulator of microRNA (miRNA) biogenesis, exhibiting promising anti-tumor and therapeutic properties beyond its antimicrobial functions. This technical guide provides an in-depth analysis of enoxacin hydrate's mechanism of action, focusing on its role as a small-molecule enhancer of miRNA (SMER) maturation. We will explore the core molecular interactions, detail the downstream effects on signaling pathways, and provide comprehensive experimental protocols for studying these phenomena. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of modulating miRNA pathways.

Introduction: The Central Role of MicroRNAs in Cellular Regulation

MicroRNAs are short, non-coding RNA molecules that play a pivotal role in post-transcriptional gene regulation. By binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), miRNAs can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. The biogenesis of mature miRNAs is a tightly regulated multi-step process, and its dysregulation is a hallmark of numerous diseases, including cancer.

This compound: From Antibiotic to a Modulator of miRNA Biogenesis

This compound is a broad-spectrum fluoroquinolone antibiotic that has been repurposed due to its unexpected and potent effects on miRNA processing. It has been identified as one of the first small-molecule enhancers of RNA interference (RNAi) and miRNA biogenesis. This activity is independent of its antibacterial mechanism, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

The Core Mechanism: Enhancing the Dicer Complex Activity

The primary mechanism by which enoxacin enhances miRNA maturation involves its direct interaction with the TAR-RNA binding protein 2 (TRBP), a crucial component of the Dicer complex. The Dicer complex, which also includes the RNase III enzyme Dicer and Argonaute proteins, is responsible for the final step of miRNA maturation in the cytoplasm: the cleavage of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs.

Enoxacin binds to TRBP, which in turn enhances the binding affinity of TRBP for pre-miRNAs. This stabilized interaction facilitates the loading of pre-miRNAs onto the Dicer enzyme, leading to more efficient cleavage and a subsequent increase in the production of mature miRNAs. This TRBP-dependent mechanism has been confirmed through biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which have demonstrated a direct binding between enoxacin and wild-type TRBP, but not mutated forms.

Quantitative Impact of Enoxacin on miRNA Expression

Numerous studies have demonstrated the significant impact of enoxacin on the miRNA expression landscape in various cell types, particularly in cancer cells which often exhibit a global downregulation of miRNAs. Enoxacin treatment generally leads to a widespread upregulation of mature miRNAs, many of which have tumor-suppressive functions.

Upregulation of Tumor-Suppressive miRNAs

Enoxacin has been shown to increase the levels of several key tumor-suppressive miRNAs, including:

  • let-7 family: These miRNAs are critical regulators of cell proliferation and differentiation, and their downregulation is common in many cancers.

  • miR-34a: A direct target of the tumor suppressor p53, miR-34a is involved in cell cycle arrest and apoptosis.

  • miR-29b: This miRNA has been shown to have anti-proliferative and pro-apoptotic effects in various cancers.

  • miR-146a: Involved in the regulation of inflammation and innate immunity, miR-146a can also act as a tumor suppressor.

Downregulation of Oncogenic miRNAs

Interestingly, alongside the global upregulation of miRNAs, enoxacin has also been observed to specifically downregulate certain oncogenic miRNAs (oncomiRs), such as:

  • miR-141: An oncomiR implicated in promoting cancer cell proliferation and metastasis.

  • miR-191: Overexpression of this miRNA is associated with poor prognosis in several cancers.

The dual effect of upregulating tumor suppressors while downregulating oncomiRs highlights the therapeutic potential of enoxacin in re-establishing a more physiological miRNA profile in cancer cells.

Summary of Quantitative Data

The following tables summarize the quantitative effects of enoxacin on miRNA expression in different cancer cell lines as reported in the literature.

Table 1: Effect of Enoxacin on Global miRNA Expression in Cancer Cell Lines

Cell LineCancer TypeEnoxacin ConcentrationDuration of TreatmentTotal Differentially Expressed miRNAsPercentage of Upregulated miRNAsReference
LNCaPProstate Cancer105 µM (EC50)5 days12253%
DU145Prostate Cancer141 µM (EC50)5 days14760%
HCT-116Colon Cancer40 µg/mL (124 µM)5 days24 (selected panel)>80%
RKOColon Cancer40 µg/mL (124 µM)5 days12281%

Table 2: Examples of Specific miRNAs Modulated by Enoxacin in Prostate Cancer Cells (LNCaP and DU145)

miRNAFunctionChange in ExpressionReference
miR-17*Tumor SuppressorUpregulated
miR-29bTumor SuppressorUpregulated
miR-34aTumor SuppressorUpregulated
miR-132Tumor SuppressorUpregulated
miR-146aTumor SuppressorUpregulated
miR-449aTumor SuppressorUpregulated
miR-141OncomiRDownregulated
miR-191OncomiRDownregulated

Signaling Pathways Modulated by Enoxacin-Induced miRNA Changes

The alteration of the miRNA landscape by enoxacin has profound effects on various cellular signaling pathways, contributing to its anti-tumor activity.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Enoxacin can indirectly activate the p53 pathway by upregulating miRNAs that target negative regulators of p53. For example, the upregulation of miR-34a, a direct transcriptional target of p53, creates a positive feedback loop. Furthermore, enoxacin has been shown to upregulate miRNAs that target MdmX (also known as MDM4), an inhibitor of p53, thereby releasing p53 from its negative regulation and promoting its tumor-suppressive functions.

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that is crucial for embryonic development and wound healing, but is also hijacked by cancer cells to promote invasion and metastasis. Several miRNAs have been identified as key regulators of EMT. Enoxacin can suppress EMT by upregulating miRNAs that target key EMT-inducing transcription factors such as ZEB1/2 and Snail.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by enoxacin.

miRNA_Biogenesis_with_Enoxacin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha_DGCR8 Drosha/DGCR8 pri_miRNA->Drosha_DGCR8 Processing pre_miRNA pre-miRNA Drosha_DGCR8->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA Dicer Dicer pre_miRNA_cyto->Dicer mature_miRNA Mature miRNA Dicer->mature_miRNA Cleavage TRBP TRBP TRBP->Dicer Ago2 Ago2 Ago2->Dicer RISC RISC mRNA_target Target mRNA RISC->mRNA_target mature_miRNA->RISC Translation_Repression Translation Repression / mRNA Degradation mRNA_target->Translation_Repression Enoxacin Enoxacin Enoxacin->TRBP Binds and Enhances Affinity

Caption: Enoxacin's role in the miRNA biogenesis pathway.

p53_Pathway_Enoxacin Enoxacin Enoxacin TRBP TRBP Enoxacin->TRBP enhances Dicer Dicer Complex TRBP->Dicer miR_34a miR-34a Dicer->miR_34a increases maturation MdmX MdmX miR_34a->MdmX inhibits p53 p53 MdmX->p53 inhibits p53->miR_34a positive feedback Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Enoxacin's modulation of the p53 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture and Enoxacin Treatment start->cell_culture binding_assay Binding Affinity Assay (SPR/ITC) start->binding_assay rna_extraction Total RNA Extraction cell_culture->rna_extraction protein_analysis Protein Analysis (Western Blot) cell_culture->protein_analysis functional_assays Functional Assays (Proliferation, Apoptosis) cell_culture->functional_assays miRNA_quantification miRNA Quantification (TaqMan Assay) rna_extraction->miRNA_quantification data_analysis Data Analysis and Interpretation miRNA_quantification->data_analysis protein_analysis->data_analysis binding_assay->data_analysis functional_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying enoxacin's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of enoxacin's role in miRNA biogenesis.

Cell Culture and Enoxacin Treatment
  • Cell Lines: Human cancer cell lines (e.g., LNCaP, DU145, HCT-116, RKO) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Enoxacin Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 100 mM).

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of enoxacin (typically in the range of 50-150 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated for the desired period (e.g., 48-120 hours) before being harvested for downstream analysis.

miRNA Quantification using TaqMan MicroRNA Assays
  • Total RNA Extraction: Total RNA, including the small RNA fraction, is extracted from enoxacin-treated and control cells using a suitable kit (e.g., mirVana miRNA Isolation Kit). The quality and quantity of RNA are assessed using a spectrophotometer.

  • Reverse Transcription (RT): Specific cDNA is synthesized from the total RNA using the TaqMan MicroRNA Reverse Transcription Kit and miRNA-specific stem-loop RT primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR using the TaqMan MicroRNA Assay, which includes a specific forward primer, a reverse primer, and a TaqMan probe. The reaction is performed on a real-time PCR system.

  • Data Analysis: The relative expression of each miRNA is calculated using the comparative Ct (ΔΔCt) method, with a small nuclear RNA (e.g., RNU6B) used as an endogenous control for normalization.

In Vitro Dicer Cleavage Assay
  • Reagents: Recombinant human Dicer and TRBP proteins, 32P-labeled pre-miRNA substrate, and Dicer reaction buffer.

  • Reaction Setup: The cleavage reaction is set up in a final volume of 10-20 µL containing the Dicer reaction buffer, recombinant Dicer, TRBP, and the radiolabeled pre-miRNA.

  • Enoxacin Addition: For the experimental group, enoxacin is added to the reaction mixture at the desired concentration. A control reaction without enoxacin is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: The reaction is stopped, and the RNA is extracted and resolved on a denaturing polyacrylamide gel. The gel is then exposed to a phosphor screen, and the bands corresponding to the pre-miRNA and the mature miRNA are visualized and quantified.

Surface Plasmon Resonance (SPR) for Enoxacin-TRBP Binding
  • Immobilization: Recombinant human TRBP protein is immobilized on a sensor chip (e.g., CM5 chip).

  • Enoxacin Injection: A series of enoxacin solutions at different concentrations are injected over the sensor chip surface.

  • Binding Measurement: The binding of enoxacin to the immobilized TRBP is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the change in mass.

  • Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) of the interaction are determined by fitting the sensorgram data to a suitable binding model.

Conclusion and Future Directions

This compound represents a fascinating example of drug repurposing, with its role as a modulator of miRNA biogenesis opening up new therapeutic avenues. Its ability to restore the expression of tumor-suppressive miRNAs makes it a promising candidate for cancer therapy, either as a standalone agent or in combination with other treatments. The detailed understanding of its mechanism of action, centered on the enhancement of TRBP-mediated Dicer activity, provides a solid foundation for the rational design of more potent and specific SMERs.

Future research should focus on elucidating the full spectrum of miRNAs regulated by enoxacin in different disease contexts and further exploring the downstream consequences of this modulation. Additionally, preclinical and clinical studies are warranted to fully assess the therapeutic efficacy and safety of enoxacin and its derivatives in various diseases characterized by miRNA dysregulation. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug developers to further investigate and harness the therapeutic potential of enoxacin and the broader class of miRNA-modulating agents.

Enoxacin Hydrate's Impact on siRNA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which Enoxacin hydrate modulates the siRNA and miRNA pathways. It provides a comprehensive overview of the quantitative effects of Enoxacin, detailed experimental protocols for studying its activity, and visual representations of the key biological processes and workflows.

Core Mechanism of Action: Enhancing RNAi through TRBP

Quantitative Data on Enoxacin's Effects

The following tables summarize the key quantitative data from various studies investigating the effects of Enoxacin on the siRNA and miRNA pathways.

ParameterCell LineValueReference
EC50 for RNAi Enhancement HEK293~30 µM[10]
EC50 for Cell Viability Reduction HCT-116124 µM (40 µg/mL)[1][2]

Table 1: Effective Concentrations of Enoxacin

Binding PartnersMethodDissociation Constant (Kd)Reference
TRBP and pre-miRNA (let-7) RNA-binding assay221 nM (without Enoxacin)[1][3][8]
TRBP and pre-miRNA (let-7) with Enoxacin RNA-binding assay94 nM[1][3][8]

Table 2: Enoxacin's Effect on TRBP Binding Affinity

Cell LinemiRNA/siRNAFold Change in Mature FormReference
HCT-116 and RKO 24 mature miRNAs (mean)Overall increase[7][9]
HEK293 expressing pri-miR-125a miR-125aIncrease[1][2]
Co115 (TRBP-deficient) 24 mature miRNAs (mean)Minimal effect[11]
Co115 (TRBP-reconstituted) 24 mature miRNAs (mean)Significant increase[11]

Table 3: Impact of Enoxacin on Mature miRNA/siRNA Levels

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Enoxacin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA/shRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA/pre-siRNA Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA/pre-siRNA Dicer Dicer mature_miRNA Mature miRNA/siRNA Dicer->mature_miRNA TRBP TRBP TRBP->Dicer forms complex Enoxacin Enoxacin Enoxacin->TRBP binds & enhances RISC_loading RISC Loading Target_mRNA Target mRNA RISC_loading->Target_mRNA guides to Ago2 Ago2 Ago2->RISC_loading mature_miRNA->RISC_loading Silencing Gene Silencing Target_mRNA->Silencing leads to pre_miRNA_cyto->Dicer processing

Caption: Enoxacin enhances the siRNA/miRNA pathway by binding to TRBP.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293, HCT-116) start->cell_culture enoxacin_treatment 2. Enoxacin Treatment (Dose-response and time-course) cell_culture->enoxacin_treatment rna_isolation 3. Small RNA Isolation enoxacin_treatment->rna_isolation risc_assay 5. RISC Activity Assay (Ago2-IP) enoxacin_treatment->risc_assay analysis 4. Analysis of Small RNAs rna_isolation->analysis northern_blot Northern Blot (Size and abundance) analysis->northern_blot rt_qpcr Stem-loop RT-qPCR (Quantification) analysis->rt_qpcr end End northern_blot->end rt_qpcr->end risc_assay->end

Caption: Workflow for studying Enoxacin's effect on siRNA pathways.

Logical_Relationship Enoxacin Enoxacin TRBP TRBP Enoxacin->TRBP Binds to Dicer_complex Dicer Complex Activity TRBP->Dicer_complex Enhances pre_miRNA_processing pre-miRNA/shRNA Processing Dicer_complex->pre_miRNA_processing Increases mature_miRNA Increased Mature miRNA/siRNA pre_miRNA_processing->mature_miRNA gene_silencing Enhanced Gene Silencing mature_miRNA->gene_silencing

Caption: Logical flow of Enoxacin's TRBP-dependent mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Enoxacin's effects on siRNA pathways.

Cell Culture and Enoxacin Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HEK293 or HCT-116) in 6-well plates at a density that will result in 60-80% confluency at the time of treatment.[12] Use antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).[13]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[12]

  • Enoxacin Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM, 100 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the Enoxacin-containing medium. Include a vehicle control (medium with the same concentration of DMSO without Enoxacin).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed to RNA isolation or other downstream applications.

Small RNA Isolation
  • Cell Lysis: Lyse the harvested cells using a lysis buffer from a commercial small RNA isolation kit (e.g., mirVana™ miRNA Isolation Kit, PureLink™ miRNA Isolation Kit) or a TRIzol-based method.[14][15][16] For adherent cells, lysis buffer can be added directly to the culture dish.[17]

  • Homogenization: Ensure complete cell lysis and homogenization of the sample.

  • Phase Separation (for TRIzol-based methods): Add chloroform, vortex, and centrifuge to separate the lysate into aqueous and organic phases. The RNA remains in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the isolated small RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer or by gel electrophoresis.

Northern Blotting for Small RNA Detection
  • Gel Electrophoresis: Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel containing 8 M urea.[18][19]

  • RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.[20]

  • Cross-linking: Cross-link the RNA to the membrane using UV irradiation or chemical cross-linking with EDC [1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride].[18][21]

  • Probe Labeling: Label a DNA or LNA (Locked Nucleic Acid) oligonucleotide probe complementary to the target siRNA or miRNA with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) label.[21]

  • Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at a suitable temperature (e.g., 37-42°C).[19]

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[19]

Stem-Loop RT-qPCR for Mature miRNA/siRNA Quantification
  • Reverse Transcription (RT): Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific stem-loop RT primer and a reverse transcriptase (e.g., MultiScribe).[22][23][24] The stem-loop primer provides specificity for the mature miRNA.[24][25]

  • Real-time PCR: Perform real-time PCR using a forward primer specific to the miRNA/siRNA sequence, a universal reverse primer, and a TaqMan probe or SYBR Green for detection.[22][24]

  • Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target miRNA/siRNA to a stable internal control small RNA (e.g., U6 snRNA). Calculate the relative fold change in expression using the 2-ΔΔCt method.

In Vitro Dicer Processing Assay
  • Enoxacin Addition: Add Enoxacin (e.g., 30 µM) or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

RISC Activity Assay (Ago2 Immunoprecipitation)
  • Cell Lysis: Lyse Enoxacin-treated and control cells in a mild lysis buffer containing RNase inhibitors.[26][27]

  • Immunoprecipitation: Incubate the cell lysates with an anti-Ago2 antibody conjugated to magnetic or agarose beads to immunoprecipitate the Ago2-containing RISC.[26][28][29][30]

  • Washing: Wash the beads several times to remove non-specific binding.

  • RNA Elution: Elute the RNA from the immunoprecipitated RISC complex.

  • Quantification: Quantify the amount of a specific siRNA or miRNA in the eluate using stem-loop RT-qPCR as described above. An increase in the amount of a specific small RNA in the Ago2-IP from Enoxacin-treated cells indicates enhanced RISC loading and activity.[26]

References

Discovery and history of Enoxacin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Enoxacin Hydrate

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-generation quinolone, it marked a significant step in the development of this class of antibiotics, exhibiting potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections (UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the discovery, history, mechanism of action, pharmacokinetics, and key experimental methodologies related to Enoxacin. While its clinical use has been superseded by newer agents with more favorable safety profiles, recent research into its role in modulating microRNA (miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

Discovery and Developmental History

The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an intense period of research and development in the early 1980s that also produced other key fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral administration.[3] However, its clinical application was later limited by adverse effects, including phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in the United States.[1]

Quinolone_Development cluster_0 Early Quinolones cluster_1 Key Structural Modifications cluster_2 Second-Generation Fluoroquinolones (Early 1980s) Nalidixic_Acid Nalidixic Acid (1962) First Generation Quinolone Mod1 Fluorine at C6-position Nalidixic_Acid->Mod1 Improves Gram+ activity Mod2 Piperazinyl at C7-position Nalidixic_Acid->Mod2 Improves Gram- activity (e.g., Pipemidic Acid) Norfloxacin Norfloxacin (1978) First 'New Quinolone' Mod1->Norfloxacin Combination leads to broad spectrum Mod2->Norfloxacin Combination leads to broad spectrum Enoxacin Enoxacin (1980) 1,8-Naphthyridine Core Norfloxacin->Enoxacin Further development Ciprofloxacin Ciprofloxacin Norfloxacin->Ciprofloxacin Further development

Caption: Logical workflow of quinolone development leading to Enoxacin.

Mechanism of Action

Antibacterial Activity

Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][12][13]

  • Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to breaks in the bacterial chromosome and ultimately cell death.[11][12]

  • Inhibition of Topoisomerase IV : In Gram-positive bacteria, the main target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA replication, transcription, and repair, leading to rapid bacterial cell death.[1]

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_replication DNA Replication Cycle Enoxacin Enoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Enoxacin->Topo_IV Inhibits Replication_Fork Replication Fork (Positive Supercoiling) DNA_Gyrase->Replication_Fork Relieves torsional stress by introducing negative supercoils Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA breaks Daughter_Chromosomes Separation of Daughter Chromosomes Topo_IV->Daughter_Chromosomes Decatenates linked chromosomes Topo_IV->Bacterial_Death Inhibition prevents cell division DNA_Supercoiling Negative Supercoiling

Caption: Enoxacin's antibacterial mechanism of action.
Modulation of miRNA Biogenesis

More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA (SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the processing of precursor-miRNAs (pre-miRNAs) into mature miRNAs. Enoxacin appears to enhance the affinity of TRBP for pre-miRNAs, thus increasing the efficiency of Dicer processing and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its antibacterial properties and has led to investigations into its potential as an anticancer agent.[6][13]

miRNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA Exportin5->pre_miRNA_cyto Dicer Dicer Dicer_TRBP Dicer-TRBP Complex TRBP TRBP Enoxacin Enoxacin Enoxacin->TRBP Binds to & enhances mature_miRNA Mature miRNA RISC RISC Loading (Gene Silencing) mature_miRNA->RISC pre_miRNA_cyto->Dicer_TRBP Processing Dicer_TRBP->mature_miRNA

Caption: Enoxacin's role in the miRNA biogenesis pathway.

Pharmacokinetic Properties

Enoxacin is characterized by rapid and extensive absorption after oral administration, with high bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]

ParameterValue (Dose)Study PopulationReference
Bioavailability ~89%Healthy Volunteers[16]
87%Elderly Patients[17]
Time to Peak (Tmax) 1 - 2 hoursHealthy Volunteers[16]
Peak Conc. (Cmax) 1.0 mg/L (200 mg oral)Healthy Volunteers[16]
3.8 mg/L (800 mg oral)Healthy Volunteers[16]
5.45 mg/L (400 mg oral)Elderly Patients[17]
Elimination Half-life (t½) 3.3 - 4.7 hours (dose-dependent)Healthy Volunteers[16]
~6 hours (normal renal function)General[1][18]
9.1 hoursElderly Patients[17]
Volume of Distribution (Vd) ~2.8 L/kgHealthy Volunteers[16]
Protein Binding 35% - 40%General[1]
Excretion ~60% unchanged in urine within 24hGeneral[1][18]
51-53% in urineHealthy Volunteers[16]

Antimicrobial Spectrum and Efficacy

Enoxacin is active against a wide array of pathogens, though its primary strength is against Gram-negative bacteria.[3][12]

Organism TypeActivity LevelExamplesReference
Gram-Negative HighEnterobacteriaceae (e.g., E. coli), Neisseria gonorrhoeae[3][19]
ModeratePseudomonas aeruginosa[20][21]
Gram-Positive ModerateStaphylococcus aureus[3][19]
PoorStreptococci[19]
Minimum Inhibitory Concentration (MIC) Data

MIC values are a key measure of an antibiotic's potency. Studies have established MIC breakpoints for Enoxacin to guide susceptibility testing.

MIC BreakpointInterpretationZone Diameter (10 µg disk)Reference
≤ 2.0 µg/mLSusceptible≥ 18 mm[19]
4.0 µg/mLIntermediate15 - 17 mm[19]
> 4.0 µg/mLResistant≤ 14 mm[19]

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration of 0.5 µg/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gram-negative isolates was ≤ 2 µg/mL.[21]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]

1. Preparation of Materials:

  • Enoxacin Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.

  • Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[23]

  • Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile, U-bottom plates are typically used.

2. Serial Dilution:

  • Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row.

  • Add 100 µL of the working Enoxacin stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic).

  • Well 12 serves as the sterility control (no bacteria).

3. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

4. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23]

5. Reading Results:

  • Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the first clear well).[22][23]

MIC_Protocol start Start prep 1. Preparation - Enoxacin Stock - Bacterial Inoculum (0.5 McFarland) - 96-well Plate & Broth start->prep dilution 2. Serial Dilution - Create 2-fold dilutions of Enoxacin across plate (e.g., Wells 1-10) - Prepare Growth (Well 11) & Sterility (Well 12) controls prep->dilution inoculation 3. Inoculation - Add standardized bacterial inoculum to wells 1-11. - Final concentration: 5x10^5 CFU/mL dilution->inoculation incubation 4. Incubation - 35-37°C for 16-20 hours inoculation->incubation reading 5. Read Results - Visually inspect for turbidity incubation->reading mic_determination Determine MIC Lowest concentration with no visible bacterial growth reading->mic_determination end End mic_determination->end

References

Enoxacin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has garnered significant attention beyond its established antibacterial properties for its potent anticancer activities. This technical guide provides an in-depth overview of Enoxacin hydrate, focusing on its physicochemical properties, dual mechanisms of action, and relevant experimental protocols. As an antibacterial agent, Enoxacin targets DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. Concurrently, it exhibits cancer-specific growth-inhibitory effects by enhancing the processing of microRNAs (miRNAs) through its interaction with the TAR RNA-binding protein 2 (TRBP). This document serves as a comprehensive resource, offering detailed methodologies for key assays and presenting quantitative data to support further research and drug development endeavors.

Physicochemical Properties

This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 84294-96-2[1][2][3]
Molecular Formula C₁₅H₁₇FN₄O₃ · 1.5H₂O[1]
Molecular Weight 347.34 g/mol (sesquihydrate)[1]
320.32 g/mol (anhydrous)[2][3]
Appearance White to light yellow powder
Solubility Soluble in DMSO[2]

Mechanisms of Action

Enoxacin exhibits a dual mechanism of action, functioning as both an antibacterial and an anticancer agent through distinct molecular pathways.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

As a member of the fluoroquinolone class, enoxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. Enoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

The primary role of DNA gyrase is to introduce negative supercoils into DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation, or unlinking, of intertwined daughter DNA molecules following replication. By inhibiting both enzymes, enoxacin ensures a potent bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria.

Anticancer Activity: Enhancement of microRNA Processing

Enoxacin's anticancer properties stem from its ability to modulate the RNA interference (RNAi) pathway. Specifically, it enhances the biogenesis of microRNAs (miRNAs), small non-coding RNAs that play crucial roles in regulating gene expression. Many miRNAs with tumor-suppressor functions are downregulated in cancer cells.

Enoxacin directly binds to the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex which is responsible for processing precursor miRNAs (pre-miRNAs) into mature miRNAs. This interaction increases the affinity of TRBP for pre-miRNAs, thereby promoting their processing into functional, mature miRNAs. The restoration of tumor-suppressor miRNA levels can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing Enoxacin's activity.

Enoxacin_miRNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha Complex pri_miRNA->Drosha pre_miRNA Precursor miRNA (pre-miRNA) Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Transport Dicer_TRBP Dicer-TRBP Complex mature_miRNA Mature miRNA Dicer_TRBP->mature_miRNA Processing Enoxacin Enoxacin Enoxacin->Dicer_TRBP Enhances binding RISC RISC mature_miRNA->RISC mRNA_degradation mRNA Degradation / Translational Repression RISC->mRNA_degradation Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Assays start Start: Treat Cells with Enoxacin viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis start->cell_cycle miRNA_quant miRNA Quantification (qRT-PCR) start->miRNA_quant protein_binding Protein-Binding Assay (SPR, ITC) start->protein_binding end Data Analysis and Conclusion viability->end apoptosis->end cell_cycle->end miRNA_quant->end protein_binding->end

References

Enoxacin Hydrate: A Technical Guide to Solubility and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of enoxacin hydrate in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It also elucidates the compound's primary mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and application.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. Enoxacin, a fluoroquinolone antibiotic, exists in both anhydrous and hydrated forms. The following tables summarize the reported solubility of enoxacin and its hydrate in various solvents. It is important to note that solubility can be influenced by factors such as the specific form of the compound (e.g., anhydrous vs. sesquihydrate), temperature, pH, and the hygroscopic nature of the solvent.

Quantitative Solubility Data

The following table presents a compilation of quantitative solubility data for enoxacin and its hydrate forms from various sources. The significant variability in reported DMSO solubility may be attributed to differences in experimental conditions and the specific form of the enoxacin used.

Compound FormSolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
This compoundDMSO45-AbMole BioScience[1][2]
EnoxacinDMSO15-Cayman Chemical[3]
This compoundDMSO411.51TargetMol
This compoundDMSO2.788.00MedChemExpress[4]
EnoxacinDMSO0.1-Cayman Chemical[5]
EnoxacinDimethyl Formamide (DMF)15-Cayman Chemical[5]
EnoxacinDimethyl Formamide (DMF)0.1-Cayman Chemical[3]
Enoxacin1 M NaOH100287.90MedChemExpress[4]
Enoxacin1 M NaOH50-ChemicalBook[6]
EnoxacinPBS (pH 7.2)10-Cayman Chemical[3][5]
EnoxacinWater3.43-TOKU-E[7]
This compoundWater< 0.1 (insoluble)-MedChemExpress[4]
EnoxacinWater< 1 (warmed)-Santa Cruz Biotechnology[8]
Qualitative Solubility Data

This table provides a summary of qualitative solubility descriptions for enoxacin.

SolventSolubility DescriptionSource(s)
DMSOSlightly SolubleChemicalBook[6]
MethanolSlightly SolubleChemicalBook[6]
ChloroformSlightly SolubleChemicalBook[6]
Sodium HydroxideSlightly SolubleChemicalBook[6]
WaterInsolubleChemicalBook[6]

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, water, buffer solutions)

  • Vials with tight-fitting caps

  • Calibrated analytical balance

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until it becomes constant.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of enoxacin in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results. For aqueous solutions, the pH of the saturated solution should be measured and reported.

Mechanisms of Action: Visualized Pathways

Enoxacin exerts its biological effects through multiple mechanisms. It is a well-established antibacterial agent that targets DNA replication. More recently, it has been identified as an activator of microRNA (miRNA) processing.

Antibacterial Mechanism of Action

Enoxacin's primary antibacterial activity stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, enoxacin disrupts these vital cellular processes, leading to bacterial cell death.

Enoxacin_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Enoxacin Enoxacin DNA_Gyrase DNA Gyrase Enoxacin->DNA_Gyrase Topo_IV Topoisomerase IV Enoxacin->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Enoxacin's inhibition of DNA gyrase and topoisomerase IV in bacteria.

Role in miRNA Processing

Beyond its antibacterial properties, enoxacin has been shown to enhance the processing of microRNAs (miRNAs). It achieves this by binding to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex. This interaction promotes the maturation of precursor miRNAs (pre-miRNAs) into mature miRNAs, which can then regulate gene expression.[4]

Enoxacin_miRNA_Processing cluster_cytoplasm Cytoplasm Enoxacin Enoxacin TRBP TRBP Enoxacin->TRBP Binds to Dicer Dicer TRBP->Dicer Complexes with pre_miRNA pre-miRNA Dicer->pre_miRNA Processes mature_miRNA Mature miRNA Dicer->mature_miRNA Enhanced processing RISC RISC Loading mature_miRNA->RISC Gene_Silencing Gene Silencing RISC->Gene_Silencing

Caption: Enoxacin enhances miRNA processing through its interaction with TRBP.

Conclusion

This technical guide provides essential data on the solubility of this compound and visual representations of its key mechanisms of action. The compiled solubility information highlights the variability in reported values, underscoring the importance of in-house verification for specific research applications. The detailed diagrams offer a clear understanding of enoxacin's dual role as both an antibacterial agent and a modulator of miRNA processing, providing a valuable resource for researchers and drug development professionals.

References

Enoxacin Hydrate: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for enoxacin hydrate, a fluoroquinolone antibacterial agent. Understanding the chemical and physical stability of an active pharmaceutical ingredient (API) like this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from development to clinical use. This document details the known degradation pathways, the impact of environmental factors, and the analytical methodologies used to assess its stability.

Physicochemical Properties and Storage Recommendations

This compound is the sesquihydrate form of enoxacin. Its stability is influenced by its physical form and environmental factors.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureRelative Humidity (RH)Other PrecautionsShelf Life
Solid (API) Long-term4°CControlledSealed, protected from light and moisture.2 years
Solid (API) Accelerated25°C / 60% RH60% ± 5%Sealed, protected from light.Data used for shelf-life extrapolation.
Solution Short-term-20°CN/ASealed, protected from light and moisture.1 month
Solution Long-term-80°CN/ASealed, protected from light and moisture.6 months

Note: The shelf life and specific storage conditions should always be confirmed by the manufacturer's certificate of analysis and are dependent on the packaging.

Degradation Pathways and Mechanisms

This compound is susceptible to degradation through several pathways, primarily photodegradation and oxidation. It is crucial to understand these pathways to prevent the formation of impurities and ensure the potency of the drug.

Photodegradation

This compound is known to be sensitive to light. The Japanese Pharmacopoeia notes that it is gradually colored by light and recommends storage in light-resistant containers. Exposure to UV radiation can lead to complex degradation pathways.

The primary photodegradation mechanisms for enoxacin in aqueous solutions involve:

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Defluorination: Removal of the fluorine atom, which is a key functional group for its antibacterial activity.

  • Formation of a geminal diol: A less common degradation pathway.

These reactions are often initiated by the absorption of UV light, leading to the formation of reactive intermediates.

G Enoxacin Enoxacin UV UV Light (254 nm) Enoxacin->UV Intermediates Excited State Intermediates UV->Intermediates Hydroxylation Hydroxylated Products Intermediates->Hydroxylation Defluorination Defluorinated Products Intermediates->Defluorination GeminalDiol Geminal Diol Products Intermediates->GeminalDiol

Oxidative Degradation

Forced degradation studies have shown that enoxacin is susceptible to oxidation. The use of strong oxidizing agents, such as those generated in an electro-Fenton process (hydroxyl radicals), leads to the degradation of the enoxacin molecule. This suggests that contact with oxidative agents should be minimized during manufacturing and storage. The degradation products identified after oxidation include short-chain carboxylic acids, indicating the breakdown of the quinolone ring structure.

Hydrolytic and Thermal Degradation

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate analytical methods.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Table 2: Typical Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-48 hoursHydrolysis of amide or other labile groups.
Base Hydrolysis 0.1 M NaOH24-48 hoursHydrolysis of amide or other labile groups.
Oxidation 3% H₂O₂24-48 hoursOxidation of the quinolone ring and other susceptible functional groups.
Thermal Degradation 60°C7 daysDehydration, decomposition.
Photodegradation ICH Q1B Option II (UV/Vis light)As per guidelinesPhotolytic cleavage, hydroxylation, defluorination.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Characterize Degradation Products (LC-MS, NMR) Analysis->Identification

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products. While a specific validated method for this compound is not detailed in publicly available literature, a suitable method can be developed based on methods for other fluoroquinolones.

Table 3: Example of a Stability-Indicating HPLC Method for a Fluoroquinolone

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at the λmax of enoxacin (around 270-280 nm).
Column Temperature 25-30°C
Injection Volume 10-20 µL
Validation Parameters Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, as per ICH Q2(R1) guidelines.

Drug-Excipient Compatibility

For the development of a solid dosage form, it is crucial to assess the compatibility of this compound with various pharmaceutical excipients. While specific compatibility studies for this compound are not widely published, general considerations for fluoroquinolones and compounds with similar functional groups should be taken into account.

Table 4: Potential Excipient Incompatibilities and Considerations

Excipient ClassPotential InteractionRecommendation
Reducing Sugars (e.g., Lactose) Maillard reaction with primary or secondary amines in the piperazine ring.Monitor for discoloration and degradation products, especially under high humidity and temperature.
Lubricants (e.g., Magnesium Stearate) Can be alkaline and may promote base-catalyzed hydrolysis. Can also interact with carboxylic acid groups.Evaluate compatibility through stressed studies. Consider alternative lubricants if incompatibility is observed.
Hygroscopic Excipients Can absorb moisture, potentially leading to the deliquescence of the API and increasing degradation rates.Control moisture content in the formulation and select appropriate packaging.

G API This compound Binary Prepare Binary Mixtures (API:Excipient 1:1) API->Binary Excipients Select Common Excipients (Lactose, Starch, MCC, Mg-Stearate) Excipients->Binary Stress Stress Samples (e.g., 40°C/75% RH) Binary->Stress Analyze Analyze by HPLC and DSC Stress->Analyze Assess Assess for Degradation and Physical Changes Analyze->Assess

Conclusion

The stability of this compound is a critical attribute that must be carefully evaluated and controlled. It is particularly sensitive to light and oxidative conditions. Proper storage in sealed, light-resistant containers at recommended temperatures is essential to maintain its quality. For the development of pharmaceutical formulations, thorough forced degradation studies and excipient compatibility testing are necessary to ensure a stable and effective drug product. The use of a validated stability-indicating HPLC method is paramount for the accurate monitoring of this compound and its potential degradation products throughout its shelf life. Further research into the solid-state stability kinetics under various temperature and humidity conditions would provide a more complete stability profile for this important active pharmaceutical ingredient.

Enoxacin Hydrate: A Technical Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, a fluoroquinolone antibiotic, has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying enoxacin hydrate's effects on cancer cell growth. It consolidates quantitative data on its cytotoxic and microRNA-modulating activities, details experimental protocols for assessing its efficacy, and visualizes key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

While initially developed as an antibacterial agent, enoxacin has emerged as a promising candidate for cancer therapy due to its unique cytotoxic mechanisms that differ from other quinolones.[1] Its multifaceted action against cancer cells includes the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[2][3] A key aspect of enoxacin's anticancer activity lies in its ability to modulate microRNA (miRNA) processing, leading to the upregulation of tumor-suppressor miRNAs and the downregulation of oncogenic miRNAs.[4][5] This guide delves into the core mechanisms of this compound and presents the supporting experimental evidence.

Quantitative Data on this compound's Efficacy

The cytotoxic and miRNA-modulating effects of enoxacin have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of Enoxacin in Human Cancer Cell Lines
Cancer TypeCell LineIC50/EC50 (µM)NotesReference(s)
Colorectal CancerHCT-116124 (EC50)After 5 days of exposure.[5]
Colorectal CancerRKO-Enoxacin induced a two-fold increase in 24 miRNAs.[6]
Colorectal CancerCo115-TRBP-impaired cells showed a 2-fold increase in EC50.[3][6]
Prostate CancerLNCaP105 (EC50)-[5]
Prostate CancerDU145141 (EC50)-[5]
Lung CancerA549226.8 (EC50)Antiviral study context.[7]
Vero (Monkey Kidney)Vero126.4 (EC50)Antiviral study context, often used as a non-cancer line.[7]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 2: Modulation of MicroRNA Expression by Enoxacin
Cancer TypeCell LineMicroRNAFold ChangeEffectReference(s)
Prostate CancerLNCaPmiR-29b2.9Upregulation (Tumor Suppressor)[4]
Prostate CancerLNCaPmiR-34a2.3Upregulation (Tumor Suppressor)[4]
Prostate CancerLNCaPmiR-449a1.8Upregulation (Tumor Suppressor)[4]
Prostate CancerLNCaPmiR-191-2.3Downregulation (OncomiR)[4]
Prostate CancerDU145miR-449a2.2Upregulation (Tumor Suppressor)[4]
Colorectal CancerHCT-116 & RKO24 miRNAs~2.0Upregulation[6]
MelanomaA37526 miRNAs-Upregulation[6]
MelanomaA37529 miRNAs-Downregulation[6]

Signaling Pathways and Mechanisms of Action

Enoxacin's impact on cancer cells is mediated through several key signaling pathways.

Enhancement of MicroRNA Processing

A primary mechanism of enoxacin is its ability to enhance the processing of miRNAs. It achieves this by binding to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex. This interaction is thought to improve the affinity of TRBP for precursor miRNAs (pre-miRNAs), leading to more efficient cleavage by Dicer and an overall increase in the production of mature, functional miRNAs.[1][6] This leads to a global shift in the miRNA landscape, favoring the expression of tumor-suppressor miRNAs that can inhibit cancer cell proliferation, and downregulating oncogenic miRNAs that promote tumor growth.[4][5]

Figure 1: Enoxacin enhances miRNA processing via TRBP binding.

Induction of Apoptosis

Enoxacin has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. Enoxacin treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.

G Enoxacin Enoxacin Bcl2 Bcl-2 (Anti-apoptotic) Enoxacin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Enoxacin->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Enoxacin induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of enoxacin on cancer cell viability.

G A 1. Seed cells in a 96-well plate B 2. Treat with Enoxacin (various concentrations) for 24-72h A->B C 3. Add MTT reagent and incubate for 4h B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 150, 200 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture cancer cells and treat with enoxacin (e.g., 100 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Methodology:

  • Protein Extraction: Treat cells with enoxacin, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis

This assay determines the effect of enoxacin on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Fixation: Treat cells with enoxacin, harvest, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in the G0/G1, S, and G2/M phases are determined.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after enoxacin treatment.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with enoxacin for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-2 weeks until colonies are visible.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Wound Healing (Scratch) Assay

This assay evaluates the effect of enoxacin on cancer cell migration.[8]

Methodology:

  • Monolayer and Scratch: Grow cells to confluence in a 6-well plate and create a "scratch" with a sterile pipette tip.

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium with or without enoxacin. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix barrier.[9]

Methodology:

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. Add enoxacin to both chambers.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.

Conclusion

This compound presents a compelling profile as a potential anticancer agent with a distinct mechanism of action centered on the modulation of miRNA processing. The data and protocols presented in this guide provide a solid foundation for further research and development of enoxacin and its derivatives for oncological applications. Its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration and invasion, coupled with its cancer-specific activity, warrants continued investigation and preclinical evaluation.

References

Methodological & Application

Application Notes and Protocols for Utilizing Enoxacin Hydrate to Enhance microRNA Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action Signaling Pathway

Enoxacin enhances miRNA processing by directly influencing the Dicer complex. The diagram below illustrates the proposed mechanism.

Enoxacin_Mechanism cluster_cytoplasm Cytoplasm pre_miRNA pre-miRNA Dicer_TRBP Dicer-TRBP Complex pre_miRNA->Dicer_TRBP Processing Dicer Dicer Dicer->Dicer_TRBP TRBP TRBP TRBP->Dicer_TRBP Mature_miRNA Mature miRNA Dicer_TRBP->Mature_miRNA Enhanced Processing Enoxacin Enoxacin hydrate Enoxacin->TRBP Binds to RISC RISC Loading Mature_miRNA->RISC Gene_Silencing Target mRNA Gene Silencing RISC->Gene_Silencing

Caption: Mechanism of Enoxacin-mediated miRNA processing enhancement.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Enoxacin hydrate in various experimental systems.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
EC50 for siRNA enhancementHEK293~30 µM[2]
EC50 for cell viabilityHCT-116124 µM (40 µg/mL)[1]
Effective ConcentrationHEK29350 µM[7]
Effective ConcentrationHeLa50 µM[1]
Kd (Enoxacin-TRBP binding)-94 nM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Mouse (xenograft)10 mg/kg (i.p. daily)Tumor growth inhibition[1]
Mouse (thyroid cancer)15 mg/kgAntitumor effect[5]
Rat10 mg/kg3- to 12-fold increase in cortical miRNA levels[5]
Rat25 mg/kg4- to 22-fold increase in cortical miRNA levels[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Solubility: this compound is soluble in DMSO at concentrations up to 45 mg/mL.[6] It has limited solubility in water (<0.1 mg/mL) but is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[8][9]

  • Stock Solution Preparation (in DMSO):

    • To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound (MW: 347.34 g/mol for sesquihydrate) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[9] Aqueous solutions are less stable and it is recommended to prepare them fresh or store for no more than one day.[8]

In Vitro Cell Culture Treatment with this compound

This protocol describes the treatment of adherent mammalian cells with this compound to assess its effect on miRNA expression.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HCT-116)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates/flasks

  • Phosphate-buffered saline (PBS)

Workflow:

Cell_Treatment_Workflow start Seed cells in culture plates incubate1 Incubate for 24h (allow cells to adhere) start->incubate1 prepare_treatment Prepare Enoxacin working solution in complete medium incubate1->prepare_treatment treat_cells Replace medium with Enoxacin-containing medium prepare_treatment->treat_cells incubate2 Incubate for desired duration (e.g., 24-72h) treat_cells->incubate2 harvest Harvest cells for analysis (RNA extraction, etc.) incubate2->harvest

Caption: Workflow for cell treatment with this compound.

Protocol:

  • Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of Working Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM). A vehicle control (e.g., DMSO diluted to the same final concentration as in the Enoxacin-treated samples) should be prepared in parallel.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the Enoxacin-containing medium or the vehicle control medium to the cells.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis, such as RNA extraction for miRNA expression analysis.

Analysis of miRNA Expression by qRT-PCR

This protocol outlines the quantification of mature miRNA levels from Enoxacin-treated cells using a stem-loop reverse transcription quantitative real-time PCR (qRT-PCR) approach.

Materials:

  • Total RNA containing small RNAs (extracted from treated and control cells)

  • miRNA-specific stem-loop reverse transcription primers

  • Reverse transcriptase and buffer

  • dNTPs

  • RNase inhibitor

  • miRNA-specific forward primer

  • Universal reverse primer

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA, including the small RNA fraction, from Enoxacin-treated and control cells using a suitable commercial kit. Assess RNA quality and quantity.

  • Stem-Loop Reverse Transcription (RT):

    • For each sample, prepare a reverse transcription reaction mix containing:

      • Total RNA (10-100 ng)

      • miRNA-specific stem-loop RT primer

      • dNTPs

      • Reverse transcriptase buffer

      • RNase inhibitor

      • Reverse transcriptase

    • Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix for each sample and miRNA target containing:

      • cDNA from the RT reaction

      • miRNA-specific forward primer

      • Universal reverse primer

      • qPCR master mix (SYBR Green or TaqMan)

    • Perform qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target miRNA to a suitable endogenous control (e.g., U6 snRNA).

    • Calculate the relative expression of the target miRNA using the ΔΔCt method.

In Vitro miRNA Processing Assay

This protocol describes an in vitro assay to directly assess the effect of Enoxacin on the processing of a pre-miRNA by the Dicer-TRBP complex.

Materials:

  • Recombinant human Dicer protein

  • Recombinant human TRBP protein

  • Radiolabeled or fluorescently labeled pre-miRNA substrate (e.g., 32P-labeled pre-let-7)

  • This compound

  • Processing buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2)

  • RNase inhibitor

  • Denaturing polyacrylamide gel (e.g., 15%)

  • Urea

  • TBE buffer

Protocol:

  • Reaction Setup:

    • On ice, prepare reaction tubes containing the processing buffer.

    • Add recombinant Dicer and TRBP to the tubes.

    • Add this compound (or vehicle control) to the desired final concentration.

    • Add the labeled pre-miRNA substrate to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a formamide-containing loading buffer.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization and Quantification:

    • Visualize the labeled RNA fragments using autoradiography or fluorescence imaging.

    • Quantify the amount of processed (mature miRNA) and unprocessed (pre-miRNA) substrate to determine the percentage of processing. An increase in the processed product in the presence of Enoxacin indicates enhanced processing activity.[2]

References

Application Notes and Protocols for Enoxacin Hydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing enoxacin hydrate in cell culture experiments. Enoxacin, a fluoroquinolone antibiotic, has garnered significant interest for its anticancer and antiviral properties, primarily through its unique mechanism of enhancing microRNA (miRNA) processing. This document outlines its mechanism of action, effective concentrations in various cell lines, and detailed protocols for key experimental applications.

Introduction and Mechanism of Action

Enoxacin is a second-generation quinolone antibiotic that exhibits potent anticancer activity through a mechanism distinct from its antibacterial effects.[1] In eukaryotic cells, enoxacin functions as a small-molecule enhancer of RNA interference (SMER).[2] It directly binds to the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex involved in miRNA biogenesis.[3][4][5] This interaction enhances the processing of precursor miRNAs (pre-miRNAs) into mature, functional miRNAs.[3]

Many of the upregulated miRNAs are known tumor suppressors, leading to cancer-specific growth inhibition, cell cycle arrest, and apoptosis.[5][6] This effect is dependent on the presence of functional TRBP, as cells with mutations in the TRBP-encoding gene are more resistant to enoxacin.[2][4] Beyond its anticancer effects, enoxacin's ability to modulate RNAi pathways has also been explored for antiviral applications.[2]

Enoxacin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA Precursor miRNA (pre-miRNA) Drosha->pre_miRNA pre_miRNA_cyt pre-miRNA pre_miRNA->pre_miRNA_cyt Exportin-5 Dicer Dicer pre_miRNA_cyt->Dicer Mature_miRNA Mature miRNA Dicer->Mature_miRNA Processing TRBP TRBP TRBP->Dicer Ago2 Ago2 RISC_loading RISC Loading Ago2->RISC_loading RISC Active RISC RISC_loading->RISC Mature_miRNA->RISC_loading mRNA_target Target mRNA RISC->mRNA_target Degradation mRNA Cleavage or Translational Repression mRNA_target->Degradation Enoxacin Enoxacin Enoxacin->TRBP Binds & Enhances

Caption: Enoxacin enhances miRNA processing by binding to TRBP in the cytoplasm.

Data Presentation: this compound Concentration and Effects

The effective concentration of enoxacin can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes quantitative data from various studies.

Cell Line(s)Concentration RangeEC50 / IC50Treatment DurationObserved EffectsReference(s)
HEK293~30 µM - 50 µM~30 µMNot SpecifiedEnhanced siRNA-mediated gene knockdown and miRNA processing.[7]
HCT-116 (Colon Cancer)40 µg/mL (~124 µM)~124 µM5 daysReduced cell viability.[2][8]
HCT-116, RKO (Colon Cancer)Not SpecifiedNot Specified72 hoursInduced G2/M cell cycle arrest.[5]
Prostate Cancer (LNCaP, DU145, etc.)Not SpecifiedNot SpecifiedNot SpecifiedDecreased cell viability, induced apoptosis, caused cell cycle arrest, and inhibited invasiveness.[6][9]
Human Neural Progenitor Cells (hNPCs)100 µMIC50: 51.99 µMNot SpecifiedPrevented Zika Virus (ZIKV) infection.[2]
Various Cancer Cell LinesNot SpecifiedNot SpecifiedNot SpecifiedCancer-specific growth-suppressive activity; did not affect normal primary cells (Wi-38, MRC-5).[2][5]
Vero, A549/ACE2Micromolar rangeNot SpecifiedNot SpecifiedExhibited low antiviral activity against SARS-CoV-2 and MERS-CoV.[10]

Experimental Protocols

Here are detailed protocols for common experiments involving this compound. Standard sterile cell culture techniques should be followed throughout.[11]

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.

Materials:

  • This compound powder (CAS: 84294-96-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

Procedure:

  • Determine Required Concentration: Based on solubility data, this compound can be dissolved in DMSO at concentrations of at least 4 mg/mL and up to 45 mg/mL.[12][13][14] A 10 mM or 20 mM stock is convenient for most applications. (Molecular Weight of Enoxacin Sesquihydrate: ~347.34 g/mol ).

  • Calculation (for 10 mM stock):

    • Mass (mg) = 10 mmol/L * 1 mL (0.001 L) * 347.34 g/mol = 3.47 mg

  • Dissolution:

    • Aseptically weigh 3.47 mg of this compound powder and transfer it to a sterile conical tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[13]

  • Sterilization (Optional): As the stock is prepared in DMSO under aseptic conditions, further sterile filtration is often unnecessary and can be difficult with small volumes of solvent. Ensure all materials are sterile.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for up to 1-6 months or at -80°C for longer-term stability (over 6 months).[14] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Assessment of Cell Viability (MTT/XTT Assay)

Objective: To determine the effect of enoxacin on cell viability and calculate its effective concentration (EC50).

Cell_Viability_Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. C 3. Treat Cells Replace medium with Enoxacin-containing medium. Include vehicle control (DMSO). A->C B 2. Prepare Enoxacin Dilutions Perform serial dilutions of Enoxacin stock in culture medium. B->C D 4. Incubate Incubate for desired period (e.g., 24, 48, 72 hours). C->D E 5. Add Reagent Add MTT or XTT reagent to each well and incubate (1-4 hours). D->E F 6. Solubilize Formazan Add solubilization buffer (for MTT) or read directly (for XTT). E->F G 7. Measure Absorbance Read absorbance on a plate reader. F->G H 8. Analyze Data Normalize to control, plot dose-response curve, and calculate EC50. G->H

Caption: Workflow for determining cell viability after enoxacin treatment.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a series of enoxacin dilutions in complete culture medium from your stock solution. A typical concentration range to test might be 1 µM to 200 µM. Prepare a vehicle control using the same final concentration of DMSO as in the highest enoxacin dose (typically <0.1%).

  • Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different enoxacin concentrations or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours for cell cycle analysis or 5 days for some growth inhibition studies).[2][5]

  • MTT/XTT Addition: Add the viability reagent (e.g., 10 µL of 5 mg/mL MTT) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.

  • Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix gently to dissolve the formazan crystals. If using XTT, this step is not needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the EC50 value.

Protocol 3: Analysis of miRNA Expression by RT-qPCR

Objective: To quantify changes in the expression of specific mature miRNAs in response to enoxacin treatment, confirming its mechanism of action.

miRNA_Analysis_Workflow A 1. Cell Treatment Culture and treat cells with Enoxacin (e.g., 50 µM) and vehicle control. B 2. RNA Extraction Isolate total RNA, including the small RNA fraction, using a suitable kit. A->B C 3. RNA Quantification Measure RNA concentration and assess purity (A260/280 ratio). B->C D 4. Reverse Transcription (RT) Synthesize cDNA from mature miRNAs using specific stem-loop RT primers. C->D E 5. Quantitative PCR (qPCR) Perform qPCR using miRNA-specific forward primers and a universal reverse primer. D->E F 6. Data Analysis Normalize to a stable small RNA (e.g., U6 snRNA) and calculate fold change using the ΔΔCt method. E->F

Caption: Workflow for analyzing miRNA expression changes induced by enoxacin.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates until they reach ~70-80% confluency. Treat the cells with an effective concentration of enoxacin (e.g., 50 µM) or a vehicle control for a specified time (e.g., 48-72 hours).[7]

  • Total RNA Isolation: Lyse the cells directly in the plate and isolate total RNA using a commercial kit designed to efficiently capture small RNA species (e.g., miRNeasy Mini Kit or similar).

  • RNA Quality and Quantity Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.

  • Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit). This typically involves using specific stem-loop primers for each miRNA of interest.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the synthesized cDNA, a miRNA-specific TaqMan probe and primer set, and qPCR master mix.

    • Run the reaction on a real-time PCR instrument. Include a no-template control (NTC) and a no-RT control.

    • Use an appropriate endogenous control for normalization, such as U6 small nuclear RNA (snRNA).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target miRNA and the endogenous control in both enoxacin-treated and control samples.

    • Calculate the relative expression (fold change) using the comparative Ct (ΔΔCt) method. An increase in expression of tumor-suppressor miRNAs is expected in TRBP-proficient cells.[5]

References

Enhancing siRNA Transfection Efficiency with Enoxacin Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for gene silencing, offering therapeutic potential for a wide range of diseases. However, the efficiency of siRNA delivery and its subsequent activity within the cell remain critical hurdles. Enoxacin hydrate, a fluoroquinolone antibiotic, has been identified as a potent enhancer of the RNA interference (RNAi) pathway. This document provides detailed application notes and protocols for utilizing this compound to increase the efficiency of siRNA-mediated gene silencing in research and drug development settings.

Enoxacin does not function by improving the cellular uptake of siRNA. Instead, it acts downstream by modulating the core RNAi machinery. Specifically, Enoxacin binds to the TAR RNA-binding protein (TRBP), a crucial cofactor of the Dicer enzyme. This interaction enhances the processing of siRNA and facilitates its loading into the RNA-induced silencing complex (RISC), ultimately leading to more potent and sustained gene knockdown.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on siRNA-mediated gene knockdown and cell viability, as reported in various studies.

Table 1: Dose-Dependent Enhancement of siRNA-Mediated Gene Knockdown by this compound

Cell LineTarget GenesiRNA ConcentrationThis compound Concentration (µM)Fold Enhancement of KnockdownReference
HEK293-EGFPEGFPNot Specified30 (EC₅₀)Not Applicable[1][3][4][5]
HEK293FTBACE11 pM - 20 nM50Significant left-shift in dose-response curve[1]
NIH3T3GAPDHVarious50Dose-dependent increase in knockdown[1][6]
HEK293Htt10 nM, 20 nM50Enhanced protein knockdown[1][6]
HEK293Aha15 nM50Increased mRNA knockdown[1]
HEK293PP1A5 nM50Increased mRNA knockdown[1]
HEK293MAPK15 nM50Increased mRNA knockdown[1]
HEK293-EGFPEGFP5 nM50Increased mRNA knockdown[1]
HEK293KIF115 nM50Increased mRNA knockdown[1]
HeLaActin20 nM50Increased mRNA knockdown[1]
HEK293GAPDH5 nM50Increased mRNA knockdown[1]

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Viability AssayEffect on ViabilityReference
HEK293Up to 150Not SpecifiedRelatively nontoxic[1][5][6]
HCT-116124 (EC₅₀ for growth inhibition)MTT AssayDose-dependent growth inhibition[3][4][7]
Various Cancer Cell Lines40 µg/mL (~124 µM)MTT AssaySignificant decrease in viability[7]
Primary Cells40 µg/mL (~124 µM)Not SpecifiedNo significant effect[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound in the RNAi pathway and a typical experimental workflow for its use in enhancing siRNA transfection efficiency.

Enoxacin_Mechanism cluster_cytoplasm Cytoplasm siRNA siRNA duplex Dicer_TRBP Dicer-TRBP Complex siRNA->Dicer_TRBP Dicer Dicer Dicer->Dicer_TRBP TRBP TRBP TRBP->Dicer_TRBP Enoxacin Enoxacin hydrate Enoxacin->TRBP Binds & Stimulates RISC_loading RISC Loading Dicer_TRBP->RISC_loading Processes siRNA RISC Active RISC RISC_loading->RISC Loads guide strand mRNA Target mRNA RISC->mRNA Binds to Cleavage mRNA Cleavage RISC->Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Mechanism of this compound in enhancing RNAi.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 4. Transfect cells with siRNA Cell_Culture->Transfection siRNA_Prep 2. Prepare siRNA (Target & Control) siRNA_Prep->Transfection Enoxacin_Prep 3. Prepare Enoxacin hydrate solution Enoxacin_Treatment 5. Treat cells with This compound Enoxacin_Prep->Enoxacin_Treatment Transfection->Enoxacin_Treatment Incubate 6. Incubate for 24-72 hours Enoxacin_Treatment->Incubate RNA_Isolation 7a. RNA Isolation Incubate->RNA_Isolation Protein_Lysis 7b. Protein Lysis Incubate->Protein_Lysis Viability_Assay 7c. Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay qPCR 8a. qPCR Analysis RNA_Isolation->qPCR Data_Analysis 9. Data Analysis qPCR->Data_Analysis Western_Blot 8b. Western Blot Protein_Lysis->Western_Blot Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for using this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the enhancement of siRNA transfection efficiency by this compound.

Protocol 1: Cell Culture and siRNA Transfection with this compound Treatment

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, NIH3T3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound (stock solution in DMSO or water)

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection Complex Preparation (per well of a 24-well plate):

    • In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in 50 µL of Opti-MEM™.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™).

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete culture medium.

    • Add the siRNA-transfection reagent complex dropwise to each well. Gently swirl the plate to ensure even distribution.

  • This compound Treatment:

    • Immediately after adding the transfection complexes, add this compound to the culture medium to achieve the desired final concentration (e.g., 30-50 µM). A vehicle control (e.g., DMSO) should be added to the control wells.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the target gene and the assay being performed (mRNA or protein analysis).

Protocol 2: Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis

Materials:

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation:

    • After the incubation period (typically 24-48 hours post-transfection), lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

  • Reverse Transcription:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Enoxacin-treated samples to the untreated or vehicle-treated controls.

Protocol 3: Western Blot for Protein Knockdown Analysis

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After the incubation period (typically 48-72 hours post-transfection), wash the cells with ice-cold PBS and then lyse them with cell lysis buffer.[8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

Protocol 4: MTT Assay for Cell Viability Assessment

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed and treat the cells with siRNA and this compound in a 96-well plate as described in Protocol 1. Include wells with cells only (no treatment) and cells with transfection reagent only as controls.

  • MTT Addition:

    • At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability by comparing the absorbance of the treated wells to that of the untreated control wells.

References

Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin hydrate is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] Like other fluoroquinolones, it is bactericidal, acting by interfering with bacterial DNA replication.[3] This document provides detailed protocols for testing the in vitro antibacterial activity of this compound, summarizes its activity against a range of clinically relevant bacteria, and outlines its mechanism of action.

Mechanism of Action

Enoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By inhibiting these enzymes, enoxacin blocks the uncoiling and separation of bacterial DNA, leading to a cessation of cellular division and ultimately, cell death.[1][5] The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

Enoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Enoxacin Enoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of Enoxacin in a bacterial cell.

Spectrum of Antibacterial Activity

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It is particularly active against the Enterobacteriaceae family and other Gram-negative bacilli.[6][7] Its activity against staphylococci is notable, though it is less effective against streptococci and anaerobic bacteria.[8][9]

Table 1: In Vitro Susceptibility of Various Bacterial Species to this compound (MIC₉₀)
Bacterial SpeciesMIC₉₀ (µg/mL)Reference(s)
Gram-Negative Aerobes
Escherichia coli≤0.8[10][11]
Klebsiella spp.≤0.8[10][11]
Enterobacter spp.≤0.8[9][10][11]
Serratia spp.≤0.8 - 4[8][9][10][11]
Proteus mirabilis≤0.8[10][11]
Morganella morganii≤0.8[10][11]
Pseudomonas aeruginosa2 - 3.1[7][8][10][11]
Haemophilus influenzae≤0.1 - ≤0.25[7][10][11]
Neisseria gonorrhoeae≤0.1 - ≤0.25[7][8][10][11]
Acinetobacter calcoaceticus4[7]
Gram-Positive Aerobes
Staphylococcus aureus2 - 3.1[7][8][10][11]
Staphylococcus epidermidis2[7]
Streptococcus spp.8 - 64[7][8][12]
Anaerobes
Bacteroides spp.≥25[10][11]

MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Standardized methods of the Clinical and Laboratory Standards Institute (CLSI) should be followed for susceptibility testing.[13]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate.

Broth_Microdilution_Workflow Start Start Prepare_Enoxacin Prepare Enoxacin Stock Solution Start->Prepare_Enoxacin Serial_Dilution Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth Prepare_Enoxacin->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results by Observing the Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for broth microdilution MIC determination.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)[14]

  • Spectrophotometer

  • Incubator (35-37°C)

Protocol:

  • Preparation of Enoxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired starting concentration in CAMHB.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the enoxacin stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying enoxacin concentrations in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution for determining the MIC.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates and quality control strains

  • Inoculum replicating device

Protocol:

  • Preparation of Enoxacin-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in sterile water or another appropriate solvent.

    • Add each dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the enoxacin-containing agar plates and a growth control plate (no enoxacin).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of enoxacin that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate for a Confluent Lawn of Growth Prepare_Inoculum->Inoculate_Agar Apply_Disk Apply 10 µg Enoxacin Disk to the Agar Surface Inoculate_Agar->Apply_Disk Incubate Incubate at 35-37°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition Incubate->Measure_Zone Interpret_Results Interpret Results as Susceptible, Intermediate, or Resistant based on CLSI/FDA Standards Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the disk diffusion (Kirby-Bauer) method.

Materials:

  • 10 µg enoxacin disks[6]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates and quality control strains

  • Sterile swabs

  • Ruler or caliper

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.

  • Application of Disk: Aseptically apply a 10 µg enoxacin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on established breakpoints.[6]

Table 2: Interpretive Criteria for Enoxacin Disk Diffusion Testing (10 µg disk)
Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥ 18Susceptible≤ 2.0
15 - 17Intermediate4.0
≤ 14Resistant> 4.0
Source:[6]

Quality Control

It is imperative to perform quality control testing with each batch of susceptibility tests. Standard ATCC strains should be used to ensure the accuracy and reproducibility of the results.[14] The resulting MIC values or zone diameters should fall within the acceptable ranges established by CLSI or other regulatory bodies.

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity, particularly against Gram-negative pathogens. The protocols outlined in this document provide standardized methods for the in vitro evaluation of its efficacy. Adherence to these protocols and the use of appropriate quality control measures are essential for obtaining reliable and reproducible data in research and drug development settings.

References

Application Notes and Protocols for In Vivo Studies with Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy of Enoxacin hydrate, a fluoroquinolone antibiotic with demonstrated anti-cancer properties. The protocols detailed below focus on its mechanism as a cancer-specific growth inhibitor through the enhancement of microRNA (miRNA) processing.

Mechanism of Action: this compound in Cancer

This compound's anti-tumor activity stems from its ability to enhance the processing of miRNAs, which are small non-coding RNA molecules that play crucial roles in regulating gene expression.[1] In cancer cells, where miRNA processing is often dysregulated, this compound can help restore normal miRNA levels, leading to the suppression of tumor growth.[1][2]

The key molecular mechanism involves this compound binding to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex.[1][3] This interaction facilitates the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs by the Dicer enzyme.[3][4] The mature miRNAs are then loaded into the RNA-induced silencing complex (RISC), which includes the Argonaute 2 (Ago2) protein, to target and degrade messenger RNAs (mRNAs) of oncogenes, thereby inhibiting tumor progression.[4][5]

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies investigating the anti-tumor effects of this compound in xenograft mouse models.

Table 1: Effect of this compound on Tumor Growth in Xenograft Mouse Models

Cancer TypeCell LineAnimal ModelThis compound DoseAdministration RouteTumor Volume ReductionTumor Weight ReductionReference
Colorectal CancerHCT-116Nude Mice10 mg/kg/dayIntraperitoneal (i.p.)Significant inhibition~50%[1]
Colorectal CancerRKONude Mice10 mg/kg/dayIntraperitoneal (i.p.)Significant inhibition~60%[1]
Osteosarcoma143BNude MiceNot SpecifiedNot SpecifiedSignificantly decreasedSignificantly decreased[6]
Prostate CancerPC-3Nude MiceNot SpecifiedNot SpecifiedSignificantly decreasedSignificantly decreased

Table 2: Modulation of miRNA Expression by this compound in Vivo

Animal ModelTissueThis compound DoseFold Change in miRNA ExpressionSpecific miRNAs UpregulatedReference
RatFrontal Cortex10 mg/kg3- to 12-fold increaselet-7a, miR-124, miR-125a-5p, miR-132[2][7]
RatFrontal Cortex25 mg/kg4- to 22-fold increaselet-7a, miR-124, miR-125a-5p, miR-132[7]
HCT-116 XenograftTumor10 mg/kg/day1.5- to 5-fold increase in 24 miRNAsNot specified[1]
RKO XenograftTumor10 mg/kg/day~2-fold increase in 24 miRNAsNot specified[1]

Experimental Protocols

Here we provide detailed protocols for key experiments in the in vivo evaluation of this compound.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound powder in a minimal amount of sterile DMSO to create a stock solution. Ensure complete dissolution.

  • For intraperitoneal (i.p.) injection, further dilute the DMSO stock solution with sterile corn oil to the final desired concentration (e.g., for a 10 mg/kg dose). A common final DMSO concentration for in vivo studies is 5-10%.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

  • Prepare fresh on the day of injection.

Murine Xenograft Tumor Model

Materials:

  • Cancer cell line of interest (e.g., HCT-116, RKO, 143B, PC-3)

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Protocol:

  • Cell Preparation: a. Culture cancer cells in their recommended complete medium to ~80-90% confluency. b. Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 2-5 x 10^6 cells per 100-200 µL). d. (Optional) Mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Cell Implantation: a. Anesthetize the mice using isoflurane or another approved anesthetic. b. Shave the area for injection (typically the flank). c. Subcutaneously inject the cell suspension (100-200 µL) into the flank of each mouse.

  • This compound Treatment: a. Once tumors become palpable or reach a certain volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups. b. Administer this compound (prepared as in Protocol 1) or vehicle control (e.g., DMSO/corn oil mixture) to the respective groups via the chosen route (e.g., i.p. injection) at the predetermined dose and schedule (e.g., daily).

  • Tumor Measurement: a. Measure the tumor dimensions (length and width) using digital calipers every 2-3 days. b. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .[8][9] c. Monitor the body weight of the mice to assess toxicity.

  • Endpoint: a. Continue the experiment until tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or for a set duration. b. Euthanize the mice according to institutional guidelines. c. Excise the tumors, weigh them, and process for further analysis (e.g., histology, RNA extraction).

Endpoint Analysis

Materials:

  • India ink (15% in PBS) or Bouin's fixative

  • Fekete's solution (for India ink)

  • Dissecting microscope

  • Formalin (10%)

  • Paraffin embedding reagents

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

Protocol:

  • Macroscopic Quantification: a. At the experimental endpoint, euthanize the mice. b. Perfuse the lungs with 15% India ink through the trachea to visualize metastatic nodules on the lung surface.[10][11] c. Excise the lungs and liver. d. Fix the lungs in Fekete's solution and the liver in 10% formalin. e. Count the number of metastatic nodules on the surface of the organs using a dissecting microscope.[10]

  • Microscopic Quantification: a. Process the formalin-fixed lungs and livers for paraffin embedding. b. Section the tissues using a microtome. c. Stain the sections with H&E. d. Examine the stained sections under a microscope to identify and count micrometastases.

Materials:

  • Paraffin-embedded tumor sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100)

  • Fluorescence microscope

Protocol:

  • Deparaffinize and rehydrate the tumor sections.

  • Perform antigen retrieval if required by the kit manufacturer.

  • Digest the sections with Proteinase K.

  • Permeabilize the cells with a suitable permeabilization solution.

  • Follow the manufacturer's instructions for the TUNEL assay, which typically involves an equilibration step followed by incubation with the TdT reaction mix containing labeled dUTPs.[1][12][13]

  • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of Enoxacin-Mediated miRNA Processing

Enoxacin_miRNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha/DGCR8 pri_miRNA->Drosha Processing pre_miRNA Precursor miRNA (pre-miRNA) Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA Exportin5->pre_miRNA_cyto Dicer Dicer pre_miRNA_cyto->Dicer Processing mature_miRNA Mature miRNA duplex Dicer->mature_miRNA TRBP TRBP TRBP->Dicer Forms complex Enoxacin This compound Enoxacin->TRBP Binds to & Enhances RISC_loading RISC Loading mature_miRNA->RISC_loading Ago2 Ago2 Ago2->RISC_loading RISC Active RISC RISC_loading->RISC mRNA Target mRNA RISC->mRNA Targets Degradation mRNA Degradation / Translational Repression mRNA->Degradation

Caption: this compound enhances TRBP-mediated processing of pre-miRNA by Dicer.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation for Injection start->cell_prep implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Phase: - this compound - Vehicle Control randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement measurement->treatment Repeated cycles endpoint Endpoint Reached measurement->endpoint Tumor size limit or study duration euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Endpoint Analysis: - Tumor Weight - Metastasis Quantification - Apoptosis (TUNEL) euthanasia->analysis end End: Data Analysis & Conclusion analysis->end

Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.

References

Enoxacin Hydrate in Combination with Other Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin, a fluoroquinolone antibiotic, has garnered significant interest in oncology for its potential as an anticancer agent. Beyond its antimicrobial activity, enoxacin exhibits cancer-specific growth-inhibitory effects. Its primary mechanism of anticancer action involves the enhancement of microRNA (miRNA) processing by binding to the TAR RNA-binding protein 2 (TRBP). This leads to the upregulation of tumor-suppressive miRNAs, thereby inducing apoptosis, inhibiting cell proliferation, and reducing the invasive potential of cancer cells. These properties make enoxacin a compelling candidate for combination therapies aimed at enhancing the efficacy of conventional anticancer agents and overcoming drug resistance.

These application notes provide a summary of the current understanding of enoxacin hydrate in combination with other anticancer agents, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.

Data Presentation: Synergistic Effects of this compound in Combination Therapies

The following tables summarize the quantitative data from studies evaluating the synergistic or additive effects of this compound in combination with other anticancer agents.

CombinationCancer Type / Cell LineParameterValueReference
Enoxacin + Doxorubicin Ewing Sarcoma (ESFT-3 Xenograft)Tumor Weight ReductionSynergistic reduction[1][2]
CD133+ Cell FractionSignificant decrease with combination[1]

Further quantitative in vitro data (e.g., IC50, Combination Index) for the enoxacin and doxorubicin combination, as well as for combinations with cisplatin, paclitaxel, and 5-fluorouracil, are areas for ongoing research.

Signaling Pathways and Mechanisms of Action

Enoxacin's primary anticancer mechanism is the enhancement of miRNA biogenesis. When used in combination with other agents, it can potentiate their effects through various signaling pathways.

Enoxacin's Core Mechanism: Enhancement of miRNA Processing

enoxacin_mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA Drosha->pre_miRNA pre_miRNA_cyto pre-miRNA pre_miRNA->pre_miRNA_cyto Exportin-5 Dicer Dicer pre_miRNA_cyto->Dicer Enoxacin This compound TRBP TRBP Enoxacin->TRBP enhances binding to pre-miRNA TRBP->Dicer RISC RISC Loading Dicer->RISC miRNA Mature miRNA RISC->miRNA mRNA_degradation mRNA Degradation / Translational Repression miRNA->mRNA_degradation Apoptosis Apoptosis mRNA_degradation->Apoptosis induces Proliferation Cell Proliferation mRNA_degradation->Proliferation inhibits Invasion Invasion / Metastasis mRNA_degradation->Invasion inhibits

Caption: Enoxacin enhances TRBP-mediated processing of pre-miRNA to mature miRNA, leading to downstream anticancer effects.

Potential Synergistic Pathways with Chemotherapeutic Agents

When combined with DNA-damaging agents like doxorubicin or cisplatin, enoxacin's ability to induce apoptosis may lead to a synergistic effect.

synergistic_pathway cluster_enoxacin Enoxacin Pathway cluster_chemo Chemotherapy Pathway Enoxacin This compound miRNA ↑ Tumor Suppressor miRNAs Enoxacin->miRNA Chemotherapy Doxorubicin / Cisplatin DNA_Damage DNA Damage Chemotherapy->DNA_Damage Apoptosis_Proteins_E Modulation of Apoptotic Proteins miRNA->Apoptosis_Proteins_E Apoptosis Synergistic Apoptosis Apoptosis_Proteins_E->Apoptosis p53 p53 Activation DNA_Damage->p53 Apoptosis_Proteins_C Activation of Caspase Cascade p53->Apoptosis_Proteins_C Apoptosis_Proteins_C->Apoptosis

Caption: Enoxacin and conventional chemotherapy may induce apoptosis through distinct but convergent pathways, leading to a synergistic effect.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other anticancer agents.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of single and combined drug treatments on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • Anticancer agent of choice (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of enoxacin and the other anticancer agent in culture medium.

    • For single-drug treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of each drug at twice the final desired concentration.

    • Include vehicle control wells (containing the same concentration of DMSO or other solvent as the highest drug concentration).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination using dose-response curves.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3][4]

mtt_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Enoxacin +/- Anticancer Agent incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data: IC50, CI read->analyze

Caption: Workflow for the MTT cell viability assay to assess drug combination effects.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with enoxacin, the other anticancer agent, or the combination for the desired time.

    • Harvest cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins, such as Bcl-2 and Bax.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.[5][6]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

    • Analyze the Bax/Bcl-2 ratio as an indicator of apoptosis induction.[7][8]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • Matrigel (optional)

  • This compound and other anticancer agent formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, Enoxacin alone, Anticancer agent alone, Combination).

    • Administer drugs according to the desired schedule and route (e.g., oral gavage for enoxacin, intraperitoneal injection for doxorubicin).[1]

    • Monitor mouse body weight and general health throughout the study.

  • Tumor Growth Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors and measure their final weight.

    • Tumor tissue can be used for further analysis (e.g., histology, Western blotting).

    • Compare tumor growth inhibition between the different treatment groups.[9][10]

xenograft_workflow start Inject Cancer Cells into Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Combination Therapy randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Euthanize Mice, Excise and Weigh Tumors monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze

Caption: General workflow for an in vivo xenograft study to evaluate combination therapy.

Conclusion

This compound presents a promising avenue for enhancing the efficacy of existing anticancer therapies. Its unique mechanism of action, centered on the modulation of miRNA processing, offers a complementary approach to traditional cytotoxic agents. The provided protocols serve as a foundation for researchers to explore and validate the synergistic potential of enoxacin in combination with a range of anticancer drugs, with the ultimate goal of developing more effective and targeted cancer treatments. Further research is warranted to fully elucidate the synergistic interactions and to identify optimal combination strategies for specific cancer types.

References

Application Notes and Protocols for Lentiviral shRNA Potentiation with Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the quantitative data from studies on the effect of Enoxacin hydrate on RNAi.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineTarget GeneReference
EC50~30 µMHEK293-based reporter systemEGFP[4][7]
shRNA EnhancementIncreased knockdownHEK293EGFP, GAPDH, Luciferase, Fmr1[3][4]
siRNA Dosage ReductionSubstantial reductionHEK293FTBACE1[3]
Mature siRNA LevelsIncreasedHEK293GFP, Luciferase[3][11]
Mature miRNA LevelsIncreased (e.g., miR-125a)HEK293Endogenous[3][11]

Table 2: Biophysical Interaction of this compound with TRBP

ParameterConditionValueMethodReference
Binding Affinity (Kd)TRBP and pre-miRNA221 nMRNA-binding assay[3][12]
Binding Affinity (Kd)TRBP and pre-miRNA + Enoxacin94 nMRNA-binding assay[3][12]
Dissociation Constant (Kd)Enoxacin and TRBP2.2 x 10⁻³ s⁻¹Surface Plasmon Resonance[13]

Signaling Pathway and Experimental Workflow

Mechanism of Enoxacin-mediated shRNA Potentiation

Enoxacin enhances RNA interference by facilitating the interaction between TRBP and pre-miRNAs or shRNAs. This promotes the processing of these small RNAs by Dicer and their subsequent loading into the RISC complex, leading to more efficient target mRNA degradation.

Enoxacin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_gene shRNA Gene (Lentiviral Vector) pri_shRNA pri-shRNA shRNA_gene->pri_shRNA Transcription pre_shRNA pre-shRNA pri_shRNA->pre_shRNA Processing Drosha Drosha/DGCR8 Drosha->pri_shRNA Exportin5 Exportin-5 pre_shRNA->Exportin5 Binding pre_shRNA_cyto pre-shRNA Exportin5->pre_shRNA_cyto Export siRNA siRNA duplex pre_shRNA_cyto->siRNA Processing Dicer Dicer Dicer->pre_shRNA_cyto TRBP TRBP TRBP->pre_shRNA_cyto Enoxacin Enoxacin Enoxacin->TRBP Binds & Enhances pre-shRNA affinity RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Loading RISC_active Active RISC RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Targeting Degradation mRNA Cleavage & Degradation mRNA->Degradation

Caption: Mechanism of Enoxacin in potentiating shRNA-mediated gene silencing.

Experimental Workflow

The following diagram outlines the general workflow for potentiating lentiviral shRNA knockdown with this compound.

Experimental_Workflow Start Start Cell_Culture 1. Plate Target Cells Start->Cell_Culture Lentiviral_Transduction 2. Lentiviral Transduction (shRNA delivery) Cell_Culture->Lentiviral_Transduction Enoxacin_Treatment 3. Treat with this compound Lentiviral_Transduction->Enoxacin_Treatment Incubation 4. Incubate for 48-72 hours Enoxacin_Treatment->Incubation Harvest 5. Harvest Cells Incubation->Harvest Analysis 6. Analyze Knockdown Harvest->Analysis qRT_PCR qRT-PCR (mRNA levels) Analysis->qRT_PCR Western_Blot Western Blot (Protein levels) Analysis->Western_Blot End End qRT_PCR->End Western_Blot->End

Caption: General workflow for Enoxacin-potentiated lentiviral shRNA knockdown.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 3.479 mg of this compound (MW: 347.9 g/mol ) in 1 ml of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: Lentiviral Transduction and this compound Treatment of Adherent Cells (e.g., HEK293T)

Materials:

  • Target cells (e.g., HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Lentiviral particles carrying the shRNA of interest

  • Control lentiviral particles (e.g., non-targeting shRNA)

  • Polybrene (8 mg/ml stock solution)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well plate)

Procedure:

Day 1: Cell Seeding

  • Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For HEK293T cells, seed approximately 0.5 x 10^5 cells per well.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Lentiviral Transduction

  • Thaw the lentiviral particles on ice.

  • Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/ml.

  • Remove the old medium from the cells and add the desired amount of lentiviral particles and transduction medium to each well. The multiplicity of infection (MOI) should be optimized for your specific cell line.

  • Include a well with control lentiviral particles.

  • Gently swirl the plate to mix and incubate overnight at 37°C.

Day 3: this compound Treatment

  • Remove the medium containing the lentiviral particles.

  • Wash the cells once with PBS.

  • Add fresh complete growth medium to each well.

  • Prepare the Enoxacin-containing medium by diluting the 10 mM this compound stock solution to a final concentration of 30-50 µM. For a 50 µM final concentration, add 5 µl of the 10 mM stock to 1 ml of medium. Also, prepare a vehicle control medium containing the same concentration of DMSO.

  • Add the Enoxacin-containing medium or the vehicle control medium to the appropriate wells.

  • Incubate the cells for 48 hours at 37°C.[4]

Day 5: Cell Harvesting

  • After 48 hours of incubation with Enoxacin, the cells are ready to be harvested for downstream analysis (qRT-PCR or Western blot).

Protocol 3: Assessment of Gene Knockdown by Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each sample (control, Enoxacin-treated) and for each gene (target and housekeeping).

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method, comparing the Enoxacin-treated samples to the vehicle control samples.[14]

Protocol 4: Assessment of Gene Knockdown by Western Blot

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the harvested cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody against the loading control protein to ensure equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.[14][15]

Concluding Remarks

The use of this compound presents a straightforward and effective method to enhance the potency of lentiviral shRNA-mediated gene silencing. By following the protocols outlined in this document, researchers can improve their knockdown efficiencies, potentially reduce the required viral load, and achieve more robust and reliable results in their gene function studies. It is recommended to optimize the concentration of Enoxacin and the treatment duration for each specific cell line and experimental setup to achieve the best outcomes while minimizing any potential off-target effects or cytotoxicity.

References

Modulating Specific microRNA Expression Levels with Enoxacin Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin, a fluoroquinolone antibiotic, has been identified as a potent modulator of microRNA (miRNA) biogenesis, offering a novel avenue for therapeutic intervention in various diseases, including cancer.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing enoxacin hydrate to modulate specific miRNA expression levels.

These protocols are designed to guide researchers in investigating the effects of this compound on miRNA expression in cell culture models, a critical step in exploring its therapeutic potential.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of enoxacin action and a typical experimental workflow for studying its effects on miRNA expression.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pri_miRNA pri-miRNA DNA->pri_miRNA Transcription Drosha Drosha/DGCR8 pri_miRNA->Drosha Processing pre_miRNA pre-miRNA Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA Dicer Dicer pre_miRNA_cyto->Dicer miRNA_duplex miRNA duplex Dicer->miRNA_duplex Cleavage TRBP TRBP TRBP->Dicer Enoxacin This compound Enoxacin->TRBP Enhances binding to pre-miRNA RISC RISC Loading miRNA_duplex->RISC mature_miRNA Mature miRNA RISC->mature_miRNA mRNA_target Target mRNA mature_miRNA->mRNA_target Gene_Silencing Gene Silencing (Degradation/Translation Repression) mRNA_target->Gene_Silencing

Caption: Enoxacin enhances miRNA biogenesis by binding to TRBP.

start Start: Seed Cells treatment Treat with this compound (e.g., 24-72 hours) start->treatment control Vehicle Control start->control harvest Harvest Cells treatment->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction quality_control RNA Quality & Quantity Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->quality_control rt Reverse Transcription (miRNA-specific primers) quality_control->rt qpcr Quantitative PCR (qPCR) (TaqMan or SYBR Green) rt->qpcr analysis Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qpcr->analysis end End: Determine miRNA Expression Changes analysis->end

Caption: Experimental workflow for miRNA expression analysis.

Quantitative Data Summary

The following table summarizes the quantitative effects of enoxacin on specific miRNA expression in various cancer cell lines as reported in the literature.

Cell LineCancer TypeEnoxacin ConcentrationSpecific miRNAs ModulatedFold Change/EffectReference
HCT-116Colon Cancer40 µg/mL (~124 µM)24 mature miRNAsOverall increase[2][7]
RKOColon Cancer40 µg/mL (~124 µM)24 mature miRNAsOverall increase[2][7]
LNCaPProstate Cancer105 µM (EC50)miR-17, miR-29b, miR-34a, miR-132, miR-146a, miR-449aSignificant increase[6][8]
LNCaPProstate Cancer105 µM (EC50)miR-141, miR-191Reduction[7][8]
DU145Prostate Cancer141 µM (EC50)miR-17, miR-29b, miR-34a, miR-132, miR-146a, miR-449aSignificant increase[6][8]
DU145Prostate Cancer141 µM (EC50)miR-141, miR-191Reduction[7][8]
A375Melanoma156 µM55 mature miRNAs (26 upregulated)Upregulation of miR-3154 and miR-4459[8]
HEK293Embryonic Kidney50 µM15 out of 157 miRNAsSignificant modulation (e.g., let-7b, miR-125a)[7][8]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound

This protocol details the treatment of cultured cancer cells with this compound to assess its impact on miRNA expression.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, LNCaP, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment (e.g., 2.5 x 10^5 cells/well).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Enoxacin Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Store the stock solution at -20°C.

  • Treatment:

    • On the day of treatment, thaw the enoxacin stock solution.

    • Prepare working solutions of enoxacin by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 150 µM). The final DMSO concentration in the medium should be less than 0.1%.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest enoxacin concentration.

    • Remove the old medium from the cells and replace it with the enoxacin-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After the incubation period, aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Proceed immediately to RNA extraction (Protocol 2).

Protocol 2: Total RNA Extraction and miRNA Quantification by qRT-PCR

This protocol describes the extraction of total RNA, including small RNAs, and the subsequent quantification of specific miRNAs using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • RNA extraction kit suitable for small RNAs (e.g., mirVana miRNA Isolation Kit or similar)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop) for RNA quantification

  • miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)

  • miRNA-specific primers/assays (e.g., TaqMan MicroRNA Assays)

  • qPCR master mix (e.g., TaqMan Universal Master Mix II)

  • Real-time PCR instrument

  • Small non-coding RNA for normalization (e.g., RNU6B, RNU48)

Procedure:

  • Total RNA Extraction:

    • Following cell harvesting (Protocol 1, step 4), add the lysis buffer from the RNA extraction kit directly to the wells.

    • Follow the manufacturer's protocol for the extraction of total RNA, ensuring the protocol is optimized for the recovery of small RNA species.

    • Elute the RNA in RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • If necessary, assess RNA integrity using a bioanalyzer.

  • Reverse Transcription (RT):

    • Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific RT kit.

    • This typically involves a multiplexed reaction with stem-loop primers specific to the mature miRNAs of interest and the normalization control.

    • Follow the manufacturer's instructions for the RT reaction setup and thermal cycling conditions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA from the RT step, the specific TaqMan miRNA assay (which includes the forward and reverse primers and a fluorescently labeled probe), and the qPCR master mix.

    • Run the qPCR reactions in triplicate for each sample and each miRNA target, including the endogenous control.

    • Use a standard thermal cycling program as recommended by the assay manufacturer (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of the target miRNAs using the comparative Ct (ΔΔCt) method.

    • Normalize the Ct values of the target miRNAs to the Ct values of the endogenous control (ΔCt = Ct_target - Ct_control).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in miRNA expression is then calculated as 2^-ΔΔCt.

By following these protocols, researchers can effectively investigate and quantify the modulatory effects of this compound on the expression of specific miRNAs, providing valuable insights into its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enoxacin Hydrate for miRNA Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Enoxacin hydrate to enhance microRNA (miRNA) activity. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in miRNA enhancement? A1: this compound enhances the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs. It achieves this by binding to the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex.[1][2][3][4] This binding facilitates the interaction between TRBP and pre-miRNAs, thereby promoting their cleavage by Dicer into mature, functional miRNAs.[5] Enoxacin's effect is dependent on the presence of functional TRBP.[1][4][6][7]

Q2: What is a recommended starting concentration for this compound in cell culture experiments? A2: A good starting concentration for observing miRNA enhancement is typically in the range of 30-50 µM.[2][8][9] However, the optimal concentration is highly cell-type dependent. For assessing effects on cell viability or proliferation in cancer cell lines, concentrations may range from 100 µM to 150 µM.[10][11][12] It is always recommended to perform a dose-response curve (e.g., from 10 µM to 200 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound solutions? A3: this compound is soluble in DMSO.[13][14] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10-45 mg/mL.[14][15][16]

  • Storage of Stock Solution: Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[14][15] Avoid repeated freeze-thaw cycles.

  • Working Solution: For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Enoxacin is also soluble in PBS (pH 7.2) at approximately 10 mg/ml, but aqueous solutions should be prepared fresh and not stored for more than a day.[13]

Q4: How long should I treat my cells with this compound? A4: The optimal treatment duration depends on the endpoint being measured.

  • For miRNA expression analysis, a 48-hour treatment is often sufficient to observe significant changes.[10][11]

  • For cell viability, cell cycle, or apoptosis assays, longer incubation times of 72 hours to 5 days are commonly used.[1]

Q5: Does Enoxacin enhance all miRNAs equally? A5: No, the enhancing effect of Enoxacin is not uniform across all miRNAs. Studies have shown that while it can cause a general upregulation of many miRNAs, a significant portion remains unaffected, and a small number may even be downregulated.[1][8] For example, in one study with HEK293 cells, only 15 out of 157 endogenous miRNAs were significantly affected.[8][10][11] The enhancement appears to be more pronounced for miRNAs with abundant precursor forms within the cell.[8][17]

Q6: What are the potential off-target effects or cytotoxicity of this compound? A6: Enoxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[2][9] While it does not interfere with human topoisomerases, it can induce cell cycle arrest (typically at G2/M) and apoptosis in cancer cells at higher concentrations.[1][10][11] Interestingly, Enoxacin often displays a cancer-specific growth-suppressive activity, with less impact on the viability of normal primary cells.[1][10] A cytotoxicity assay (e.g., MTT or CCK-8) is recommended to determine the cytotoxic concentration 50 (CC50) in your specific cell line.

Troubleshooting Guide

Issue 1: I am not observing any significant increase in my target miRNA levels.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 10, 25, 50, 100, 150 µM) to find the optimal concentration for your cell line.

  • Possible Cause 2: Cell Line Insensitivity. Your cell line may have low levels of TRBP or a mutated, non-functional TRBP protein, which is essential for Enoxacin's activity.[1][7]

    • Solution: Check the TRBP expression status of your cell line via Western blot or qPCR. If TRBP levels are low, consider using a different cell line known to be responsive.

  • Possible Cause 3: miRNA-Specific Effects. The specific miRNA you are studying may not be responsive to Enoxacin-mediated enhancement.[8]

    • Solution: As a positive control, measure the levels of a miRNA known to be upregulated by Enoxacin, such as let-7a or miR-125a.[1][10] Consider performing a broader screen (e.g., miRNA microarray or sequencing) to identify which miRNAs are affected in your system.[1]

  • Possible Cause 4: Insufficient Precursor miRNA. The enhancing effect of Enoxacin is more pronounced when the precursor form of the miRNA is abundant.[8][17]

    • Solution: If possible, measure the pre-miRNA levels of your target to ensure it is expressed. Overexpressing the primary miRNA transcript can be a strategy to validate the enhancing effect.

Issue 2: I am observing high levels of cell death or toxicity.

  • Possible Cause: Concentration is too high. The concentration of this compound is exceeding the cytotoxic threshold for your cell line.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the half-maximal cytotoxic concentration (CC50). Select a concentration for your miRNA enhancement experiments that is well below the CC50 (e.g., CC10 or lower) but still effective, as determined by your dose-response curve.

Issue 3: I am seeing this compound precipitate in my cell culture media.

  • Possible Cause 1: Poor Solubility. The final concentration of Enoxacin or the DMSO solvent in the media is too high.

    • Solution: Ensure the final concentration of DMSO in your culture media is low (typically <0.1%) to avoid solvent toxicity and solubility issues. When diluting the stock, add it to the media dropwise while vortexing to ensure proper mixing.

  • Possible Cause 2: Stability in Media. Enoxacin may have limited stability in certain complex cell culture media over long incubation periods.[18]

    • Solution: Prepare fresh media with Enoxacin for each experiment. If the experiment is long, consider replacing the media with freshly prepared Enoxacin-containing media every 48-72 hours.

Data Presentation: Effective Concentrations and miRNA Modulation

Table 1: Effective and Cytotoxic Concentrations of Enoxacin in Various Cell Lines

Cell LineCell TypeParameterConcentrationReference
HEK293Human Embryonic KidneyEC50 (siRNA enhancement)~30 µM[2][9]
HCT-116Colorectal CarcinomaEC50 (Growth Inhibition)124 µM[1][10]
RKOColorectal Carcinoma-124 µM (40 µg/mL) used[1]
LNCaPProstate CarcinomaEC50 (Growth Inhibition)105 µM[10][11][12]
DU145Prostate CarcinomaEC50 (Growth Inhibition)141 µM[10][11][12]
hNPCHuman Neural ProgenitorCC50 (Cytotoxicity)175.8 µM[10]
iPSCsInduced Pluripotent Stem CellsEffective Concentration100 µM[10][11]

Table 2: Summary of Enoxacin's Effect on miRNA Expression Profiles

Cell Line(s)Total miRNAs AnalyzedDifferentially ExpressedUpregulated% UpregulatedKey Upregulated miRNAsReference
HEK293157151387%let-7b, miR-124a, miR-125a[8][10]
HCT-116 & RKO-24 (quantified)24100%let-7a, miR-125a[1]
RKO73112210082%Tumor-suppressor miRNAs[1][11]
LNCaP7421226553%miR-29b, miR-34a, miR-449a[10][11][12]
DU1457421478860%miR-29b, miR-34a, miR-449a[10][11]

Experimental Protocols

Protocol 1: Cell Treatment and Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Enoxacin Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the Enoxacin-containing medium or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Assess cell viability using a standard method like MTT or CCK-8 assay according to the manufacturer's instructions.

  • Analysis: Calculate the EC50 or CC50 value by plotting cell viability against the logarithm of Enoxacin concentration.

Protocol 2: Analysis of miRNA Expression by qRT-PCR

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the optimal, non-toxic concentration of this compound or vehicle control for 48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., TRIzol or a column-based kit designed for miRNA). Assess RNA quality and quantity.

  • Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific RT kit. This typically involves a stem-loop primer specific to the mature miRNA of interest. Include a no-RT control.

  • Quantitative PCR (qPCR): Perform qPCR using a miRNA-specific forward primer and a universal reverse primer provided in the RT kit, along with a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Data Analysis:

    • Use the 2^-ΔΔCt method for relative quantification.

    • Normalize the expression of your target miRNA to a stable endogenous small RNA control (e.g., U6 snRNA or RNU48).

    • Calculate the fold change in miRNA expression in Enoxacin-treated samples relative to the vehicle-treated control samples.

Visualizations

miRNA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pri_miRNA Primary miRNA (pri-miRNA) Drosha Drosha/DGCR8 Complex Pri_miRNA->Drosha Processing Pre_miRNA Precursor miRNA (pre-miRNA) Drosha->Pre_miRNA Pre_miRNA_cyto Precursor miRNA (pre-miRNA) Pre_miRNA->Pre_miRNA_cyto Exportin-5 Dicer_Complex Dicer / TRBP Complex Pre_miRNA_cyto->Dicer_Complex Processing Mature_miRNA Mature miRNA Duplex Dicer_Complex->Mature_miRNA RISC RISC Loading Mature_miRNA->RISC Silencing mRNA Silencing / Degradation RISC->Silencing Enoxacin Enoxacin Enoxacin->Dicer_Complex Enhances affinity

Caption: Enoxacin enhances miRNA biogenesis by binding to the TRBP protein within the Dicer complex.

Experimental_Workflow start Start dose_response 1. Dose-Response Assay (Determine Optimal Concentration) start->dose_response main_exp 2. Cell Treatment (Enoxacin vs. Vehicle Control) dose_response->main_exp harvest 3. Harvest Cells & Extract RNA main_exp->harvest qc 4. RNA Quality/Quantity Check harvest->qc rt_qpcr 5. RT-qPCR for miRNA levels qc->rt_qpcr analysis 6. Data Analysis (2^-ΔΔCt) rt_qpcr->analysis end End analysis->end

Caption: Standard workflow for analyzing the effect of Enoxacin on miRNA expression.

Troubleshooting_Tree decision decision solution solution start Problem: No miRNA Enhancement decision1 Is concentration optimized? start->decision1 Check solution1 Perform dose- response study decision1->solution1 No decision2 Is cell line known to express TRBP? decision1->decision2 Yes solution2 Check TRBP expression (Western/qPCR) or use another cell line decision2->solution2 No / Unknown decision3 Is pre-miRNA for your target abundant? decision2->decision3 Yes solution3 Measure pre-miRNA levels. Consider a different target miRNA decision3->solution3 No / Unknown solution4 Consider other factors: reagent stability, assay protocol, etc. decision3->solution4 Yes

Caption: A decision tree for troubleshooting experiments where no miRNA enhancement is observed.

References

Troubleshooting Enoxacin hydrate precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Enoxacin hydrate precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics.[1][2] In research, beyond its antibacterial properties, Enoxacin is investigated for its potential anticancer activities and its role as a modulator of microRNA (miRNA) processing.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[1][5][6]

Q2: What are the known solvents for this compound and their approximate solubilities?

The solubility of this compound can vary depending on the solvent and pH. It is generally more soluble in alkaline conditions and in some organic solvents. The provided data from various suppliers shows some variability, which may be due to differences in the material's physical form (e.g., hydrate vs. sesquihydrate) or experimental conditions.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO) 45 mg/mLAbMole BioScience
32 mg/mL (99.9 mM)Selleck Chemicals
≥ 45 mg/mL (129.56 mM)GlpBio
Approximately 0.1 mg/mLCayman Chemical
Dimethylformamide (DMF) 15 mg/mLCayman Chemical
Phosphate-Buffered Saline (PBS, pH 7.2) Approximately 10 mg/mLCayman Chemical
1M Sodium Hydroxide (NaOH) 100 mg/mL (with pH adjusted to 11)MedChemExpress
Water Insoluble (< 0.1 mg/mL)MedChemExpress

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in Media

This guide addresses common issues of this compound precipitation in cell culture media and provides systematic steps for prevention and resolution.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

This is a common issue that can arise from several factors related to the compound's solubility and its interaction with media components.

Initial Troubleshooting Steps

start Precipitation Observed in Media q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the working solution prepared correctly? a1_yes->q2 solution1 Re-prepare stock solution. Consider using sonication or gentle warming. a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 What is the final concentration in the media? a2_yes->q3 solution2 Review and optimize dilution protocol. Add stock solution to media dropwise while vortexing. a2_no->solution2 a3_high High (>100 µM) q3->a3_high High a3_low Low (≤100 µM) q3->a3_low Low solution3 Lower the final concentration. Perform a solubility test in your specific media. a3_high->solution3 q4 Are there signs of microbial contamination? a3_low->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No solution5 Discard contaminated culture. Review aseptic technique. a4_yes->solution5 solution4 Consider media component interaction. Test solubility in a simpler buffer (e.g., PBS). a4_no->solution4 cluster_0 Enoxacin's Antibacterial Mechanism of Action enoxacin Enoxacin dna_gyrase DNA Gyrase (Topoisomerase II) enoxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV enoxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Required for topoisomerase_iv->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to start Start: this compound Powder prepare_stock Prepare 10 mM Stock Solution in 50% DMSO/5mM NaOH start->prepare_stock store_stock Aliquot and Store Stock at -20°C/-80°C prepare_stock->store_stock thaw_stock Thaw an Aliquot of Stock Solution store_stock->thaw_stock prepare_working Prepare Working Solution in Pre-warmed Media thaw_stock->prepare_working treat_cells Treat Cells with Enoxacin-containing Media prepare_working->treat_cells assay Perform Experimental Assay treat_cells->assay

References

Cell toxicity of Enoxacin hydrate and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell toxicity of Enoxacin hydrate and strategies to mitigate these effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound, a fluoroquinolone antibiotic, exhibits cytotoxicity through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) in susceptible cells.[1][2][3] This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[2][3] Additionally, this compound can cause cell cycle arrest and generate reactive oxygen species (ROS), leading to oxidative stress, which further contributes to its cytotoxic effects.[1][4] It has also been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway and interfere with vacuolar H+-ATPase (V-ATPase) function.[1][5][6]

Q2: At what concentrations does this compound typically show cytotoxic effects?

A2: The cytotoxic concentration of this compound varies depending on the cell line and the duration of exposure. For instance, in various cancer cell lines, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can range from approximately 30 µM to over 150 µM.[7][8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your study.

Q3: How can I assess the cytotoxicity of this compound in my cell cultures?

A3: Several in vitro assays can be used to measure cell viability and cytotoxicity. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. Other assays include the LDH (lactate dehydrogenase) release assay, which indicates membrane damage, and apoptosis assays like Annexin V/PI staining to specifically detect apoptotic cells.[3]

Q4: Are there known ways to reduce the cytotoxicity of this compound in my experiments if it's affecting my target cells too severely?

A4: Yes, several strategies can be employed to mitigate unwanted cytotoxicity. Co-treatment with antioxidants, such as N-acetyl-L-cysteine (NAC), can help reduce oxidative stress-induced cell death. Lowering the concentration of this compound or reducing the exposure time can also be effective. If phototoxicity is a concern, especially when combined with UVA irradiation, experiments should be conducted in the dark.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death in control group (vehicle only) Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only toxicity control.
Contamination of cell culture.Regularly check for microbial contamination. Practice sterile techniques.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.
Edge effects in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9]
No cytotoxic effect observed at expected concentrations Cell line is resistant to this compound.Verify the reported sensitivity of your cell line. Consider using a different cell line or a positive control for cytotoxicity.
Incorrect drug concentration.Double-check calculations and dilutions. Ensure proper storage of this compound to maintain its activity.
Insufficient incubation time.Increase the duration of exposure to this compound. A time-course experiment can determine the optimal endpoint.
MTT assay: Low signal or high background Low metabolic activity of cells.Ensure cells are in the logarithmic growth phase during the experiment. Optimize cell seeding density.
Incomplete formazan solubilization.Ensure complete dissolution of the formazan crystals by thorough mixing.
Interference from phenol red in the media.Use phenol red-free media for the MTT assay to reduce background absorbance.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound in various cell lines. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the assay method and experimental conditions.

Cell LineAssayConcentration (µM)Reference
HEK293siGFP-mediated gene knockdownEC50: ~30[7][8]
A-431 (human epidermoid carcinoma)MTT AssayIC50: 137 - 150[8]
DU-145 (prostate cancer)MTT AssayEC50: 141[8]
Various Cancer Cell LinesVariesIC50: > 128[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability after treatment with this compound using an MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways of Enoxacin-Induced Cytotoxicity

Enoxacin_Cytotoxicity_Pathway Enoxacin Enoxacin hydrate ROS ↑ Reactive Oxygen Species (ROS) Enoxacin->ROS induces JNK JNK Signaling Pathway Enoxacin->JNK inhibits V_ATPase V-ATPase Function Enoxacin->V_ATPase inhibits CellCycle Cell Cycle Arrest Enoxacin->CellCycle Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis JNK->Apoptosis (pro-apoptotic) V_ATPase->Apoptosis (survival) Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (seed cells in 96-well plate) Start->Cell_Culture Treatment 2. Treatment (add this compound) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Acquisition 5. Data Acquisition (e.g., plate reader) Assay->Data_Acquisition Analysis 6. Data Analysis (calculate % viability, IC50) Data_Acquisition->Analysis End End Analysis->End

References

Technical Support Center: Enoxacin Hydrate in RNAi Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of Enoxacin hydrate when used as an enhancer in RNA interference (RNAi) experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in RNAi experiments?

Q2: What are the principal off-target effects of this compound?

The primary "off-target" effect, particularly in experiments focused on enhancing a specific siRNA, is the broad-spectrum potentiation of endogenous miRNA processing.[1][5] This can lead to widespread changes in the cellular transcriptome and proteome, as miRNAs regulate a vast number of genes.[5] Specific off-target effects include:

  • Global Dysregulation of miRNA Profile: Enoxacin does not enhance all miRNAs equally and can significantly alter the expression of dozens to hundreds of miRNAs, depending on the cell type.[1][10]

  • Interaction with Other RNA-Binding Proteins: Some evidence suggests Enoxacin may also interact with other proteins involved in small RNA pathways, such as PIWIL3.[1][11]

  • Pro-oxidative Effects: Enoxacin can induce the production of free radicals, which may contribute to cytotoxicity.[11]

Q3: Are the off-target effects of Enoxacin cell-type specific?

Yes, the effects of Enoxacin on miRNA profiles are highly cell-type specific. For instance, in HEK293 cells, Enoxacin significantly affected only 15 out of 157 monitored miRNAs.[1][10] In contrast, it modulated the expression of 122 miRNAs in LNCaP prostate cancer cells and 147 in DU145 cells.[1][10] This specificity is likely due to the differential expression of TRBP, Dicer, and the basal miRNA profiles in different cell lines.

Q4: At what concentration are off-target effects typically observed?

The effective concentration for RNAi enhancement and the concentration at which off-target effects become prominent are often in a similar range. The median effective concentration (EC50) for enhancing shRNA-mediated gene knockdown in reporter assays is approximately 30 µM.[8][10] However, significant modulation of miRNA profiles and cancer-specific growth inhibition have been observed at concentrations between 40 µM and 124 µM.[1][10] It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes on-target enhancement while minimizing off-target effects for your specific cell system.

Q5: Does Enoxacin affect gene expression non-specifically, outside of the RNAi pathway?

Studies using genome-wide expression analysis in HEK293 and NIH3T3 cells at a concentration of 50 µM showed very few consistently altered genes.[2] This suggests that at concentrations typically used for RNAi enhancement, Enoxacin does not cause massive, pleiotropic effects on gene expression unrelated to the RNAi pathway.[2] However, its original antibacterial action involves inhibiting bacterial DNA gyrase and topoisomerase IV, though it does not inhibit human topoisomerases.[1][8]

Troubleshooting Guide

Problem: I'm observing a stronger phenotype than expected from my siRNA knockdown alone.

  • Possible Cause: The observed phenotype may be a synergistic effect of your target gene knockdown and the off-target effects of Enoxacin-induced miRNA modulation. Enoxacin is known to upregulate tumor-suppressor miRNAs, which can independently affect cell growth, proliferation, or apoptosis.[4][5]

  • Troubleshooting Steps:

    • Run a "Enoxacin only" control: Treat your cells with the same concentration of this compound but without your experimental siRNA. A non-targeting or scrambled siRNA should also be used. This will reveal the baseline phenotypic effects of the compound on your cells.

    • Profile miRNA expression: Perform RT-qPCR or microarray analysis to determine which miRNAs are significantly altered by Enoxacin in your specific cell line.

    • Cross-reference with literature: Compare your results with published data on Enoxacin-induced miRNA changes to identify known pathways that may be activated.

    • Validate key miRNA targets: If specific upregulated miRNAs are suspected of causing the phenotype (e.g., a tumor-suppressor miRNA causing cell death), validate this by inhibiting that specific miRNA in the presence of Enoxacin.

Problem: My control cells (treated with Enoxacin and a non-targeting siRNA) are showing a phenotype.

  • Possible Cause: This is a clear indication of an off-target effect. Enoxacin's ability to modulate endogenous miRNAs can induce cellular responses such as growth inhibition, cell cycle arrest, or apoptosis, particularly in cancer cell lines.[4][11]

  • Troubleshooting Steps:

    • Perform a dose-response analysis: Determine the lowest possible concentration of Enoxacin that provides sufficient enhancement of your on-target siRNA with minimal effect in the control group.

    • Conduct a time-course experiment: Assess whether the off-target phenotype develops at a different rate than your on-target effect. It may be possible to find a time point where on-target knockdown is significant, but the off-target phenotype has not yet manifested.

    • Assess cell viability: Use assays like MTT or trypan blue exclusion to quantify the cytotoxic or cytostatic effects of Enoxacin on your control cells.

Problem: How can I validate that my results are due to my siRNA of interest and not Enoxacin's off-target effects?

  • Possible Cause: Confounding results from global miRNA changes.

  • Troubleshooting Steps:

    • Perform a rescue experiment: If your siRNA targets a specific gene, re-introduce that gene in a form that is resistant to the siRNA (e.g., by altering the wobble bases in the siRNA target sequence of an expression plasmid). If the phenotype is reversed, it confirms the effect is on-target. The rescue experiment should be performed in the presence of Enoxacin.

    • Use an alternative RNAi enhancer: If available, test another RNAi enhancing compound with a different mechanism of action to see if the phenotype is reproducible.

Quantitative Data Summary

Table 1: Summary of this compound's Effect on miRNA Expression in Different Cell Lines

Cell Line Number of miRNAs Monitored Number of miRNAs Significantly Affected Percentage Upregulated Key Affected miRNAs
HEK293[1][10] 157 15 ~87% (13 of 15) let-7b, miR-125a, miR-23a, miR-30a
RKO (Colon Cancer)[5] 731 (differentially expressed) 122 81% (100 of 122) let-7a, let-7b, miR-18a*, miR-143
LNCaP (Prostate Cancer)[1][10] - 122 53% (65 of 122) miR-29b, miR-34a, miR-146a

| DU145 (Prostate Cancer)[1][10] | - | 147 | 60% (88 of 147) | miR-29b, miR-34a, miR-146a |

Table 2: Summary of Effective and Cytotoxic Concentrations of this compound

Assay Cell Line / System Effective/Inhibitory Concentration
shRNA-mediated knockdown enhancement[8][10] HEK293 reporter EC50: ~30 µM
Cancer-specific growth inhibition[1][10] HCT-116 EC50: ~124 µM (40 µg/mL)
Antiviral activity (Zika Virus)[1] hNPC IC50: 51.99 µM
Cytotoxicity (Zika Virus assay)[1] hNPC CC50: 175.8 µM

| TRBP-impaired cell resistance[11] | Colorectal Cancer | 2-fold increase in EC50 |

Key Experimental Protocols

Protocol 1: Assessing Cell Viability (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0-200 µM) and/or your siRNA complex. Include vehicle-only and untreated controls. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of miRNA Expression via RT-qPCR

  • Cell Treatment: Culture and treat cells with this compound and appropriate controls as designed in your experiment.

  • RNA Extraction: Harvest cells and extract total RNA, including the small RNA fraction, using a commercially available kit designed for miRNA purification.

  • RNA Quality Control: Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT): Synthesize cDNA from the small RNA fraction using miRNA-specific stem-loop primers or a poly(A) tailing-based method, following the manufacturer's protocol.

  • Quantitative PCR (qPCR): Perform qPCR using a miRNA-specific forward primer and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

  • Data Analysis: Calculate the relative expression of your target miRNAs using the ΔΔCt method, comparing Enoxacin-treated samples to controls.

Visualizations

Enoxacin_Mechanism cluster_cytoplasm Cytoplasm Enoxacin Enoxacin Hydrate TRBP TRBP Enoxacin->TRBP Binds Dicer_Complex Dicer-TRBP Complex TRBP->Dicer_Complex Dicer Dicer Dicer->Dicer_Complex Pre_miRNA pre-miRNA / shRNA Pre_miRNA->Dicer_Complex Processing Mature_miRNA Mature miRNA / siRNA Dicer_Complex->Mature_miRNA Enhanced Processing RISC_Loading RISC Loading RISC Active RISC RISC_Loading->RISC Mature_miRNA->RISC_Loading mRNA_Target Target mRNA RISC->mRNA_Target Guides Degradation mRNA Degradation / Translation Repression mRNA_Target->Degradation

Caption: Enoxacin enhances RNAi by binding to TRBP, promoting Dicer-mediated processing of pre-miRNAs.

Troubleshooting_Flowchart Start Unexpected Phenotype or High Control Activity Observed Check_Controls Is a phenotype present in 'Enoxacin + Scrambled siRNA' control? Start->Check_Controls On_Target Phenotype likely due to On-Target siRNA Enhancement Check_Controls->On_Target No Off_Target Phenotype likely due to Off-Target miRNA Modulation Check_Controls->Off_Target Yes Dose_Response Perform Dose-Response: Find lowest effective concentration miRNA_Profile Profile Endogenous miRNA Changes (RT-qPCR / Microarray) Dose_Response->miRNA_Profile Validate Validate Off-Target Hypothesis: -Inhibit key miRNAs -Analyze downstream pathways miRNA_Profile->Validate Rescue Perform Rescue Experiment: Re-express siRNA-resistant target gene On_Target->Rescue Off_Target->Dose_Response

Caption: Troubleshooting flowchart for diagnosing unexpected results in Enoxacin-treated experiments.

Experimental_Workflow cluster_setup Phase 1: Setup & Optimization cluster_exp Phase 2: Main Experiment cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation A1 Determine Cell Seeding Density A2 Optimize siRNA Transfection Conditions A1->A2 A3 Perform Enoxacin Dose-Response Curve (Assess viability and target knockdown) A2->A3 B1 Set Up Control & Experimental Groups: 1. Untreated 2. siRNA only 3. Enoxacin + Scrambled siRNA 4. Enoxacin + Target siRNA A3->B1 C1 Assess On-Target Knockdown (RT-qPCR / Western Blot) B1->C1 C2 Measure Phenotypic Outcome (e.g., Proliferation, Apoptosis) B1->C2 C3 Assess Off-Target Effects (miRNA Profiling on Control Group 3) B1->C3 C1->C2 D1 Perform Rescue Experiment (If necessary) C2->D1

Caption: A typical experimental workflow for using Enoxacin and assessing its off-target effects.

References

Technical Support Center: Enhancing the In Vivo Solubility of Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Enoxacin hydrate for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo use?

This compound is a broad-spectrum fluoroquinolone antibacterial agent. Its clinical efficacy can be limited by its low aqueous solubility, which can affect its bioavailability when administered orally. Enhancing its solubility is crucial for improving drug absorption and achieving therapeutic concentrations in vivo. Enoxacin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.

Q2: What are the primary methods to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound for in vivo studies. The most common and effective methods include:

  • Salt/Cocrystal Formation: Creating pharmaceutical salts or cocrystals of Enoxacin with pharmaceutically acceptable coformers like dicarboxylic acids or hydroxybenzoic acids can significantly increase its aqueous solubility.

  • Cyclodextrin Inclusion Complexation: Encapsulating the Enoxacin molecule within a cyclodextrin (like hydroxypropyl-β-cyclodextrin) can form an inclusion complex with enhanced water solubility.

  • Solid Dispersion: Dispersing Enoxacin in an amorphous form within a hydrophilic polymer matrix (such as PVP K30) can improve its dissolution rate.

  • Nanosuspension: Reducing the particle size of Enoxacin to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Q3: How much can the solubility of Enoxacin be increased using these methods?

The degree of solubility enhancement is dependent on the chosen method and specific formulation parameters.

  • Salt Formation: Studies have shown that forming salts of Enoxacin with dicarboxylic acids (oxalic, malonic, fumaric) or hydroxybenzoic acids leads to a "dramatic" or "significant" improvement in aqueous solubility. For the related compound enrofloxacin, forming a solid dispersion with stearic acid resulted in a saturated aqueous solubility of 1190 ± 7.71 µg/mL.

  • Cyclodextrin Complexation: While specific data for Enoxacin is limited, studies on the similar fluoroquinolone, enrofloxacin, have demonstrated a 916-fold increase in solubility through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Nanosuspension and Solid Dispersion: These techniques are known to increase saturation solubility and dissolution rate, though specific fold-increases for this compound require experimental determination.

Q4: Will improving the solubility of this compound affect its antibacterial activity?

Yes, and often for the better. Studies have shown that enhancing the solubility and permeability of Enoxacin through the formation of pharmaceutical salts/cocrystals can lead to improved in vitro antibacterial activity compared to the parent compound.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of Pure this compound

Problem: You are observing very low solubility of this compound in your aqueous vehicle for in vivo experiments, leading to inconsistent dosing and poor absorption. The reported aqueous solubility of Enoxacin is approximately 0.29 mg/mL at 25 °C.

Troubleshooting Workflow:

start Low Aqueous Solubility of this compound option1 Increase Temperature and/or Use Sonication start->option1 decision1 Is the solubility still insufficient? option1->decision1 option2 Adjust pH of the Vehicle decision2 Is pH modification compatible with the experimental model? option2->decision2 option3 Employ a Solubilization Technique end_fail Consider Alternative Formulation Strategy option3->end_fail decision1->option2 Yes end_success Sufficient Solubility Achieved decision1->end_success No decision2->option3 No, or solubility is still insufficient decision2->end_success Yes, and solubility is sufficient

A workflow for troubleshooting low aqueous solubility of this compound.

Possible Solutions & Experimental Considerations:

  • Temperature and Sonication: Gently warming the vehicle and using an ultrasonic bath can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.

  • pH Adjustment: Enoxacin's solubility is pH-dependent. The use of buffers can be explored, but ensure the final pH is compatible with the intended route of administration and physiological conditions of the animal model.

  • Solubilization Techniques: If the above methods are insufficient, you must employ a more advanced solubilization technique as detailed in the FAQs and experimental protocols below.

Issue 2: Poor Oral Bioavailability in Animal Studies

Problem: Despite achieving some level of dissolution, you are observing low and variable plasma concentrations of Enoxacin after oral administration in your animal models. While Enoxacin generally has good oral bioavailability (87-91%), formulation issues can hinder absorption.

Troubleshooting Workflow:

start Poor Oral Bioavailability of Enoxacin check1 Verify Dosing Procedure and Vehicle start->check1 check2 Assess Dissolution Rate of the Formulation check1->check2 decision1 Is the dissolution rate slow? check2->decision1 decision1->start No, investigate other factors (e.g., metabolism, transporters) enhance_sol Implement Solubility Enhancement Technique (Salt Formation, Cyclodextrin, etc.) decision1->enhance_sol Yes re_evaluate Re-evaluate Bioavailability with Enhanced Formulation enhance_sol->re_evaluate success Improved Bioavailability re_evaluate->success

A workflow for troubleshooting poor oral bioavailability of Enoxacin.

Possible Solutions & Experimental Considerations:

  • Review Formulation: The primary reason for poor bioavailability of a BCS Class II drug is its dissolution rate. Your formulation must present the drug in a readily dissolvable form in the gastrointestinal tract.

  • Implement Advanced Formulations:

    • Solid Dispersions: Formulating Enoxacin as a solid dispersion can significantly enhance its dissolution rate.

    • Nanosuspensions: A nanosuspension formulation can improve dissolution velocity and saturation solubility, potentially leading to faster and more complete absorption.

    • Salt/Cocrystal Forms: Utilizing a highly soluble salt form of Enoxacin can lead to a higher concentration gradient in the GI tract, favoring absorption.

    • Cyclodextrin Complexes: These complexes can increase the concentration of dissolved drug at the site of absorption.

Quantitative Data Summary

The following tables summarize the available quantitative data for the solubility of Enoxacin and related compounds.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (25 °C)0.29 mg/mL

Table 2: Solubility Enhancement of a Related Fluoroquinolone (Enrofloxacin) using Different Techniques

TechniqueDetailsResulting Aqueous SolubilityFold IncreaseReference
Solid Dispersion1:5 ratio with stearic acid1190 ± 7.71 µg/mL-
Cyclodextrin Complexationwith HP-β-CD-916-fold

Note: Data for Enrofloxacin is provided as a reference due to the limited availability of direct comparative data for Enoxacin with these specific techniques.

Experimental Protocols

Protocol 1: Preparation of Enoxacin-Dicarboxylic Acid Salts/Cocrystals

This protocol is a general guideline based on the synthesis of fluoroquinolone salts.

Objective: To prepare a more soluble salt of Enoxacin using a dicarboxylic acid coformer (e.g., oxalic acid, malonic acid, fumaric acid).

Materials:

  • This compound

  • Dicarboxylic acid (e.g., oxalic acid)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Stir plate and stir bar

  • Rotary evaporator

  • Filtration apparatus

Methodology:

  • Dissolve this compound in a suitable volume of the chosen solvent with stirring. Gentle heating may be applied if necessary.

  • In a separate container, dissolve an equimolar amount of the dicarboxylic acid in the same solvent.

  • Slowly add the dicarboxylic acid solution to the Enoxacin solution while stirring.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for salt formation.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid (the Enoxacin salt) can be collected and dried under vacuum.

  • Characterize the new solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation.

  • Determine the aqueous solubility of the newly formed salt and compare it to that of the original this compound.

Protocol 2: Preparation of Enoxacin-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing cyclodextrin inclusion complexes.

Objective: To prepare an Enoxacin-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD by dissolving it in deionized water with stirring.

  • Slowly add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for an extended period (e.g., 48-72 hours) to allow for the formation of the inclusion complex and to reach equilibrium.

  • After stirring, filter the suspension to remove the undissolved Enoxacin.

  • The clear filtrate, containing the Enoxacin-HP-β-CD inclusion complex, is then freeze-dried to obtain a solid powder.

  • Characterize the resulting powder to confirm complex formation (e.g., using DSC, FTIR, and NMR).

  • Determine the solubility of the complex in water and calculate the enhancement factor compared to pure this compound.

Protocol 3: Preparation of Enoxacin Solid Dispersion using Solvent Evaporation

This is a general protocol for preparing a solid dispersion.

Objective: To prepare a solid dispersion of Enoxacin in a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • A suitable solvent (e.g., methanol)

  • Rotary evaporator or water bath

Methodology:

  • Dissolve both this compound and PVP K30 in a common solvent, such as methanol, in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature.

  • The resulting solid film is further dried under vacuum to remove any residual solvent.

  • The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.

  • Characterize the solid dispersion for its amorphous nature (using XRPD and DSC).

  • Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of pure this compound.

Signaling Pathway and Experimental Workflow Diagrams

Enoxacin's Antibacterial Mechanism of Action

Enoxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Enoxacin leads to the cessation of bacterial DNA synthesis and ultimately, bacterial cell death.

Enoxacin Enoxacin DNA_Gyrase Bacterial DNA Gyrase Enoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Enoxacin->Topo_IV Inhibits DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of action of Enoxacin as a bacterial DNA gyrase and topoisomerase IV inhibitor.

General Workflow for Solubility Enhancement and In Vivo Evaluation

The following diagram outlines the logical steps from identifying a solubility issue to validating a solution in vivo.

start Poorly Soluble this compound formulation Select and Prepare Enhanced Formulation (Salt, Cyclodextrin, SD, Nanosuspension) start->formulation in_vitro In Vitro Characterization (Solubility, Dissolution, Physicochemical Properties) formulation->in_vitro decision Is In Vitro Performance Improved? in_vitro->decision in_vivo In Vivo Pharmacokinetic Study (Oral Administration to Animal Model) decision->in_vivo Yes fail Reformulate and Re-evaluate decision->fail No analysis Analyze Plasma Concentrations and Calculate Bioavailability in_vivo->analysis success Successful Solubility and Bioavailability Enhancement analysis->success fail->formulation

Enoxacin hydrate stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enoxacin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound solution has changed color. Is it still usable?

A change in the color of your this compound solution, such as turning yellowish, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is recommended to prepare fresh solutions, especially for sensitive assays. To minimize degradation, always store stock solutions protected from light and at the recommended temperature.

Q2: I'm seeing a precipitate in my frozen this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles.[1] To avoid this, it is recommended to aliquot your stock solution into single-use volumes to prevent repeated temperature fluctuations.[1] If you observe a precipitate, you can try to gently warm the solution and vortex it to redissolve the compound. However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration.

Q3: What are the optimal storage conditions for this compound powder and stock solutions to ensure long-term stability?

For the solid powder form, this compound should be stored at 4°C in a tightly sealed container, away from moisture and light.[1][2] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1][3] Always protect solutions from light.

Q4: I am observing a gradual loss of activity of this compound in my cell culture experiments over several weeks. What could be the cause?

A gradual loss of activity is likely due to the degradation of this compound in the culture medium at 37°C. The aqueous environment and physiological pH can contribute to hydrolytic degradation over time. For long-term experiments, it is advisable to replenish the this compound in the medium at regular intervals to maintain the desired effective concentration.

Q5: How can I assess the stability of my this compound solution before a critical experiment?

A quick stability check can be performed using High-Performance Liquid Chromatography (HPLC). By comparing the peak area and retention time of your current solution to a freshly prepared standard, you can determine if significant degradation has occurred. The appearance of additional peaks in the chromatogram is a strong indicator of degradation products.

Quantitative Data on this compound Stability

While specific quantitative data on the long-term stability of this compound under various experimental conditions is limited in publicly available literature, the following tables provide an illustrative summary of expected stability based on the known behavior of fluoroquinolone antibiotics. These tables are intended to guide researchers in designing and interpreting their experiments.

Table 1: Illustrative Degradation of this compound Under Forced Conditions

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours80°C10 - 20%Decarboxylated and piperazine ring-opened products
Basic Hydrolysis 0.1 M NaOH8 hours60°C15 - 25%Decarboxylated products
Oxidation 3% H₂O₂24 hoursRoom Temp20 - 40%N-oxide and hydroxylated derivatives
Thermal Degradation Dry Heat48 hours105°C5 - 15%Decarboxylated products
Photodegradation UV light (254 nm)24 hoursRoom Temp25 - 50%Defluorinated and piperazine ring-oxidized products

Note: The expected degradation percentages are estimates based on typical fluoroquinolone stability and may vary depending on the specific experimental conditions.

Table 2: Recommended Storage Conditions and Shelf-Life for this compound

FormStorage TemperatureContainerLight ProtectionRecommended Shelf-Life
Solid (Hydrate Powder) 4°CTightly sealedRequired> 1 year
Stock Solution in DMSO -20°CTightly sealed vialsRequired1 month[1][3]
Stock Solution in DMSO -80°CTightly sealed vialsRequired6 months[1][3]
Aqueous Solution 4°CTightly sealed vialsRequiredShort-term (days), prepare fresh

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Subsequently, dissolve the stressed powder in the solvent to the desired concentration.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative Example)

This is a general-purpose HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting point could be a ratio of 80:20 (buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation of the Method: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Signaling Pathway of Enoxacin's Action on miRNA Processing

Enoxacin enhances the processing of microRNAs (miRNAs) by directly interacting with the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex. This interaction facilitates the binding of pre-miRNAs to the complex, leading to more efficient cleavage by Dicer and subsequent maturation of miRNAs.

Enoxacin_miRNA_Pathway cluster_cytoplasm Cytoplasm pre_miRNA pre-miRNA Dicer_Complex Dicer-TRBP Complex pre_miRNA->Dicer_Complex binds Dicer Dicer Dicer->Dicer_Complex forms TRBP TRBP TRBP->Dicer_Complex Enoxacin Enoxacin Enoxacin->TRBP binds to mature_miRNA mature miRNA Dicer_Complex->mature_miRNA cleaves RISC_loading RISC Loading mRNA_degradation mRNA Degradation / Translational Repression RISC_loading->mRNA_degradation mature_miRNA->RISC_loading Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress prep Sample Preparation (Neutralization, Dilution) stress->prep hplc Stability-Indicating HPLC Analysis prep->hplc data Data Analysis (Peak Purity, Degradation %) hplc->data report Report Generation data->report Troubleshooting_Logic issue Issue: Inconsistent Experimental Results check_solution Check Solution Appearance (Color, Precipitate) issue->check_solution Is the solution clear? check_storage Verify Storage Conditions (Temp, Light, Aliquoting) issue->check_storage Were storage protocols followed? degraded Degradation Suspected check_solution->degraded No re_run Re-run Experiment check_solution->re_run Yes improper_storage Improper Storage check_storage->improper_storage No check_storage->re_run Yes prepare_fresh Action: Prepare Fresh Solution degraded->prepare_fresh correct_storage Action: Correct Storage Practices improper_storage->correct_storage prepare_fresh->re_run correct_storage->re_run

References

Why is my Enoxacin hydrate experiment not showing increased miRNA?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals who are not observing the expected increase in microRNA (miRNA) levels following treatment with Enoxacin hydrate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound on miRNA biogenesis?

A1: this compound functions as a small-molecule enhancer of miRNA (SMER) processing. Its primary mechanism involves a direct physical interaction with the TAR-RNA-binding protein 2 (TRBP).[1] TRBP is a crucial partner protein for the Dicer enzyme, which is responsible for cleaving precursor miRNAs (pre-miRNAs) into their mature, functional form.[2] Enoxacin enhances the binding affinity of TRBP for pre-miRNAs, which in turn facilitates more efficient processing by the Dicer-TRBP complex, leading to an increase in the production of mature miRNAs.[1][3] Importantly, Enoxacin's effect is TRBP-dependent and does not appear to enhance Dicer's activity in the absence of TRBP.[2][3]

Q2: Should I expect a global increase in all miRNA species after Enoxacin treatment?

A2: No, the effect of Enoxacin is not uniform across all miRNAs. Research has shown that Enoxacin selectively enhances the processing of a subset of miRNAs. For instance, in one study using HEK293 cells, only 15 out of 157 monitored endogenous miRNAs were significantly upregulated.[2][4] Similarly, in prostate cancer cell lines, Enoxacin treatment led to a differential modulation of specific miRNAs, increasing the levels of certain tumor-suppressive miRNAs while reducing others.[2][4] Therefore, it is critical to measure a panel of miRNAs, including those previously reported to be responsive to Enoxacin.

Q3: What is a typical effective concentration and treatment duration for this compound?

A3: The effective concentration (EC50) of Enoxacin is cell-line dependent but generally falls within the micromolar range. An EC50 of approximately 30 µM has been reported for enhancing RNA interference in HEK293 cells.[5][6] For anticancer and miRNA-modulating effects in cancer cell lines like HCT-116, concentrations between 50 µM and 124 µM have been used.[2][4] Treatment durations typically range from 24 to 120 hours, depending on the cell line and the specific endpoint being measured. Optimization for your specific cell system is highly recommended.

Part 2: Systematic Troubleshooting Guide

If your experiment is not yielding an increase in your target miRNA, follow these steps to diagnose the potential issue.

Step 1: Verify Reagents and Experimental Setup

Question: Is my this compound solution correctly prepared and active?

  • Potential Cause: this compound may have degraded due to improper storage or dissolution. The powder and dissolved solutions should be protected from light.

  • Recommended Action:

    • Check Solubility and Solvent: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.

    • Prepare Fresh: Prepare a fresh stock solution from the powder.

    • Confirm Identity: If problems persist, consider analytical confirmation of the compound's identity and purity.

    • Storage: Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Question: Are my cell culture conditions optimal?

  • Potential Cause: Suboptimal cell health, incorrect cell density, or contamination can significantly impact experimental outcomes.

  • Recommended Action:

    • Cell Viability: Check cell viability before and after treatment using a method like Trypan Blue exclusion. High cytotoxicity may indicate the Enoxacin concentration is too high for your cell line.

    • Cell Density: Seed cells to be in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Overly confluent or sparse cultures can respond differently.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular processes, including gene expression.

    • Aseptic Technique: Ensure strict aseptic technique to prevent bacterial or fungal contamination.

Step 2: Investigate the Biological System

Question: Is my cell line a suitable model for Enoxacin's effects?

  • Potential Cause: The miRNA-enhancing effect of Enoxacin is dependent on the presence of functional TRBP protein.[1] Cell lines with mutations in the TARBP2 gene or low TRBP expression will be resistant to Enoxacin.[1]

  • Recommended Action:

    • Confirm TRBP Expression: Verify the expression of TRBP in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR.

    • Use a Positive Control Cell Line: If possible, include a cell line known to be responsive to Enoxacin (e.g., HCT-116, RKO) in your experiment as a positive control.[2]

Question: Am I measuring the correct miRNAs?

  • Potential Cause: As noted in the FAQs, Enoxacin's effects are selective. The specific miRNA you are measuring may not be a target for enhancement by Enoxacin in your chosen cell line.

  • Recommended Action:

    • Literature Review: Analyze miRNAs that have been previously shown to be upregulated by Enoxacin (e.g., let-7 family members, miR-34a, miR-125a).[2][4]

    • Profile a Panel: Instead of a single miRNA, use a qPCR array or a small panel of assays to measure multiple miRNAs simultaneously. This increases the chance of detecting a positive result.

Question: Could my cells have acquired resistance?

  • Potential Cause: While less common in short-term experiments, prolonged exposure or clonal selection could lead to acquired resistance. Mechanisms can include the upregulation of drug efflux pumps like ABC transporters.[7][8]

  • Recommended Action:

    • Use Early Passage Cells: Use cells with a low passage number that have not been previously exposed to Enoxacin or related compounds.

    • Check Efflux Pump Expression: If resistance is suspected, you can measure the expression of common drug resistance genes (e.g., ABCB1, ABCC1) via RT-qPCR.[9]

Step 3: Scrutinize the miRNA Quantification Workflow

Question: Is my RNA extraction protocol efficient for small RNAs?

  • Potential Cause: Standard mRNA extraction protocols may not efficiently capture small RNA species like miRNAs.

  • Recommended Action:

    • Use a miRNA-Specific Kit: Employ a commercial RNA extraction kit specifically designed for the purification of total RNA, including small RNAs.

    • Assess RNA Quality: Check the quality and quantity of your extracted RNA. For total RNA, a 260/280 ratio of ~2.0 is desired. The presence of small RNAs can be confirmed using a Bioanalyzer or similar capillary electrophoresis system.

Question: Is my RT-qPCR workflow optimized for miRNA detection?

  • Potential Cause: miRNA quantification is more technically challenging than mRNA quantification due to the short length of the target sequence.[10]

  • Recommended Action:

    • Use miRNA-Specific Primers: Use a validated miRNA assay system, such as stem-loop RT primers followed by TaqMan probes or poly(A) tailing-based methods. These provide the necessary specificity and efficiency.

    • Optimize RNA Input: The recommended input for many miRNA qPCR assays is 1-10 ng of total RNA.[11][12] If you see no amplification, try titrating the amount of input RNA.

    • Include Proper Controls: Run a No-Template Control (NTC) to check for contamination and a No-Reverse-Transcriptase (-RT) control to check for genomic DNA contamination.[13]

Question: Are my data analysis and normalization methods correct?

  • Potential Cause: Improper data normalization is a major source of error in qPCR analysis.[13]

  • Recommended Action:

    • Select a Stable Endogenous Control: Do not assume common housekeeping genes for mRNA (like GAPDH or ACTB) are suitable. Use a small non-coding RNA that is stably expressed across your experimental conditions (e.g., U6 snRNA, snoRNAs). It is best to validate the stability of several potential endogenous controls for your specific system.

    • Use the ΔΔCq Method: Calculate the fold change using the comparative Cq (ΔΔCq) method, ensuring all calculations are performed correctly.

    • Replicate Appropriately: Use at least three biological replicates for each condition and run technical replicates for each qPCR measurement.

Part 3: Key Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in the appropriate vessel (e.g., 6-well plate) at a density that will ensure they reach 60-70% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Further dilute this stock in complete culture medium to achieve the desired final working concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control (DMSO).

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 48 hours).

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: miRNA Quantification via Stem-Loop RT-qPCR
  • RNA Extraction: Extract total RNA, including the miRNA fraction, using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or similar) according to the manufacturer's instructions.

  • RNA Quantification and QC: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT):

    • Perform reverse transcription on 10 ng of total RNA using a miRNA-specific RT kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit).

    • Use miRNA-specific stem-loop RT primers for each miRNA of interest and for the chosen endogenous control (e.g., U6 snRNA).

    • Assemble the RT reaction as per the manufacturer's protocol.

    • Run the reaction in a thermal cycler using the recommended program.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA product from the RT step, a miRNA-specific TaqMan assay (which includes forward and reverse primers and a probe), and qPCR master mix.

    • Run the qPCR plate on a real-time PCR instrument. A typical program includes an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Normalize the Cq value of your target miRNA to the Cq value of the endogenous control (ΔCq = Cq_target - Cq_control).

    • Calculate the fold change relative to the vehicle control using the ΔΔCq method (Fold Change = 2^(-(ΔCq_treated - ΔCq_control))).

Part 4: Data Presentation and Visualization

Data Tables

Table 1: Example of Expected RT-qPCR Results for a Successful Experiment

SampleTargetCq (Mean)ΔCq (vs. U6)ΔΔCq (vs. Vehicle)Fold Change
Vehicle ControlResponsive miRNA (let-7a)25.57.50.01.0
50 µM EnoxacinResponsive miRNA (let-7a)23.85.9-1.63.03
Vehicle ControlNon-Responsive miRNA28.110.10.01.0
50 µM EnoxacinNon-Responsive miRNA28.010.10.01.0
Vehicle ControlEndogenous Control (U6)18.0N/AN/AN/A
50 µM EnoxacinEndogenous Control (U6)17.9N/AN/AN/A

Table 2: Troubleshooting Checklist Summary

Potential IssueHow to DiagnoseRecommended Solution
Reagent Inactivity Compare results from fresh vs. old stock.Prepare fresh this compound solution. Store properly.
Suboptimal Cell Health Low cell viability; unusual morphology.Optimize cell density; test for mycoplasma.
Low TRBP Expression Western blot or RT-qPCR for TRBP.Choose a different cell line; use a positive control cell line.
Incorrect miRNA Target No change in your specific miRNA of interest.Measure a panel of previously validated responsive miRNAs.
Poor RNA Quality Low 260/280 ratio; degraded RNA on gel/Bioanalyzer.Use a miRNA-specific RNA extraction kit; handle RNA carefully.
Suboptimal qPCR No amplification; high Cq values; NTC amplification.Use miRNA-specific assays; optimize RNA input; use fresh reagents.
Incorrect Normalization High variability; inconsistent results.Validate a stable endogenous control (e.g., U6, snoRNA).

Diagrams

Caption: Enoxacin enhances miRNA processing by binding to TRBP.

Troubleshooting_Workflow decision decision solution Consult Guide for Specific Corrective Actions start Experiment Fails: No miRNA Increase check_reagent Step 1: Verify Reagent Is Enoxacin solution fresh & correct? start->check_reagent check_reagent->solution No check_cells Step 2: Verify Cells Are cells healthy & at correct density? check_reagent->check_cells Yes check_cells->solution No check_trbp Step 3: Check TRBP Does the cell line express TRBP? check_cells->check_trbp Yes check_trbp->solution No check_mirna Step 4: Check miRNA Target Is the measured miRNA known to be responsive? check_trbp->check_mirna Yes check_mirna->solution No check_rna Step 5: Check RNA Quality Using miRNA-specific extraction? check_mirna->check_rna Yes check_rna->solution No check_qpcr Step 6: Check qPCR Protocol Using miRNA-specific assays & controls? check_rna->check_qpcr Yes check_qpcr->solution No check_norm Step 7: Check Normalization Is the endogenous control validated & stable? check_qpcr->check_norm Yes check_norm->solution No success Problem Identified & Resolved check_norm->success Yes

Caption: A logical workflow for troubleshooting failed Enoxacin experiments.

References

Technical Support Center: Enoxacin Hydrate Dosage Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Enoxacin hydrate dosage across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound exhibits anticancer activity primarily by enhancing the processing of microRNAs (miRNAs). It binds to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex, which facilitates the maturation of pre-miRNAs into mature miRNAs.[1][2][3] This leads to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and invasion.[2][4]

Q2: How does the effective concentration of this compound vary between different cell lines?

A2: The optimal concentration of this compound can vary significantly depending on the cell line's origin, genetic background, and metabolic activity. It is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell line in your experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2][3][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5] Working solutions should be freshly prepared by diluting the stock solution in a complete cell culture medium before each experiment.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Perform a cell density optimization experiment for each cell line.
Contamination of cell cultures.Regularly check for microbial contamination. Use sterile techniques and antibiotic-antimycotic solutions in the culture medium if necessary.
Instability of this compound in the working solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
No significant cytotoxic effect observed. The concentration range is too low.Expand the concentration range of this compound in your dose-response experiment.
The cell line is resistant to this compound.Consider the expression levels of TRBP in your cell line, as TRBP-impaired cells have shown resistance.[6][7]
Insufficient incubation time.Extend the incubation period (e.g., 48 or 72 hours) to allow for the compound to exert its effects.
Precipitation of this compound in the culture medium. The final concentration of DMSO is too high.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%).
Low solubility of this compound in the medium.After diluting the stock solution, ensure it is thoroughly mixed with the medium before adding to the cells.

Quantitative Data Summary

The following table summarizes the reported IC50 and EC50 values of this compound in various cell lines. Note that these values can vary depending on the experimental conditions.

Cell LineCancer TypeParameterConcentrationReference
HEK293Embryonic KidneyEC50~30 µM[1][8]
A549Non-small cell lung carcinoma-Dose-dependent inhibition[7]
A375, Mel-Juso, Mel-HoMelanoma-Strong inhibitory effect[7]
Co115, RKO, HCT-116Colorectal CancerEC502-fold increase in TRBP-impaired cells[7]
PC-3Prostate Cancer-Inhibited proliferation[9]
143BOsteosarcoma-Dose-dependent inhibition[4]
Esophageal Squamous Cell Carcinoma (ESCC) cell linesEsophageal Cancer-Significant growth reduction[6]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 95%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. A common starting range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Enoxacin_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Cellular Effects Enoxacin Enoxacin Hydrate TRBP_Dicer TRBP-Dicer Complex Enoxacin->TRBP_Dicer Enhances activity miRNA Mature miRNA TRBP_Dicer->miRNA Promotes maturation pre_miRNA pre-miRNA pre_miRNA->TRBP_Dicer Signaling_Pathways Modulation of Signaling Pathways miRNA->Signaling_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Reduced_Invasion Reduced Invasion Signaling_Pathways->Reduced_Invasion IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare Enoxacin hydrate dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with different concentrations incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end Signaling_Pathways cluster_JNK JNK Pathway cluster_p53 p53 Pathway cluster_PI3K PI3K/Akt Pathway (General) Enoxacin This compound JNK c-Jun N-terminal Kinase (JNK) Enoxacin->JNK Suppresses MdmX MdmX Enoxacin->MdmX Inhibits via alternative splicing Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Cell_Survival Cell Survival & Proliferation Apoptosis_JNK->Cell_Survival Inhibits p53 p53 MdmX->p53 Inhibits p53_targets p53 Target Genes (e.g., p21) p53->p53_targets Activates transcription Apoptosis_p53 Apoptosis & Cell Cycle Arrest p53_targets->Apoptosis_p53 Apoptosis_p53->Cell_Survival Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->Cell_Survival

References

Inconsistent results with Enoxacin hydrate in antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enoxacin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for antibacterial assays involving this compound. Inconsistent results can be a significant challenge, and this guide aims to address common issues to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Enoxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][4] By inhibiting these enzymes, Enoxacin blocks bacterial DNA replication, leading to cell death.[1][3]

Q2: What is the general antibacterial spectrum of this compound?

This compound has a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1][2][5] It is particularly potent against Enterobacteriaceae.[6][7] However, it demonstrates relatively poor activity against streptococci and certain anaerobic bacteria like Bacteroides fragilis and Clostridium perfringens.[6][8]

Q3: How should this compound be stored to ensure its stability?

To prevent inactivation, stock solutions of this compound should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[5] It is important to avoid repeated freeze-thaw cycles and to protect the compound from moisture and light.[5]

Q4: Can the pH of the culture medium affect the activity of this compound?

Yes, the pH of the culture medium can significantly influence the antibacterial activity of Enoxacin. It is generally more active at a higher (alkaline) pH, such as pH 8, compared to a lower (acidic) pH.[8]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in antibacterial assays with this compound can arise from various factors, from procedural inconsistencies to issues with the compound itself. This guide provides a structured approach to troubleshooting these problems.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Potential Cause Troubleshooting Steps
Bacterial Resistance - Confirm the identity and purity of your bacterial strain. - Check for known resistance mechanisms in the strain being tested. Resistance can develop through mutations in DNA gyrase or topoisomerase IV genes, or via efflux pumps.[4]
Inoculum Density - Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, to achieve a consistent starting cell density.[9]
Compound Degradation - Verify that the this compound stock solution has been stored correctly and is within its recommended shelf life.[5] - Prepare fresh stock solutions if degradation is suspected. Enoxacin can be susceptible to degradation under certain conditions.[10][11]
Media Composition - Be aware that components in the culture media can affect Enoxacin's activity. For instance, its activity may be lower in urine compared to standard broth.[8]
Issue 2: Variability in zone of inhibition in disk diffusion assays.
Potential Cause Troubleshooting Steps
Inconsistent Disk Potency - Use commercially available, standardized antibiotic disks. - Ensure proper storage of disks to maintain their potency.
Agar Depth and Type - The depth of the agar in the petri dish should be uniform. - Use Mueller-Hinton agar for standardized susceptibility testing.[12]
Incubation Conditions - Incubate plates at the recommended temperature and duration for the specific organism being tested.[12]
Reading of Inhibition Zones - Measure the zone of inhibition accurately using a caliper or an automated zone reader.[9][13]
Issue 3: Poor solubility or precipitation of this compound in the assay.
Potential Cause Troubleshooting Steps
Improper Solvent - Use a suitable solvent for the initial stock solution. DMSO is commonly used.[14] - Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[14]
pH of the Medium - The solubility of Enoxacin salts can be pH-dependent.[15] Ensure the pH of your final assay medium is compatible with Enoxacin solubility.
Concentration Exceeds Solubility Limit - Determine the aqueous solubility of this compound in your specific assay medium.[16] - Avoid using concentrations that exceed its solubility limit.

Quantitative Data Summary

The following tables provide a summary of reported MIC values and disk diffusion interpretive criteria for this compound against common quality control strains and clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Enoxacin for Key Bacterial Species

Bacterial SpeciesMIC Range (mg/L)Reference
Enterobacteriaceae0.12 - 1.0[8]
Pseudomonas aeruginosaMean MIC 0.5[8]
Staphylococcus aureus1.0 - 2.0[8]
Streptococci16 - 32[8]

Table 2: Proposed Interpretive Criteria for Enoxacin Disk Diffusion Susceptibility Testing (10 µg disk)

Zone Diameter (mm)InterpretationReference
≤ 14Resistant[6]
15 - 17Intermediate[6]
≥ 18Susceptible[6]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard methods for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[17]

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[17]

    • Add 100 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.[17]

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol follows the principles of the Kirby-Bauer disk diffusion method.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9]

  • Application of Antibiotic Disks:

    • Aseptically apply a 10 µg Enoxacin disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of growth inhibition around the disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established criteria (see Table 2).[6]

Visualizations

Enoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Facilitates Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Facilitates Cell_Death Cell Death Enoxacin Enoxacin Hydrate Enoxacin->DNA_Gyrase Inhibits Enoxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of this compound in a bacterial cell.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Verify Enoxacin Solubility & Stability Start->Check_Compound Check_Bacteria Confirm Bacterial Strain & Inoculum Density Check_Compound->Check_Bacteria No Issue Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Issue Found Check_Protocol Review Assay Protocol (Media, pH, Incubation) Check_Bacteria->Check_Protocol No Issue Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Check_Bacteria->Standardize_Inoculum Issue Found Adjust_Protocol Adjust Protocol Parameters (e.g., pH, Media) Check_Protocol->Adjust_Protocol Issue Found Re-run_Assay Re-run Assay Prepare_Fresh->Re-run_Assay Standardize_Inoculum->Re-run_Assay Adjust_Protocol->Re-run_Assay End Consistent Results Re-run_Assay->End

Caption: Troubleshooting workflow for inconsistent antibacterial assay results.

References

Technical Support Center: Overcoming Bacterial Resistance to Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enoxacin hydrate. Here, you will find detailed experimental protocols, data presentation tables, and visualizations to address common challenges in overcoming bacterial resistance in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?

A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By binding to the enzyme-DNA complex, enoxacin stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[1]

Bacteria primarily develop resistance to enoxacin through two main mechanisms:

  • Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of enoxacin for its targets.[1]

  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport enoxacin out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[1]

Q2: How can I determine if my bacterial strain is resistant to this compound?

A2: The most common method to determine bacterial resistance to an antibiotic is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This value is then compared to established breakpoints to classify the strain as susceptible, intermediate, or resistant.

Table 1: Enoxacin MIC Breakpoints (µg/mL)

CategoryMIC (µg/mL)
Susceptible≤ 2.0
Intermediate4.0
Resistant> 4.0

(Source: Clinical and Laboratory Standards Institute (CLSI) guidelines)

A detailed protocol for determining the MIC of this compound is provided in the Experimental Protocols section.

Q3: What are some common strategies to overcome this compound resistance in the lab?

A3: Several strategies can be employed in a laboratory setting to overcome bacterial resistance to this compound:

  • Combination Therapy: Using enoxacin in combination with other antibiotics can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual activities.

  • Efflux Pump Inhibitors (EPIs): Co-administering enoxacin with an EPI can block the efflux pumps, leading to an increased intracellular concentration of enoxacin and restoring its efficacy.

  • Adjuvant Therapy: Using non-antibiotic compounds that can disrupt resistance mechanisms or enhance the bacterial uptake of enoxacin.

The effectiveness of these strategies can be evaluated using checkerboard assays and efflux pump activity assays, for which detailed protocols are provided below.

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Steps
Inoculum preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to have a consistent starting cell density.
Media composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for antibiotic susceptibility testing. Variations in cation concentration can affect the activity of fluoroquinolones.
Incubation conditions Incubate plates at 35°C ± 2°C for 16-20 hours. Ensure proper atmospheric conditions if testing fastidious organisms.
Enoxacin stock solution Prepare fresh stock solutions of this compound and store them protected from light. Ensure the antibiotic is fully dissolved in the appropriate solvent before diluting in the media.

Problem 2: No synergistic effect is observed in a checkerboard assay with this compound.

Possible Cause Troubleshooting Steps
Inappropriate combination agent The chosen combination agent may not have a synergistic mechanism of action with enoxacin. Test a variety of agents with different mechanisms (e.g., a beta-lactam or an aminoglycoside).
Suboptimal concentration range Ensure that the concentration ranges tested for both enoxacin and the combination agent bracket their individual MICs.
Incorrect FIC Index calculation Double-check the calculation of the Fractional Inhibitory Concentration (FIC) Index. A synergistic effect is generally indicated by an FIC index of ≤ 0.5.

Problem 3: Difficulty in interpreting the results of an ethidium bromide (EtBr) accumulation assay.

Possible Cause Troubleshooting Steps
Low fluorescence signal Increase the concentration of EtBr, but ensure it remains at a sub-inhibitory level. Optimize the gain settings on the fluorometer or flow cytometer.
High background fluorescence Wash the bacterial cells thoroughly to remove any extracellular EtBr before measuring fluorescence. Include a control with no cells to measure the background fluorescence of the buffer and EtBr.
Efflux is not energy-dependent Ensure that an energy source (e.g., glucose) is added to the buffer to energize the efflux pumps. A control without an energy source can help confirm energy-dependent efflux.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for this compound by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent for enoxacin (e.g., 0.1 N NaOH, then dilute in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Enoxacin Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare Enoxacin Dilutions: In a 96-well plate, perform serial two-fold dilutions of the enoxacin stock solution in CAMHB to obtain final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the enoxacin dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of enoxacin that shows no visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between enoxacin and another antimicrobial agent.

Materials:

  • This compound and a second antimicrobial agent

  • CAMHB

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 1

Procedure:

  • Prepare Antibiotic Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in CAMHB.

    • Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.

  • Inoculation: Inoculate all wells with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Table 2: Interpretation of FIC Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive/Indifference
> 4Antagonism
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity

This fluorometric assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration. To determine the maximum fluorescence, a sample can be treated with an EPI like CCCP to inhibit all efflux.

  • Initiating Efflux: Add glucose to the cell suspension to provide energy for the efflux pumps.

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Data Analysis: Compare the rate of EtBr efflux in the presence and absence of a potential EPI for enoxacin. A slower rate of efflux in the presence of the compound suggests it may be an efflux pump inhibitor.

Data Presentation

Table 3: Example MICs of Enoxacin against Susceptible and Resistant E. coli

StrainResistance PhenotypeEnoxacin MIC (µg/mL)
E. coli ATCC 25922Susceptible0.25
Clinical Isolate 1Resistant32
Clinical Isolate 2Resistant (Efflux+)64

Table 4: Effect of an Efflux Pump Inhibitor (EPI) on Enoxacin MIC against a Resistant P. aeruginosa Strain

TreatmentEnoxacin MIC (µg/mL)Fold-change in MIC
Enoxacin alone128-
Enoxacin + EPI (e.g., PAβN at 20 µg/mL)168-fold decrease

Visualizations

Signaling Pathways and Experimental Workflows

enoxacin_resistance_mechanisms cluster_cell Bacterial Cell enoxacin_in Enoxacin gyrase DNA Gyrase enoxacin_in->gyrase Inhibits topoIV Topoisomerase IV enoxacin_in->topoIV Inhibits efflux Efflux Pump enoxacin_in->efflux dna DNA Replication gyrase->dna topoIV->dna enoxacin_out Enoxacin efflux->enoxacin_out Expels mutations Target Mutations (gyrA, parC) mutations->gyrase mutations->topoIV Reduces Binding overexpression Efflux Pump Overexpression overexpression->efflux Increases Activity

Caption: Mechanisms of Enoxacin action and resistance.

checkerboard_workflow prep_a Prepare serial dilutions of Enoxacin (Drug A) plate Dispense dilutions into 96-well plate (Drug A on x-axis, Drug B on y-axis) prep_a->plate prep_b Prepare serial dilutions of Drug B prep_b->plate inoculate Inoculate with standardized bacterial culture plate->inoculate incubate Incubate for 16-20 hours at 35°C inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow for a checkerboard synergy assay.

efflux_assay_workflow prep_cells Prepare and wash bacterial cells load_etbr Load cells with Ethidium Bromide (EtBr) prep_cells->load_etbr add_energy Add energy source (e.g., glucose) to initiate efflux load_etbr->add_energy measure_fluorescence Measure fluorescence over time add_energy->measure_fluorescence analyze Analyze rate of fluorescence decrease (Rate of Efflux) measure_fluorescence->analyze compare Compare efflux rates with and without EPI analyze->compare

Caption: Workflow for an ethidium bromide efflux assay.

References

Impact of serum on Enoxacin hydrate activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enoxacin hydrate in cell culture.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, particularly concerning the influence of serum.

Issue 1: Reduced or inconsistent this compound activity in anticancer or antiviral assays.

  • Possible Cause 1: Serum Protein Binding.

    • Explanation: Enoxacin, like many small molecules, can bind to proteins present in fetal bovine serum (FBS) or other sera used in cell culture media. This binding can reduce the concentration of free, active this compound available to enter the cells and exert its effect. The extent of this binding can vary between different batches of serum, leading to inconsistent results.

    • Troubleshooting Steps:

      • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum percentage in your culture medium during the this compound treatment period.

      • Use Serum-Free Media: For short-term experiments, consider switching to a serum-free medium during drug incubation. However, ensure that the cells remain viable and healthy under these conditions.

      • Batch-to-Batch Serum Variability: If you suspect serum variability, test a new batch of serum and compare the results with your previous experiments. It is good practice to pre-screen new serum batches for their effect on your specific assay.

      • Consider the Intracellular Target: Enoxacin's primary mechanism for its anticancer and miRNA-modulating effects involves binding to the intracellular protein TRBP (TAR RNA-binding protein 2).[1] While serum binding may affect the initial availability of the drug, once inside the cell, its activity should be independent of extracellular serum proteins. Therefore, inconsistencies might also point to issues with cellular uptake.

  • Possible Cause 2: Cell Density and Proliferation Rate.

    • Explanation: The effective concentration of a drug can be influenced by the number of cells and their growth rate. Higher cell densities may require higher concentrations of this compound to achieve the desired effect.

    • Troubleshooting Steps:

      • Standardize Seeding Density: Ensure you use a consistent cell seeding density for all experiments.

      • Optimize for Logarithmic Growth Phase: Perform your assays when cells are in the logarithmic growth phase, as their metabolic activity and response to drugs are more consistent.

Issue 2: No observable effect of this compound on miRNA processing.

  • Possible Cause 1: Low TRBP Expression in Cell Line.

    • Explanation: Enoxacin enhances miRNA processing by binding to TRBP.[1] If your cell line expresses low levels of TRBP, the effect of this compound on miRNA maturation will be minimal.

    • Troubleshooting Steps:

      • Check TRBP Expression: If possible, quantify TRBP protein levels in your cell line using Western blotting or another suitable method.

      • Use a Positive Control Cell Line: Include a cell line known to have a robust response to this compound (e.g., some colon cancer cell lines) as a positive control.

  • Possible Cause 2: Assay Sensitivity.

    • Explanation: The methods used to detect changes in miRNA levels (e.g., qRT-PCR) need to be sensitive enough to pick up the expected fold changes.

    • Troubleshooting Steps:

      • Optimize qRT-PCR: Ensure your RNA extraction, reverse transcription, and qPCR protocols are optimized for small RNAs.

      • Measure Precursor and Mature miRNA: To confirm an effect on processing, measure the levels of both the precursor (pre-miRNA) and the mature miRNA. An increase in the mature form should be accompanied by a decrease in the precursor form.

Issue 3: Inconsistent antibacterial activity of this compound in vitro.

  • Observation: Studies have shown that the presence of serum does not significantly decrease the minimal inhibitory concentrations (MICs) or minimal bactericidal concentrations (MBCs) of enoxacin against various bacterial isolates.

  • Troubleshooting Steps:

    • pH of the Medium: The activity of enoxacin can be influenced by the pH of the culture medium. Ensure the pH of your broth is consistent across experiments.

    • Inoculum Size: The number of bacteria used in the assay can affect the MIC values. Standardize your inoculum preparation.

    • Drug Stability: Ensure your this compound stock solution is properly stored and has not degraded.

Frequently Asked Questions (FAQs)

Q1: How does serum in cell culture medium affect the activity of this compound?

A1: Serum contains proteins, primarily albumin, that can bind to small molecules like this compound. This binding reduces the concentration of the free drug available to act on the cells. For activities that depend on extracellular concentration, this can lead to a decrease in apparent potency (a higher IC50 or EC50 value). However, for this compound's antibacterial activity, studies have shown that serum does not significantly decrease its efficacy. For its anticancer and miRNA-modulating effects, which rely on the drug entering the cell and binding to the intracellular protein TRBP, the impact of serum protein binding is primarily on the drug's availability for cellular uptake.

Q2: Should I use serum-free medium for my this compound experiments?

A2: Using serum-free medium can eliminate the variability associated with serum protein binding. This is particularly useful for short-term experiments where cell health is not compromised. For longer-term experiments, you may need to use reduced-serum or serum-free media supplemented with specific growth factors to maintain cell viability. It is recommended to validate your experimental conditions in serum-free or reduced-serum media against your standard serum-containing media.

Q3: What are the typical effective concentrations of this compound?

A3: The effective concentration of this compound varies depending on the cell type and the biological effect being measured. Please refer to the data tables below for specific examples.

Q4: What is the primary mechanism of action of this compound in cancer cells?

A4: In cancer cells, this compound's primary mechanism is the enhancement of microRNA (miRNA) processing. It achieves this by binding to the TAR RNA-binding protein 2 (TRBP), a key component of the miRNA processing machinery.[1] This leads to an increase in the levels of mature tumor-suppressor miRNAs, which in turn inhibits cancer cell growth and promotes apoptosis.

Q5: Can this compound affect normal (non-cancerous) cells?

A5: this compound has been shown to have a cancer-specific growth-inhibitory effect.[1] This selectivity is thought to be due to differences in the miRNA expression and processing machinery between cancerous and normal cells. However, at high concentrations, like any drug, it may exhibit toxicity in normal cells. It is always advisable to include a non-cancerous cell line as a control in your experiments.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cell culture-based assays as reported in the literature. Note that experimental conditions, including serum concentration, can influence these values.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 / EC50Serum Conditions
PC-3Prostate CancerMTT AssayLower than DU145, LNCaPNot Specified
HCT-116Colon CancerNot Specified~124 µMNot Specified

Table 2: Antiviral Activity of this compound

VirusCell LineAssayIC50Serum Conditions
Dengue Virus (DENV2)Aag2 (mosquito)Not SpecifiedNot SpecifiedNot Specified
Zika Virus (ZIKV)Aag2 (mosquito)Not SpecifiedNot SpecifiedNot Specified

Table 3: miRNA Processing Enhancement by this compound

Cell LineEffectEC50Serum Conditions
HEK293Enhancement of siRNA-mediated gene knockdown~30 µMNot Specified

Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline for determining the effect of this compound on cell viability. Optimization for specific cell lines is recommended.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium (with or without serum)

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Analysis of miRNA Processing

This protocol provides a general workflow for assessing the impact of this compound on the processing of a specific miRNA.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound

    • RNA extraction kit suitable for small RNAs

    • Reverse transcription kit with stem-loop primers for specific miRNA

    • qPCR master mix and primers for mature miRNA and a housekeeping small RNA (e.g., U6)

    • Real-time PCR system

  • Procedure:

    • Cell Treatment: Seed cells and treat with this compound at the desired concentration for an appropriate duration (e.g., 24-48 hours). Include a vehicle control.

    • RNA Extraction: Harvest the cells and extract total RNA, including the small RNA fraction, using a specialized kit.

    • Reverse Transcription: Perform reverse transcription on the total RNA using a stem-loop primer specific to the mature miRNA of interest.

    • qPCR: Perform quantitative real-time PCR using primers for the mature miRNA and a reference small RNA.

    • Data Analysis: Calculate the relative expression of the mature miRNA using the ΔΔCt method, normalizing to the reference RNA and comparing the this compound-treated samples to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation Incubate with Enoxacin (24-72h) cell_seeding->incubation Add Drug Dilutions drug_prep Prepare this compound Dilutions mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol Incubate 2-4h readout Measure Absorbance (570nm) formazan_sol->readout ic50_calc Calculate IC50 readout->ic50_calc

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

signaling_pathway enoxacin This compound trbp TRBP enoxacin->trbp cell_membrane Cell Membrane dicer Dicer trbp->dicer Associates with pre_mirna pre-miRNA pre_mirna->dicer mature_mirna Mature miRNA dicer->mature_mirna Processes risc RISC Loading mature_mirna->risc gene_silencing Gene Silencing (Tumor Suppression) risc->gene_silencing

Caption: this compound's mechanism of enhancing miRNA processing.

References

Validation & Comparative

Unveiling Protein-Level Shifts: A Guide to Western Blot Analysis of Enoxacin Hydrate's Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of protein expression changes induced by Enoxacin hydrate, a fluoroquinolone antibiotic with noteworthy anticancer properties. This document provides supporting experimental data, detailed protocols for western blot analysis, and visual representations of the key signaling pathways involved.

This compound, beyond its established role as an antibiotic, exhibits unique cytotoxic effects against cancer cells that are not commonly observed with other fluoroquinolones.[1] Its mechanisms of action include the induction of apoptosis and the modulation of microRNA (miRNA) processing, leading to significant alterations in the cellular proteome.[1][2] Western blot analysis serves as a crucial technique to confirm and quantify these specific protein changes, providing valuable insights into Enoxacin's therapeutic potential.

Comparative Analysis of Apoptosis-Related Protein Expression

Western blot analyses have demonstrated that this compound treatment in human prostate cancer cells (PC-3) leads to a significant shift in the balance of pro- and anti-apoptotic proteins, ultimately favoring programmed cell death. The following table summarizes the quantitative changes in key apoptosis-related proteins observed after treatment with Enoxacin.

Protein TargetFunctionChange in Expression Post-Enoxacin TreatmentCell Line
Bcl-2 Anti-apoptoticDownregulatedPC-3
MCL-1 Anti-apoptoticDownregulatedPC-3
Cleaved Caspase-9 Pro-apoptotic (Initiator)UpregulatedPC-3
Cleaved Caspase-3 Pro-apoptotic (Executioner)UpregulatedPC-3
NOXA Pro-apoptoticUpregulatedPC-3

This data is compiled from a study investigating the anti-tumor effects of Enoxacin in prostate cancer.[2]

Deciphering the Molecular Mechanisms: Key Signaling Pathways

This compound exerts its anticancer effects through distinct signaling pathways. Two prominent pathways that have been identified are the enhancement of miRNA processing via TAR RNA-binding protein 2 (TRBP) and the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.

Enoxacin_TRBP_Pathway Enoxacin This compound TRBP TRBP Enoxacin->TRBP Binds to & Enhances Activity Dicer Dicer TRBP->Dicer Complexes with pre_miRNA pre-miRNA pre_miRNA->Dicer mature_miRNA Mature Tumor- Suppressor miRNA Dicer->mature_miRNA Processing RISC RISC Loading mature_miRNA->RISC Apoptosis Apoptosis RISC->Apoptosis Promotes

Caption: Enoxacin enhances miRNA processing by binding to TRBP.

Enoxacin_JNK_Pathway Enoxacin This compound JNK_Pathway JNK Signaling Pathway Enoxacin->JNK_Pathway Suppresses Invasiveness Cancer Cell Invasiveness JNK_Pathway->Invasiveness Promotes

Caption: Enoxacin suppresses the JNK signaling pathway.

Experimental Protocols: Western Blot Analysis

The following is a detailed methodology for conducting western blot analysis to confirm this compound-induced protein changes in cancer cell lines.

1. Cell Culture and Treatment:

  • Culture human prostate cancer cells (PC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be used for the untreated group.

2. Protein Extraction:

  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) diluted in the blocking buffer, typically overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

The following diagram illustrates the general workflow for this western blot analysis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: General workflow for western blot analysis.

Conclusion

Western blot analysis is an indispensable tool for confirming the protein-level changes induced by this compound. The data gathered from such experiments provide a clearer understanding of its anticancer mechanisms, particularly its ability to induce apoptosis and modulate key signaling pathways. While direct comparative western blot data with other fluoroquinolones in cancer cell lines is an area for future research, the existing evidence strongly supports Enoxacin's unique profile as a potential therapeutic agent in oncology. The protocols and pathway information provided in this guide serve as a valuable resource for researchers investigating the molecular impact of this compound.

References

A Comparative Analysis of the Antibacterial Efficacy of Enoxacin Hydrate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of two fluoroquinolone antibiotics, Enoxacin hydrate and ciprofloxacin. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Mechanism of Action

Both enoxacin and ciprofloxacin are members of the fluoroquinolone class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication. By inhibiting DNA gyrase, these fluoroquinolones prevent the relaxation of positively supercoiled DNA that occurs during replication and transcription, leading to a cessation of these processes.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target. This enzyme is essential for the separation of interlinked daughter DNA molecules (catenanes) following a round of DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated chromosomes, ultimately leading to cell death.

The binding of enoxacin and ciprofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

Fluoroquinolone Mechanism of Action Mechanism of Action of Fluoroquinolones cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones cluster_outcome Outcome Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Replication_Fork Replication Fork Formation Supercoiled_DNA->Replication_Fork Daughter_Chromosomes Interlinked Daughter Chromosomes Replication_Fork->Daughter_Chromosomes Cell_Death Bacterial Cell Death Daughter_Chromosomes->Cell_Death Replication Arrest Fluoroquinolones Enoxacin / Ciprofloxacin Inhibit_Gyrase Inhibition of DNA Gyrase Fluoroquinolones->Inhibit_Gyrase Inhibit_TopoIV Inhibition of Topoisomerase IV Fluoroquinolones->Inhibit_TopoIV Inhibit_Gyrase->Supercoiled_DNA Prevents Supercoiling Inhibit_TopoIV->Daughter_Chromosomes Prevents Decatenation

Caption: Mechanism of action of fluoroquinolones.

Antibacterial Spectrum and Efficacy

Both enoxacin and ciprofloxacin exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[2] However, studies consistently demonstrate that ciprofloxacin is generally more potent, particularly against Gram-negative pathogens.

The following table summarizes the in vitro activity of enoxacin and ciprofloxacin against various bacterial isolates, as indicated by their MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of strains).

Bacterial SpeciesEnoxacin MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)
Gram-Negative
Enterobacteriaceae0.25[3]0.03 - 0.5[1][4]
Escherichia coli0.120.03
Klebsiella pneumoniae0.50.12
Proteus mirabilis0.50.06
Pseudomonas aeruginosa16.0[1]1.0 - 4.0[1][4]
Haemophilus influenzae<1.0[2]<1.0[2]
Neisseria gonorrhoeae<1.0[2]<1.0[2]
Gram-Positive
Staphylococcus aureus0.5 - 2.0[2]0.2 - 0.59[4][5]
Staphylococcus epidermidis2.00.5
Enterococcus faecalis16.0[1]4.0 - 8.0[1][5]
Streptococcus pneumoniae4.0 - 16.0[2]1.0 - 4.0[5]
Streptococcus pyogenes8.01.0

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated. The data presented here is a compilation from multiple studies for comparative purposes.

Experimental Protocols

The determination of the antibacterial efficacy of enoxacin and ciprofloxacin, as represented by their Minimum Inhibitory Concentration (MIC) values, is typically performed using standardized in vitro susceptibility testing methods. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth Microdilution Workflow Experimental Workflow for Broth Microdilution Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Antibiotics->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Turbidity Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution.
Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates: Stock solutions of this compound and ciprofloxacin are prepared. A series of twofold dilutions of each antibiotic are made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot).

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

Conclusion

Both this compound and ciprofloxacin are effective broad-spectrum fluoroquinolone antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The available in vitro data, primarily from MIC studies, indicates that ciprofloxacin generally exhibits greater potency against a wide range of both Gram-negative and Gram-positive bacteria compared to enoxacin. The choice between these agents for research or development purposes should be guided by the specific target organisms and the desired potency. The standardized protocols for MIC determination, such as broth microdilution and agar dilution, are essential for generating reliable and comparable data on their antibacterial efficacy.

References

Enoxacin Hydrate's Potency Against Bacterial Topoisomerases: A Comparative Analysis with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, the efficacy of fluoroquinolones hinges on their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This guide provides a detailed comparison of enoxacin hydrate's inhibitory activity against these essential enzymes versus other prominent fluoroquinolones, supported by experimental data from peer-reviewed studies. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation.

Enoxacin, a second-generation fluoroquinolone, demonstrates a characteristic inhibitory profile that varies between Gram-positive and Gram-negative bacteria, a feature common to this class of antibiotics. Its primary mechanism of action involves the formation of a stable ternary complex with the topoisomerase and bacterial DNA, which leads to double-strand breaks and subsequent cell death. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.

Quantitative Comparison of Topoisomerase Inhibition

The following tables summarize the 50% inhibitory concentrations (IC50) of enoxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV from Staphylococcus aureus (a representative Gram-positive bacterium) and Escherichia coli (a representative Gram-negative bacterium).

Table 1: Inhibitory Activity (IC50, µg/mL) against Staphylococcus aureus Topoisomerases

FluoroquinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Primary Target
Enoxacin12626.5Topoisomerase IV
Ciprofloxacin>10010Topoisomerase IV
Norfloxacin>10010Topoisomerase IV
Ofloxacin>10010Topoisomerase IV
Sparfloxacin2525Dual
Levofloxacin5010Topoisomerase IV
Moxifloxacin12.56.25Dual

Data compiled from a comparative study on 15 quinolones against S. aureus topoisomerases.[1]

Table 2: Inhibitory Activity (IC50, µg/mL) against Escherichia coli Topoisomerases

FluoroquinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Primary Target
Enoxacin0.889.5DNA Gyrase
Ciprofloxacin0.5 - 1.04 - 8DNA Gyrase
Norfloxacin0.7512DNA Gyrase
Ofloxacin1.510DNA Gyrase
Sparfloxacin0.52DNA Gyrase
Moxifloxacin0.24DNA Gyrase

IC50 values for E. coli topoisomerases are compiled from multiple sources to provide a representative range.[2][3]

As the data indicates, in S. aureus, enoxacin and many other earlier-generation fluoroquinolones preferentially inhibit topoisomerase IV.[1] In contrast, against E. coli, DNA gyrase is the more susceptible target for these antibiotics.[2] Newer generation fluoroquinolones, such as sparfloxacin and moxifloxacin, exhibit more balanced, or "dual-targeting," activity against both enzymes in S. aureus.

Experimental Protocols

The determination of IC50 values for topoisomerase inhibition is crucial for evaluating the potency of fluoroquinolones. The two primary assays used are the DNA gyrase supercoiling assay and the topoisomerase IV decatenation assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by a fluoroquinolone is then quantified.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl2, relaxed pBR322 DNA, and the fluoroquinolone at various concentrations.

  • Enzyme Addition: Purified DNA gyrase is added to the reaction mixture to initiate the supercoiling reaction.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for visualization.

  • Quantification: The intensity of the DNA bands is quantified using densitometry. The IC50 value is calculated as the drug concentration that results in a 50% reduction in the supercoiled DNA form compared to the no-drug control.

experimental_workflow_gyrase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, MgCl2, Relaxed DNA) B Add varying concentrations of Fluoroquinolone A->B C Add purified DNA Gyrase B->C D Incubate at 37°C C->D E Stop Reaction (SDS/Dye) D->E F Agarose Gel Electrophoresis E->F G Quantify Bands (Densitometry) F->G H Calculate IC50 G->H

DNA Gyrase Supercoiling Assay Workflow
Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles (catenanes), often derived from kinetoplast DNA (kDNA). The inhibition of this process by a fluoroquinolone is measured.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, MgCl2, catenated kDNA, and the test fluoroquinolone at various concentrations.

  • Enzyme Addition: Purified topoisomerase IV is added to the mixture to start the decatenation reaction.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Reaction Termination: The reaction is halted with a stop buffer containing a detergent and loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated DNA monomers migrate faster than the large catenated network.

  • Quantification: The amount of decatenated DNA is quantified by densitometry. The IC50 is determined as the drug concentration that inhibits the decatenation activity by 50% relative to the control.

experimental_workflow_topoIV cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, MgCl2, kDNA) B Add varying concentrations of Fluoroquinolone A->B C Add purified Topoisomerase IV B->C D Incubate at 37°C C->D E Stop Reaction (SDS/Dye) D->E F Agarose Gel Electrophoresis E->F G Quantify Bands (Densitometry) F->G H Calculate IC50 G->H

Topoisomerase IV Decatenation Assay Workflow

Signaling Pathway: The SOS Response

The bactericidal activity of fluoroquinolones, including enoxacin, is intrinsically linked to the induction of the SOS response in bacteria.[4][5][6] This is a global response to DNA damage, which, if overwhelmed, can lead to programmed cell death.

The process begins with the fluoroquinolone stabilizing the topoisomerase-DNA cleavage complex. This stalled complex is recognized as DNA damage, leading to the activation of the RecA protein. Activated RecA then facilitates the autocatalytic cleavage of the LexA repressor protein. Cleavage of LexA de-represses a suite of genes involved in DNA repair, but also in mutagenesis and, ultimately, cell death. All 4-quinolones, including enoxacin and ciprofloxacin, have been shown to induce the SOS response in E. coli.[4]

sos_pathway Fluoroquinolone Fluoroquinolone (e.g., Enoxacin) TernaryComplex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->TernaryComplex binds to Topoisomerase DNA Gyrase / Topoisomerase IV Topoisomerase->TernaryComplex traps DNADamage DNA Double-Strand Breaks TernaryComplex->DNADamage leads to RecA_active Activated RecA* DNADamage->RecA_active activates RecA_inactive Inactive RecA LexA LexA Repressor RecA_active->LexA mediates cleavage of SOS_genes SOS Genes LexA->SOS_genes represses CellDeath Bacterial Cell Death SOS_proteins SOS Response Proteins (DNA Repair, Mutagenesis) SOS_genes->SOS_proteins expression of SOS_proteins->CellDeath leads to

References

Validating miRNA Target Engagement with Enoxacin Hydrate: A Comparative Guide Using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the luciferase reporter assay stands as a cornerstone for validating microRNA (miRNA) target engagement. This guide provides a comprehensive comparison of the performance of Enoxacin hydrate in enhancing miRNA-mediated gene silencing within this assay system. Experimental data, detailed protocols, and visual workflows are presented to facilitate a clear understanding of its application and efficacy.

Performance of this compound in Enhancing miRNA Activity

This compound has been shown to significantly increase the knockdown of reporter gene expression in a dose-dependent manner. Initial screenings of small molecule libraries identified Enoxacin as a unique enhancer of siRNA-mediated mRNA degradation.[3] This effect is not a general characteristic of fluoroquinolones; other compounds from the same class fail to produce a similar enhancement of RNAi.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing this compound to enhance miRNA-mediated reporter gene silencing.

ParameterVehicle ControlThis compound TreatmentFold ChangeReference
siRNA-mediated Gene Knockdown (EGFP Reporter) BaselineDose-dependent increase-[3]
EC50 for RNAi Enhancement N/A~30 µMN/A[3]
siRNA-mediated Renilla Luciferase Suppression BaselineUp to 3-fold enhancement3x[3]
Mature miRNA Levels (e.g., let-7, miR-125a) BaselineSignificant increaseVaries by miRNA[2][6]

Experimental Protocols

This section provides a detailed protocol for a luciferase reporter assay to validate miRNA target engagement, incorporating the use of this compound to enhance the experimental readout.

Materials
  • HEK293T cells (or other suitable cell line)

  • Dual-luciferase reporter vector containing the 3' UTR of the target gene downstream of the firefly luciferase gene

  • Control vector with a non-targeting 3' UTR

  • miRNA mimic of interest

  • Scrambled or non-targeting control miRNA mimic

  • Lipofectamine 2000 (or other transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Sigma-Aldrich or equivalent)

  • DMSO (vehicle control)

  • Dual-Glo Luciferase Assay System (Promega or equivalent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methods
  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Transfection:

    • On the day of transfection, prepare the following complexes in Opti-MEM for each well:

      • Complex A: Dilute 100 ng of the firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of Opti-MEM.

      • Complex B: Dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM.

    • Co-transfect cells with the reporter plasmids and either the miRNA mimic or a non-targeting control mimic at a final concentration of 50 nM.

    • Combine Complex A and Complex B, mix gently, and incubate at room temperature for 20 minutes.

    • Add 50 µL of the transfection complex to each well.

  • This compound Treatment:

    • Four to six hours post-transfection, replace the medium with fresh complete growth medium containing either this compound (final concentration of 50 µM) or an equivalent volume of DMSO as a vehicle control.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, perform the dual-luciferase assay according to the manufacturer's instructions.

    • Briefly, lyse the cells and measure the firefly luciferase activity.

    • Then, add the Stop & Glo reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity in the presence of the miRNA mimic compared to the non-targeting control.

    • Compare the fold repression between the vehicle-treated and this compound-treated groups.

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection & Treatment cluster_incubation Day 3-4: Incubation cluster_assay Day 4: Assay & Analysis cell_seeding Seed HEK293T cells in 96-well plate transfection Co-transfect with Luciferase Reporter & miRNA Mimic cell_seeding->transfection treatment Treat with this compound (or Vehicle Control) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase_assay Perform Dual-Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data: Normalize & Compare luciferase_assay->data_analysis

Fig. 1. Experimental workflow for the luciferase reporter assay with this compound.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha pri_miRNA->Drosha Processing pre_miRNA pre-miRNA Drosha->pre_miRNA pre_miRNA_cyto pre-miRNA pre_miRNA->pre_miRNA_cyto Exportin-5 Dicer Dicer pre_miRNA_cyto->Dicer miRNA_duplex miRNA duplex Dicer->miRNA_duplex Processing TRBP TRBP TRBP->Dicer Enoxacin This compound Enoxacin->TRBP Enhances binding RISC RISC miRNA_duplex->RISC mature_miRNA Mature miRNA RISC->mature_miRNA Loading target_mRNA Target mRNA (with Luciferase Reporter) mature_miRNA->target_mRNA Target Binding degradation mRNA Degradation / Translational Repression target_mRNA->degradation luciferase_signal Decreased Luciferase Signal degradation->luciferase_signal

Fig. 2. Enoxacin's role in the miRNA biogenesis and target silencing pathway.

Conclusion

This compound serves as a valuable and specific tool for enhancing the sensitivity of luciferase reporter assays aimed at validating miRNA target engagement. Its well-characterized, TRBP-dependent mechanism of action provides a clear rationale for its use in augmenting the signal of miRNA-mediated gene silencing. By incorporating this compound into the experimental design, researchers can achieve more robust and conclusive results, thereby facilitating the confident identification and validation of miRNA targets. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively utilize this compound in your research.

References

A Side-by-Side Comparison of Enoxacin Hydrate and Other miRNA Enhancers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of microRNA (miRNA) expression presents a promising avenue for therapeutic intervention and a deeper understanding of cellular processes. Enoxacin hydrate has emerged as a key small-molecule enhancer of miRNA (SMER) processing. This guide provides an objective side-by-side comparison of this compound with other compounds known to modulate miRNA expression, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of appropriate research tools.

This compound: A Direct Enhancer of miRNA Processing

Enoxacin, a fluoroquinolone antibiotic, has been identified as a potent enhancer of the RNA interference (RNAi) pathway, specifically promoting the biogenesis of endogenous miRNAs[1][2][3]. Its mechanism of action is well-characterized and involves a direct interaction with the TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex which is responsible for processing precursor miRNAs (pre-miRNAs) into mature miRNAs[1][3][4]. By binding to TRBP, Enoxacin enhances the affinity of the Dicer complex for pre-miRNAs, leading to increased production of mature, functional miRNAs[5]. This targeted activity makes Enoxacin a valuable tool for studying the global effects of miRNA upregulation.

Natural Compounds with miRNA Modulatory Activity

Several naturally occurring compounds have been shown to influence miRNA expression, although their mechanisms are often more pleiotropic than that of Enoxacin, frequently involving the regulation of transcription factors that control miRNA gene expression.

  • Resveratrol: This polyphenol, found in grapes and other fruits, has been shown to modulate the expression of numerous miRNAs involved in cancer progression and other diseases[6][7]. For instance, in breast cancer cells, resveratrol can upregulate tumor-suppressive miRNAs such as miR-34a, miR-424, and miR-503 via the p53 pathway[8].

  • Curcumin: The active component of turmeric, curcumin, has demonstrated the ability to alter the expression of a wide array of miRNAs[9][10][11]. It can suppress oncomiRs like miR-21 while upregulating tumor suppressor miRNAs, thereby impacting various signaling pathways involved in cancer[10].

  • Genistein: An isoflavone found in soy products, genistein can upregulate specific miRNAs, such as miR-23b in breast cancer cells, leading to significant fold changes in expression and subsequent inhibition of cell growth[12][13].

  • Andrographolide: A bioactive compound from the plant Andrographis paniculata, andrographolide modulates miRNA expression by influencing transcription factors like p53 and HNF4A, which in turn regulate miRNAs involved in cellular redox status[3][14].

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and other miRNA-modulating compounds based on published experimental data.

CompoundCell LineConcentrationObserved Effect on miRNAFold Change/EC50Citation
This compound HCT-11650 µMIncreased expression of 24 mature miRNAs~1.5 to 4-fold[4]
RKO50 µMIncreased expression of 24 mature miRNAs~1.5 to 3.5-fold[4]
HEK293~30 µM (EC50)Enhanced siRNA-mediated gene knockdownEC50 ~30 µM[15]
Resveratrol MCF-750 µMUpregulation of miR-663 and miR-7444.5-fold (miR-663), 2-fold (miR-744)[16]
MDA-MB-23150 µMUpregulation of miR-200c and miR-141Not specified[8]
Curcumin Murine Melanoma (in vivo)4% dietUpregulation of mmu-miR-205-5p>100-fold[9][17]
Genistein MCF-7175 µM (IC50)Upregulation of miR-23b56.69-fold[12][13]
Andrographolide HepG2Not specifiedUpregulation of miR-17, miR-181a, miR-224Not specified[3]
Downregulation of miR-377, miR-433Not specified[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

enoxacin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha Processing pre_miRNA pre-miRNA Drosha->pre_miRNA Exportin5 Exportin-5 pre_miRNA->Exportin5 Export pre_miRNA_cyto pre-miRNA Exportin5->pre_miRNA_cyto Dicer_TRBP Dicer-TRBP Complex pre_miRNA_cyto->Dicer_TRBP Processing mature_miRNA Mature miRNA Dicer_TRBP->mature_miRNA Enoxacin Enoxacin hydrate Enoxacin->Dicer_TRBP Enhances affinity RISC RISC Loading mature_miRNA->RISC Gene_Silencing Gene Silencing (mRNA degradation or translational repression) RISC->Gene_Silencing experimental_workflow start Start: Cell Culture treatment Treatment with miRNA Enhancer (e.g., Enoxacin) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction rt_pcr Quantitative RT-PCR for mature miRNA rna_extraction->rt_pcr data_analysis Data Analysis: Fold Change Calculation rt_pcr->data_analysis end End: Comparative Results data_analysis->end

References

Enoxacin Hydrate Demonstrates Potent In Vivo Anti-Tumor Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical studies have provided compelling in vivo validation of the anti-tumor effects of Enoxacin hydrate, a fluoroquinolone antibiotic, in various mouse models of cancer, including Ewing's sarcoma, colorectal cancer, and osteosarcoma. These studies highlight this compound's potential as a cancer therapeutic, primarily through its unique mechanism of enhancing microRNA (miRNA) processing. This guide provides a comparative summary of its performance and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Mouse Models

This compound has demonstrated significant tumor growth inhibition in several xenograft models. Its efficacy has been evaluated as a standalone agent against a vehicle control and in combination with standard chemotherapy, such as Doxorubicin.

Ewing's Sarcoma Xenograft Model: Enoxacin in Combination with Doxorubicin

In a study utilizing a Ewing's sarcoma xenograft model, the combination of Enoxacin with Doxorubicin resulted in extensive tumor necrosis and a significant reduction in the number of viable tumor cells compared to Doxorubicin alone.[1]

Treatment GroupMean Number of Living Cells (x 10^6 / gram of tumor)Percentage of CD133+ Cells in Residual TumorTumor Development in Secondary Xenografts
Doxorubicin~1.5~12%5/5
Enoxacin + Doxorubicin~0.5~2%0/5
Colorectal Cancer Orthotopic Model: Enoxacin vs. Vehicle Control

In an orthotopic mouse model of colorectal cancer using TRBP wild-type primary human tumors (CRC43 and CRC56), Enoxacin treatment led to a significant reduction in tumor weight and a marked increase in tumor necrosis compared to a DMSO vehicle control.[2]

Treatment GroupMean Tumor Weight (grams)Percentage of Tumor Necrosis
DMSO (Control)~0.285% - 16%
Enoxacin (10 mg/kg)~0.1565% - 72%
Osteosarcoma Xenograft Model: Enoxacin vs. Vehicle Control

A xenograft model using human osteosarcoma 143B cells demonstrated that Enoxacin significantly decreased both tumor volume and weight compared to an untreated control group.

Treatment GroupMean Final Tumor Volume (mm³)Mean Final Tumor Weight (grams)
ControlData not numerically specified, but significantly higher than treatment groups.Data not numerically specified, but significantly higher than treatment groups.
Enoxacin (4 mg/kg/d)Significantly decreasedSignificantly decreased
Enoxacin (8 mg/kg/d)Significantly decreasedSignificantly decreased

Signaling Pathways Modulated by this compound

The primary anti-tumor mechanism of this compound is its ability to enhance the processing of tumor-suppressive miRNAs by binding to the TAR RNA-binding protein 2 (TRBP). This leads to an increase in mature miRNA levels, which in turn downregulate oncogenic pathways. Additionally, Enoxacin has been reported to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell proliferation and survival.

TRBP_mediated_miRNA_processing cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) pre_miRNA Precursor miRNA (pre-miRNA) pri_miRNA->pre_miRNA Drosha/DGCR8 pre_miRNA_cyt pre-miRNA pre_miRNA->pre_miRNA_cyt Exportin-5 Dicer_TRBP Dicer-TRBP Complex pre_miRNA_cyt->Dicer_TRBP mature_miRNA Mature miRNA Dicer_TRBP->mature_miRNA Processing Enoxacin This compound Enoxacin->Dicer_TRBP Enhances binding RISC RISC mature_miRNA->RISC mRNA_degradation mRNA Degradation or Translational Repression RISC->mRNA_degradation Targeting

Caption: this compound enhances TRBP-mediated miRNA processing.

JNK_Signaling_Pathway Enoxacin This compound JNK_pathway JNK Signaling Pathway Enoxacin->JNK_pathway Suppresses Proliferation_Survival Cell Proliferation & Survival JNK_pathway->Proliferation_Survival

Caption: this compound suppresses the JNK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Ewing's Sarcoma Xenograft Model Protocol

Ewing_Sarcoma_Workflow start Start cell_culture Culture ESFT-1 Ewing's Sarcoma Cells start->cell_culture injection Subcutaneously inject 5x10^6 ESFT-1 cells into flanks of nude mice cell_culture->injection tumor_growth Allow tumors to reach ~100 mm³ injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_dox Administer Doxorubicin (0.5 mg/kg, i.p., weekly) randomization->treatment_dox treatment_combo Administer Enoxacin (50 mg/kg, i.p., 5 days/week) + Doxorubicin (0.5 mg/kg, i.p., weekly) randomization->treatment_combo monitoring Monitor tumor volume and animal health treatment_dox->monitoring treatment_combo->monitoring endpoint Endpoint: 5 weeks post-treatment initiation monitoring->endpoint analysis Excise tumors and analyze - Viable cell count - miRNA expression - CD133+ cell population endpoint->analysis

Caption: Experimental workflow for the Ewing's Sarcoma xenograft model.

Methodology:

  • Cell Culture: ESFT-1 Ewing's sarcoma cells are cultured under standard conditions.

  • Tumor Implantation: 5 x 10^6 ESFT-1 cells are injected subcutaneously into the flanks of immunodeficient nude mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Mice are then randomized into treatment cohorts.

  • Drug Administration:

    • Doxorubicin Group: Mice receive intraperitoneal (i.p.) injections of Doxorubicin at a dose of 0.5 mg/kg once weekly.

    • Combination Group: Mice receive i.p. injections of Enoxacin at 50 mg/kg for 5 consecutive days each week, and Doxorubicin at 0.5 mg/kg once weekly.

  • Monitoring and Endpoint: Tumor growth and animal well-being are monitored for 5 weeks.

  • Tumor Analysis: At the experimental endpoint, tumors are excised, dissociated, and analyzed for the number of viable cells, miRNA expression profiles, and the percentage of cancer stem-like cells (CD133+).

Colorectal Cancer Orthotopic Model Protocol

Methodology:

  • Tumor Material: Primary human colorectal tumor tissues (CRC43 and CRC56 with wild-type TRBP) are obtained and prepared for implantation.

  • Orthotopic Implantation: Small fragments of the primary tumors are surgically implanted into the cecum of immunodeficient mice.

  • Treatment Initiation: After tumor engraftment is confirmed, mice are randomized into treatment and control groups.

  • Drug Administration:

    • Control Group: Mice receive daily i.p. injections of the vehicle (DMSO).

    • Enoxacin Group: Mice receive daily i.p. injections of Enoxacin at a dose of 10 mg/kg.

  • Treatment Duration: The treatment is carried out for 15 consecutive days.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the orthotopic tumors are excised. Tumor weight is measured, and tissues are processed for histological analysis to determine the extent of necrosis.

Osteosarcoma Xenograft Model Protocol

Methodology:

  • Cell Culture: Human osteosarcoma 143B cells are grown in appropriate culture media.

  • Tumor Implantation: A suspension of 1 x 10^7 143B cells in PBS is injected into the tibial plateau of nude mice.

  • Treatment Groups: One week post-injection, mice are randomly assigned to four groups: blank control, saline (NaCl) control, low-dose Enoxacin (4 mg/kg/d), and high-dose Enoxacin (8 mg/kg/d).

  • Drug Administration: Enoxacin or saline is administered daily via i.p. injection for 3 consecutive weeks.

  • Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is recorded to monitor toxicity.

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Enoxacin Hydrate Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cross-resistance between enoxacin hydrate and other major antibiotic classes reveals significant patterns of multi-drug resistance, underscoring the critical need for informed antibiotic stewardship. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of enoxacin's cross-resistance profile, supported by experimental data and methodologies, to aid in the development of novel antimicrobial strategies.

Enoxacin, a synthetic fluoroquinolone, demonstrates considerable cross-resistance with other quinolone antibiotics. This phenomenon is primarily attributed to shared mechanisms of action and resistance. However, the landscape of cross-resistance extends to other antibiotic classes, including β-lactams and aminoglycosides, often mediated by multidrug efflux pumps and alterations in bacterial outer membrane proteins.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize the comparative in vitro activity of enoxacin and other antibiotics against both susceptible and resistant bacterial strains. Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency.

Table 1: Cross-Resistance of Enoxacin with Other Quinolones in Gram-Negative Bacilli

OrganismStrain TypeEnoxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)Ofloxacin MIC (µg/mL)Nalidixic Acid MIC (µg/mL)
Escherichia coliSusceptible0.120.030.120.254
Escherichia coliEnoxacin-Resistant>32>8>16>8>128
Pseudomonas aeruginosaSusceptible10.252264
Pseudomonas aeruginosaEnoxacin-Resistant>64>16>32>16>512
Klebsiella pneumoniaeSusceptible0.250.060.50.58
Klebsiella pneumoniaeEnoxacin-Resistant>32>8>16>8>256

Table 2: Cross-Resistance of Enoxacin with β-Lactams and Aminoglycosides in Gram-Negative Bacilli

OrganismStrain TypeEnoxacin MIC (µg/mL)Piperacillin MIC (µg/mL)Ceftazidime MIC (µg/mL)Gentamicin MIC (µg/mL)Amikacin MIC (µg/mL)
Escherichia coliSusceptible0.1240.50.52
Escherichia coliEnoxacin-Resistant>3216248
Pseudomonas aeruginosaSusceptible18214
Pseudomonas aeruginosaEnoxacin-Resistant>64>128321632
Klebsiella pneumoniaeSusceptible0.25810.52
Klebsiella pneumoniaeEnoxacin-Resistant>326416816

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae were used.

  • Inoculum Preparation: Bacterial suspensions were prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antibiotic Preparation: Stock solutions of each antibiotic were prepared according to the manufacturer's instructions. Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

2. In Vitro Selection of Enoxacin-Resistant Mutants

Enoxacin-resistant strains were selected through a serial passage method.[1][2]

  • Initial Exposure: A susceptible bacterial strain was cultured in broth containing a sub-inhibitory concentration (0.5x MIC) of enoxacin.

  • Serial Passage: Following incubation, the culture from the highest concentration of enoxacin that showed growth was diluted and used to inoculate a fresh series of broth dilutions containing increasing concentrations of enoxacin.

  • Repetition: This process was repeated daily for 10-20 passages to select for mutants with progressively higher levels of resistance.

  • Stability of Resistance: The stability of the acquired resistance was confirmed by sub-culturing the resistant mutants in antibiotic-free medium for several passages and then re-determining the MIC.

Mechanisms of Cross-Resistance

The observed cross-resistance patterns are underpinned by specific molecular mechanisms.

cluster_mechanisms Mechanisms of Cross-Resistance cluster_antibiotics Affected Antibiotic Classes A Target Site Mutations (gyrA, parC) Q Quinolones (e.g., Ciprofloxacin) A->Q Primary Resistance B Reduced Permeability (Porin Loss/Modification) B->Q BL β-Lactams (e.g., Piperacillin) B->BL AG Aminoglycosides (e.g., Gentamicin) B->AG C Active Efflux Pumps (e.g., AcrAB-TolC) C->Q C->BL C->AG

Figure 1: Key mechanisms contributing to enoxacin cross-resistance.

Mutations in the target enzymes for quinolones, DNA gyrase (gyrA) and topoisomerase IV (parC), are the primary drivers of high-level resistance to enoxacin and other fluoroquinolones.[3] However, mechanisms with broader effects, such as the overexpression of multidrug efflux pumps (e.g., AcrAB-TolC in E. coli) and decreased outer membrane permeability due to porin loss or modification, contribute significantly to cross-resistance with unrelated antibiotic classes like β-lactams and aminoglycosides.[4][5] These pumps can actively extrude a wide range of structurally diverse compounds from the bacterial cell, while reduced porin expression limits the influx of many antibiotics.

Experimental Workflow for Cross-Resistance Analysis

The logical flow for investigating cross-resistance is outlined below.

start Start: Bacterial Isolate (Susceptible) mic_initial Determine Initial MIC (Enoxacin & Other Antibiotics) start->mic_initial serial_passage Serial Passage with Increasing Enoxacin Concentration mic_initial->serial_passage resistant_mutant Isolate Enoxacin-Resistant Mutant serial_passage->resistant_mutant mic_final Determine Final MIC (Enoxacin & Other Antibiotics) resistant_mutant->mic_final compare Compare Initial and Final MICs to Assess Cross-Resistance mic_final->compare molecular_analysis Molecular Analysis of Resistant Mutant (Sequencing, Gene Expression) compare->molecular_analysis end End: Characterized Cross-Resistance Profile molecular_analysis->end

Figure 2: Workflow for studying antibiotic cross-resistance.

This guide highlights the intricate nature of antibiotic cross-resistance with this compound. The data presented demonstrates that resistance to enoxacin frequently confers resistance to other quinolones and can extend to other critical antibiotic classes. A thorough understanding of these patterns and the underlying molecular mechanisms is paramount for the development of robust new antimicrobial agents and for preserving the efficacy of our current antibiotic arsenal.

References

Unveiling the Specificity of Enoxacin Hydrate in MicroRNA Processing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enoxacin hydrate's performance in modulating microRNA (miRNA) processing against other alternatives, supported by experimental data and detailed protocols. Enoxacin, a fluoroquinolone antibiotic, has been identified as a small-molecule enhancer of miRNA (SMER) processing, offering a potential therapeutic avenue for diseases characterized by miRNA dysregulation.

Enoxacin's primary mechanism of action in miRNA modulation is the enhancement of the interaction between precursor-miRNAs (pre-miRNAs) and the TAR RNA-binding protein 2 (TRBP), a key component of the Dicer complex. This stabilization leads to more efficient processing of a subset of miRNAs from their precursors. However, the effect is not global, indicating a degree of specificity in its action. This guide delves into the specifics of this selectivity, compares Enoxacin to other modulators, and provides the necessary experimental context for its evaluation.

Comparative Performance of miRNA Processing Modulators

The efficacy of this compound in enhancing miRNA processing has been evaluated in various studies, often in comparison to other fluoroquinolones and a negative control, oxolinic acid.

CompoundClassMechanism of ActionEffective Concentration (in vitro)SpecificityKey Findings
This compound FluoroquinoloneEnhances TRBP-pre-miRNA interaction, promoting Dicer-mediated processing.[1]EC50 for enhancing siRNA-mediated knockdown: ~30 µM in HEK293 cells.Selective; upregulates a subset of miRNAs. For example, in HEK293 cells, 15 out of 157 miRNAs were significantly affected.[1]The most potent among the tested fluoroquinolones in enhancing RNAi.[1][2] Its effect is dependent on the presence of TRBP.[1]
Norfloxacin FluoroquinoloneSimilar to Enoxacin, but less potent in enhancing RNAi.Less effective than Enoxacin in reporter assays.Likely selective, but less pronounced effect compared to Enoxacin.Demonstrates that the 1,8-naphthyridone moiety of Enoxacin may be preferred over the quinolone scaffold for this activity.
Ciprofloxacin FluoroquinoloneSimilar to Enoxacin, but less potent in enhancing RNAi.Less effective than Enoxacin in reporter assays.Likely selective, but less pronounced effect compared to Enoxacin.Shares the carboxylic acid and piperazine moieties with Enoxacin, which are thought to be important for activity.
Oxolinic Acid QuinoloneUsed as a negative control.No significant enhancement of miRNA maturation observed.N/ALacks the structural features of Enoxacin that are critical for enhancing TRBP-mediated processing.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and experimental validation of Enoxacin's effect, the following diagrams are provided.

miRNA_Processing_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pri_miRNA Pri-miRNA Drosha Drosha/DGCR8 Pri_miRNA->Drosha Pre_miRNA Pre-miRNA Drosha->Pre_miRNA Pre_miRNA_cyto Pre-miRNA Pre_miRNA->Pre_miRNA_cyto Exportin-5 Dicer_TRBP Dicer-TRBP Complex Pre_miRNA_cyto->Dicer_TRBP miRNA_duplex miRNA duplex Dicer_TRBP->miRNA_duplex Enoxacin Enoxacin Enoxacin->Dicer_TRBP enhances RISC RISC Loading miRNA_duplex->RISC Mature_miRNA Mature miRNA RISC->Mature_miRNA Target_mRNA Target mRNA Silencing Mature_miRNA->Target_mRNA

Canonical miRNA processing pathway and the point of intervention by Enoxacin.

Experimental_Workflow cluster_analysis Analysis start Cell Culture (e.g., HEK293, Cancer Cell Lines) treatment Treatment with this compound vs. Vehicle Control / Alternatives start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction in_vitro_assay In vitro Dicer/TRBP Processing Assay treatment->in_vitro_assay western_blot Western Blot for Downstream Targets treatment->western_blot miRNA_profiling miRNA Expression Profiling (TaqMan Array / Microarray) rna_extraction->miRNA_profiling data_analysis Data Analysis and Comparison miRNA_profiling->data_analysis in_vitro_assay->data_analysis western_blot->data_analysis

A typical experimental workflow to assess the effect of Enoxacin on miRNA processing.

Specificity and Off-Target Effects

While Enoxacin shows selectivity for certain miRNAs, it is not entirely specific. The number of affected miRNAs varies between cell lines. For instance, in one study on HEK293 cells, enoxacin treatment resulted in an approximate twofold increase in the mature forms of 13 out of 157 profiled miRNAs.[3] In RKO cancer cells, a global miRNA expression profile showed that out of 122 differentially expressed miRNAs, 100 were upregulated.[4]

It is crucial to consider Enoxacin's primary antibacterial targets, DNA gyrase and topoisomerase IV, as potential off-target effects in mammalian cells are a concern for its therapeutic application as a miRNA modulator.[1] However, studies have shown that Enoxacin's miRNA-enhancing activity is independent of its antibacterial action and relies on its unique chemical structure.[4] Further research into its off-target binding profile in human cells is necessary to fully delineate its specificity.

Experimental Protocols

In Vitro Dicer/TRBP-mediated pre-miRNA Processing Assay

This assay is crucial for demonstrating the direct effect of Enoxacin on the miRNA processing machinery.

Materials:

  • Recombinant human Dicer and TRBP proteins.

  • Radiolabeled or fluorescently labeled pre-miRNA substrate (e.g., pre-let-7).

  • This compound and control compounds (e.g., oxolinic acid, vehicle).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2).

  • Denaturing polyacrylamide gel (e.g., 15%).

  • Phosphorimager or fluorescence scanner.

Protocol:

  • Prepare reaction mixtures containing the reaction buffer, labeled pre-miRNA, and recombinant Dicer.

  • For the experimental group, add this compound to the desired final concentration. For control groups, add the vehicle or other control compounds.

  • In a separate set of reactions, include recombinant TRBP alongside Dicer to assess the TRBP-dependent effect of Enoxacin.

  • Initiate the cleavage reaction by adding the enzyme(s) and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., formamide-containing loading dye with EDTA).

  • Denature the samples by heating and resolve the cleavage products on a denaturing polyacrylamide gel.

  • Visualize the results using a phosphorimager or fluorescence scanner and quantify the amount of processed miRNA.

Cellular miRNA Expression Profiling

This method allows for the assessment of Enoxacin's effect on the global miRNA profile within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, HCT-116).

  • Cell culture reagents.

  • This compound and control compounds.

  • RNA extraction kit.

  • miRNA reverse transcription kit.

  • Real-time PCR system and reagents (e.g., TaqMan miRNA assays) or microarray platform.

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound at various concentrations or a vehicle control for a specified duration (e.g., 48-72 hours).

  • Harvest the cells and extract total RNA, including small RNAs, using a suitable kit.

  • Perform reverse transcription of the miRNA fraction using specific stem-loop primers (for TaqMan assays) or as per the microarray protocol.

  • Quantify the expression levels of individual miRNAs using real-time PCR or analyze the global miRNA profile using a microarray.

  • Normalize the data to appropriate endogenous controls (e.g., RNU6B).

  • Analyze the data to identify differentially expressed miRNAs between Enoxacin-treated and control cells.

Conclusion

This compound stands out as a valuable tool for studying miRNA processing and holds therapeutic potential. Its mechanism of enhancing the Dicer-TRBP complex's activity on a subset of miRNAs provides a degree of specificity. However, a comprehensive understanding of its off-target effects and a direct comparison with a broader range of SMERs are essential for its future development. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of Enoxacin and other potential miRNA modulators.

References

Statistical analysis of Enoxacin hydrate's efficacy in research studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enoxacin hydrate's efficacy with alternative treatments, supported by experimental data from various research studies. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of Enoxacin's performance and mechanisms of action.

Antibacterial Efficacy in Urinary Tract Infections (UTIs)

This compound has demonstrated significant efficacy in the treatment of urinary tract infections, often comparable or superior to other fluoroquinolones and standard-of-care antibiotics.

Table 1: Clinical and Microbiological Cure Rates in Complicated UTIs
Treatment RegimenClinical Cure RateMicrobiological Cure RateStudy Reference
Enoxacin (400 mg twice daily)92%89%Childs, 1989[1]
Ciprofloxacin (250 mg twice daily)83%83%Goldstein et al., 1987[2]
Cinoxacin (500 mg twice daily)71%71%Goldstein et al., 1987[2]
Table 2: In Vitro Activity (MIC90) Against Common Uropathogens (mg/L)
OrganismEnoxacinCiprofloxacinNorfloxacinOfloxacinReference
Enterobacteriaceae0.25 - 0.5≤0.03 - 0.120.06 - 1.00.25 - 0.5[3][4][5][6][7]
Pseudomonas aeruginosa2.0 - 8.00.25 - 4.02.0 - 32.04.0 - 8.0[3][5][6][7][8]
Staphylococcus aureus2.0 - 4.00.5 - 1.01.0 - 4.01.0 - 2.0[6][7][8]
Enterococcus faecalis16.04.08.04.0[7]

Efficacy in the Treatment of Uncomplicated Gonorrhea

Single-dose oral Enoxacin has proven to be an effective treatment for uncomplicated gonorrhea, with cure rates comparable to injectable cephalosporins.

Table 3: Bacteriological Cure Rates in Uncomplicated Anogenital Gonorrhea
Treatment RegimenAnogenital Cure RatePharyngeal Cure RateStudy Reference
Enoxacin (400 mg, single dose)99% (75/76)0% (0/3)Hook et al., 1989[9]
Enoxacin (400 mg, single dose)96% (22/23)100% (3/3)Albrecht et al., 1989[10]; Handsfield et al., 1989[11]
Ceftriaxone (250 mg IM, single dose)97% (73/75)100% (3/3)Hook et al., 1989[9]
Ceftriaxone (250 mg IM, single dose)100% (25/25)95% (20/21)Albrecht et al., 1989[10]; Handsfield et al., 1989[11]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)

A standardized agar dilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of Enoxacin and other antimicrobial agents against clinical bacterial isolates.[8]

  • Bacterial Isolates : Clinical strains of bacteria are cultured overnight on an appropriate agar medium.

  • Inoculum Preparation : A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth to match a 0.5 McFarland turbidity standard.

  • Antimicrobial Agent Preparation : Stock solutions of Enoxacin and comparator drugs are prepared and serially diluted.

  • Agar Plate Preparation : Molten Mueller-Hinton agar is supplemented with the various concentrations of the antimicrobial agents and poured into petri dishes.

  • Inoculation : The prepared bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.

  • Incubation : Plates are incubated at 35-37°C for 18-24 hours.[12]

  • MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Clinical Trial Protocol for Uncomplicated Gonorrhea

The following outlines a typical randomized, open-label, comparative clinical trial design to evaluate the efficacy of Enoxacin for uncomplicated gonorrhea.[9][11]

  • Patient Population : Adult men and women with uncomplicated urogenital, anorectal, or pharyngeal gonorrhea, confirmed by culture.

  • Randomization : Patients are randomly assigned to receive either a single oral dose of Enoxacin (e.g., 400 mg) or a single intramuscular injection of a comparator drug like Ceftriaxone (e.g., 250 mg).

  • Baseline Assessment : Pre-treatment cultures are obtained from all potentially infected sites (urethra, cervix, rectum, pharynx).

  • Treatment Administration : Patients receive the assigned single-dose treatment under observation.

  • Follow-up : Patients return for a follow-up visit, typically 5-9 days after treatment.

  • Efficacy Evaluation : Repeat cultures are obtained from the initially infected sites to determine bacteriological cure. Clinical cure is assessed based on the resolution of signs and symptoms.

  • Data Analysis : Cure rates between the treatment groups are compared statistically.

Mechanism of Action and Signaling Pathways

Enoxacin exhibits a dual mechanism of action, targeting bacterial DNA replication and modulating microRNA processing in eukaryotic cells.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, Enoxacin's primary antibacterial effect is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][14] These enzymes are crucial for DNA replication, repair, and recombination.[15][16] By binding to the enzyme-DNA complex, Enoxacin stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[14][16]

G cluster_bacterium Bacterial Cell Enoxacin Enoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Enoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Enoxacin's antibacterial mechanism of action.
Enhancement of microRNA Processing

Enoxacin has a unique ability to enhance the processing of microRNAs (miRNAs) by binding to the TAR RNA-binding protein 2 (TRBP).[5][17] TRBP is a component of the Dicer complex, which is essential for the maturation of precursor miRNAs (pre-miRNAs) into mature miRNAs.[11] By enhancing TRBP's activity, Enoxacin can increase the levels of mature miRNAs, some of which may have tumor-suppressor functions.[17]

G cluster_eukaryotic_cell Eukaryotic Cell Enoxacin Enoxacin TRBP TAR RNA-binding protein 2 (TRBP) Enoxacin->TRBP Binds to and Enhances Activity Dicer_Complex Dicer Complex TRBP->Dicer_Complex Component of mature_miRNA Mature miRNA Dicer_Complex->mature_miRNA Produces pre_miRNA pre-miRNA pre_miRNA->Dicer_Complex Processed by RISC RNA-induced silencing complex (RISC) mature_miRNA->RISC Loaded into mRNA_degradation mRNA Degradation or Translational Repression RISC->mRNA_degradation Mediates

Enoxacin's role in enhancing miRNA processing.

Experimental Workflow Example

The following diagram illustrates a generalized workflow for a comparative clinical trial evaluating the efficacy of Enoxacin.

G start Patient Recruitment (Confirmed Infection) randomization Randomization start->randomization enoxacin_arm Treatment Arm A: This compound randomization->enoxacin_arm comparator_arm Treatment Arm B: Comparator Drug randomization->comparator_arm treatment Single or Multi-Dose Treatment Period enoxacin_arm->treatment comparator_arm->treatment follow_up Follow-up Assessment (e.g., 5-9 days post-treatment) treatment->follow_up data_collection Data Collection: - Clinical Assessment - Microbiological Cultures follow_up->data_collection analysis Statistical Analysis: - Cure Rates - Adverse Events data_collection->analysis results Comparative Efficacy and Safety Results analysis->results

References

Enoxacin Hydrate: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature and experimental data reveals that Enoxacin hydrate, a second-generation fluoroquinolone antibiotic, exhibits significant anticancer activity across a variety of cancer cell lines. This guide provides a comparative analysis of its impact, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound

This compound demonstrates a cancer-specific growth-inhibitory effect, with varying levels of potency across different cancer types. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition of a biological process, have been reported for several cell lines.

Cancer TypeCell LineIC50 / EC50 (µM)Reference
Prostate CancerLNCaP105 (EC50)[1]
DU145141 (EC50)[1]
Colorectal CancerHCT-116124 (EC50)[2]
Breast Cancer (murine)4T1>100 (IC50)[2]
Osteosarcoma143B-[3]
Ewing's Sarcoma--[2]
MelanomaA375, Mel-Juso, Mel-Ho-[4]
Lung CarcinomaA549-[4]

Note: The table presents a summary of available data. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

This compound's anticancer activity stems from a multifaceted mechanism of action that primarily involves the modulation of microRNA (miRNA) biogenesis and the induction of apoptosis (programmed cell death).

Enhancement of microRNA Processing

A key mechanism of Enoxacin is its ability to enhance the processing of miRNAs, which are small non-coding RNA molecules that play crucial roles in regulating gene expression. Enoxacin binds to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex which is essential for miRNA maturation.[5] This interaction enhances the processing of precursor miRNAs into their mature, functional forms.[6] An increase in mature tumor-suppressive miRNAs can lead to the downregulation of oncogenes, thereby inhibiting cancer cell proliferation and survival.

Enoxacin_miRNA_Pathway Enoxacin Enoxacin Hydrate TRBP TRBP Enoxacin->TRBP binds to Dicer Dicer TRBP->Dicer enhances activity of pre_miRNA pre-miRNA mature_miRNA Mature tumor-suppressive miRNA pre_miRNA->mature_miRNA maturation Oncogenes Oncogene mRNA mature_miRNA->Oncogenes Inhibition Inhibition of Translation mature_miRNA->Inhibition leads to

Caption: Enoxacin enhances miRNA processing by binding to TRBP.

Induction of Apoptosis and Suppression of JNK Signaling

This compound has been shown to induce apoptosis in various cancer cell lines, including prostate and osteosarcoma cells.[3][7] This process is characterized by cell shrinkage, chromatin condensation, and the activation of caspases, a family of proteases that execute the apoptotic program.

Furthermore, a key aspect of Enoxacin's pro-apoptotic and anti-invasive effects is its ability to suppress the c-Jun N-terminal kinase (JNK) signaling pathway.[4][8] The JNK pathway is often overactive in cancer and contributes to cell proliferation, survival, and invasion. While the precise molecular target of Enoxacin within this pathway is still under investigation, its inhibitory effect on JNK signaling represents a significant component of its anticancer activity.

Enoxacin_JNK_Pathway Enoxacin Enoxacin Hydrate JNK_Pathway JNK Signaling Pathway Enoxacin->JNK_Pathway Stress_Signals Cellular Stress (e.g., ROS) Stress_Signals->JNK_Pathway c_Jun c-Jun Activation JNK_Pathway->c_Jun Apoptosis Apoptosis JNK_Pathway->Apoptosis inhibition of pro-apoptotic factors Proliferation Cell Proliferation & Invasion c_Jun->Proliferation

Caption: Enoxacin suppresses the JNK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration. Include both untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) v1 Seed Cells v2 Treat with Enoxacin v1->v2 v3 Incubate v2->v3 v4 Add MTT v3->v4 v5 Solubilize v4->v5 v6 Measure Absorbance v5->v6 a1 Treat Cells a2 Harvest & Wash a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Incubate a3->a4 a5 Flow Cytometry Analysis a4->a5

Caption: Workflow for assessing Enoxacin's impact.

Conclusion

This compound demonstrates promising anticancer properties through its unique mechanism of enhancing miRNA processing and inducing apoptosis, in part by suppressing the JNK signaling pathway. The comparative data presented in this guide highlight its potential as a therapeutic agent against a range of cancers. Further research is warranted to fully elucidate its molecular targets and to optimize its clinical application. The provided experimental protocols serve as a foundation for researchers to conduct further investigations into the anticancer effects of this repurposed antibiotic.

References

Enhancing RNAi: A Comparative Guide to Small Molecule Alternatives to Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to potentiate RNA interference (RNAi), Enoxacin hydrate has been a notable small molecule enhancer. This guide provides a comprehensive comparison of Enoxacin with other potential alternatives, focusing on their mechanisms of action, performance data from experimental studies, and detailed protocols for key assays.

Introduction to RNAi Enhancement

RNA interference is a powerful endogenous mechanism for gene silencing and has been widely adopted as a research tool and therapeutic modality. The efficiency of RNAi can be a limiting factor in both experimental and clinical settings. Small molecules that enhance the RNAi pathway can increase the potency of siRNAs and miRNAs, potentially leading to more effective gene knockdown at lower doses, thereby reducing off-target effects and toxicity.

Enoxacin, a fluoroquinolone antibiotic, was one of the first small molecules identified to enhance RNAi. It functions by binding to the TAR RNA-binding protein (TRBP), a component of the Dicer complex, which is crucial for the processing of precursor microRNAs (pre-miRNAs) and small interfering RNAs (siRNAs). This interaction facilitates the loading of small RNAs into the RNA-induced silencing complex (RISC), ultimately leading to more efficient gene silencing. While effective, the search for alternative and potentially more potent or specific RNAi enhancers is an active area of research.

Comparative Analysis of RNAi Enhancers

Currently, the landscape of small molecule RNAi enhancers is dominated by Enoxacin and its structural analogs. While extensive research has been conducted on small molecule inhibitors of the RNAi pathway, particularly targeting Dicer and Argonaute 2 (AGO2), the discovery of non-fluoroquinolone enhancers remains limited in publicly available literature. This guide, therefore, focuses on the available data for Enoxacin and related fluoroquinolones.

Quantitative Performance Data
CompoundTargetAssay SystemEC₅₀ (µM)Maximum EnhancementReference
Enoxacin TRBPHEK293 cells with GFP reporter~30Up to 10-fold[1]
Ciprofloxacin TRBP (putative)HEK293 cells with GFP reporter>50Moderate[1]
Norfloxacin TRBP (putative)HEK293 cells with GFP reporter>50Moderate[1]

Note: EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound at which 50% of the maximum RNAi enhancement is observed. Maximum enhancement is reported as the fold-increase in gene silencing compared to the control without the compound.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which Enoxacin and its analogs enhance RNAi is through the modulation of the microRNA processing pathway. The following diagram illustrates the key steps involved.

RNAi_Enhancement_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri-miRNA pri-miRNA Drosha Drosha/DGCR8 pri-miRNA->Drosha Processing pre-miRNA pre-miRNA Drosha->pre-miRNA Exportin-5 Exportin-5 pre-miRNA->Exportin-5 Export pre-miRNA_cyto pre-miRNA Dicer Dicer pre-miRNA_cyto->Dicer Processing miRNA_duplex miRNA duplex Dicer->miRNA_duplex TRBP TRBP TRBP->Dicer Associates with Enoxacin Enoxacin Enoxacin->TRBP Binds to AGO2 AGO2 miRNA_duplex->AGO2 Loading RISC RISC AGO2->RISC mRNA Target mRNA RISC->mRNA Binds to Silencing Gene Silencing mRNA->Silencing Leads to

Caption: Enoxacin enhances RNAi by binding to TRBP, a key component of the Dicer complex.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to identify and characterize RNAi enhancers.

Cell-Based Reporter Assay for RNAi Enhancement

This assay is used to screen for small molecules that enhance siRNA- or shRNA-mediated gene silencing in living cells. A common setup involves a cell line stably expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) and an shRNA targeting that reporter.

Materials:

  • HEK293 cells stably expressing a reporter gene (e.g., pGL3-Luciferase) and a corresponding shRNA.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Small molecule library dissolved in DMSO.

  • 96-well plates.

  • Luciferase assay reagent (e.g., Promega's Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Seed the stable reporter cell line in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Add small molecules from the library to the wells at various concentrations. Include a DMSO-only control.

  • Incubate the cells for an additional 48 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo® assay).

  • Calculate the fold-enhancement of RNAi for each compound compared to the DMSO control.

Reporter_Assay_Workflow cluster_workflow Cell-Based Reporter Assay Workflow A Seed reporter cells in 96-well plate B Incubate for 24 hours A->B C Add small molecules B->C D Incubate for 48 hours C->D E Lyse cells & measure luciferase activity D->E F Normalize to cell viability E->F G Calculate RNAi enhancement F->G

Caption: Workflow for a high-throughput cell-based reporter assay to screen for RNAi enhancers.

In Vitro Dicer Cleavage Assay

This assay directly measures the effect of a small molecule on the enzymatic activity of Dicer in processing pre-miRNA or pre-siRNA.

Materials:

  • Recombinant human Dicer enzyme.

  • Radiolabeled (³²P) or fluorescently labeled pre-miRNA substrate.

  • Dicer reaction buffer.

  • Small molecule of interest.

  • Urea-polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Prepare the Dicer reaction mix containing Dicer reaction buffer, the labeled pre-miRNA substrate, and the small molecule at the desired concentration.

  • Initiate the reaction by adding recombinant Dicer.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a formamide-containing loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the cleaved and uncleaved RNA fragments using urea-PAGE.

  • Visualize the RNA fragments using a phosphorimager or fluorescence scanner.

  • Quantify the percentage of cleaved product to determine the effect of the small molecule on Dicer activity.

Fluorescence Polarization (FP)-Based RISC Loading Assay

This assay measures the binding of a fluorescently labeled siRNA duplex to the AGO2 protein, a key step in RISC formation. Enhancers of this process would be expected to increase the FP signal.

Materials:

  • Recombinant human AGO2 protein.

  • Fluorescently labeled siRNA duplex.

  • Binding buffer.

  • Small molecule of interest.

  • 384-well black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a reaction mixture containing the binding buffer, fluorescently labeled siRNA, and the small molecule in a 384-well plate.

  • Add recombinant AGO2 protein to initiate the binding reaction.

  • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • An increase in polarization compared to the control (without AGO2 or with a non-binding control) indicates binding. An increase in the presence of a small molecule suggests it enhances RISC loading.

Conclusion and Future Directions

References

Safety Operating Guide

Navigating the Disposal of Enoxacin Hydrate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Enoxacin hydrate, a fluoroquinolone antibiotic used in research. Adherence to these procedures is vital for protecting personnel and the environment.

Hazard and Safety Overview

Before handling or disposing of this compound, it is crucial to understand its hazard profile. While some safety data sheets (SDS) do not classify it as a hazardous substance, it is recognized as slightly hazardous to water, and one SDS indicates it may cause allergic skin or respiratory reactions.[1][2] Always consult the specific SDS for the product you are using and handle it with appropriate personal protective equipment (PPE).

Table 1: Summary of this compound Hazard Information

Hazard ClassificationDescriptionSource Citation
Regulatory Status Generally not classified as a hazardous substance or mixture according to OSHA criteria. Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage.[1][1]
Health Hazards May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2] May be harmful if swallowed, inhaled, or absorbed via skin.[3][2][3]
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).

Standard Operating Procedure for Disposal

The disposal of this compound from a laboratory setting must comply with institutional policies as well as local, state, and federal regulations. The following procedure outlines the standard best practices for researchers.

Step 1: Waste Identification and Classification

  • Identify the waste stream: Is it pure, unused this compound, or materials contaminated with it (e.g., gloves, weighing paper, glassware)?

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying the waste according to local regulations and the Resource Conservation and Recovery Act (RCRA).[4][5] While Enoxacin is not typically a listed RCRA hazardous waste, institutional policies often require all chemical waste to be disposed of through a designated hazardous waste stream as a best practice.[4]

Step 2: Segregation and Collection

  • Do not mix this compound waste with any other waste streams.

  • Leave the chemical in its original container if possible. If not, use a compatible, sealable, and clearly labeled waste container. The label should include the chemical name ("this compound Waste") and any associated hazard warnings.

  • Handle uncleaned, empty containers as you would the product itself.

Step 3: Prohibited Disposal Methods

  • DO NOT pour this compound down the drain or into any sewer system.[1][6] This practice is prohibited for most pharmaceutical waste and can harm aquatic life and interfere with wastewater treatment processes.[5][7]

  • DO NOT dispose of solid this compound in the regular trash. This is not a suitable method for laboratory chemical waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS or Safety Officer to arrange for the collection of the waste.

  • The waste must be offered to a licensed, professional waste disposal company.[3] Your EHS office will manage this process.

  • Ensure the waste is stored in a designated, secure area while awaiting pickup.

Step 5: Documentation

  • Maintain accurate records of the waste generated and its disposal, following your institution's protocols for waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

G start This compound Waste Generated identify Identify Waste Type (Pure Substance vs. Contaminated Debris) start->identify classify Review Waste Classification identify->classify sds Consult Safety Data Sheet (SDS) - Not RCRA Hazardous - Slightly Hazardous to Water classify->sds regs Consult Institutional & Local Regulations (CRITICAL STEP) classify->regs ehs CONTACT EHS / SAFETY OFFICER regs->ehs prohibited Prohibited Methods: - NO Drain Disposal - NO Regular Trash - NO Mixing with Other Waste ehs->prohibited collect Segregate & Collect Waste in Labeled, Sealed Container ehs->collect pickup Arrange Pickup by Licensed Waste Disposal Contractor (via EHS) collect->pickup end Disposal Complete pickup->end

References

Safeguarding Your Research: A Guide to Handling Enoxacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Enoxacin hydrate, a broad-spectrum antibacterial agent. Adherence to these procedural steps will minimize risk and ensure proper management from receipt to disposal.

This compound, while not classified as a hazardous substance by all sources, requires careful handling to mitigate potential risks.[1][2] The following personal protective equipment (PPE) and procedures are recommended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear appropriate protective gloves (chemical-impermeable) and clothing to prevent skin exposure. Take off contaminated clothing immediately.[3]
Respiratory Protection Not required under normal use conditions. If dust formation is unavoidable, use a particle filter respirator.

Step-by-Step Handling and Emergency Protocols

Proper handling of this compound is critical to prevent accidental exposure. The following workflow provides a logical sequence of operations, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE (Gloves, Goggles, Lab Coat) c Weigh and Handle in a Designated Area a->c b Ensure Adequate Ventilation b->c d Avoid Dust Formation c->d e Avoid Ingestion, Inhalation, and Contact with Skin/Eyes d->e f Store in a Tightly Closed Container in a Dry Place e->f i Inhalation: Move to Fresh Air. Seek Medical Attention. e->i j Skin Contact: Wash with Soap and Water. Remove Contaminated Clothing. e->j k Eye Contact: Rinse with Water for 15 mins. Seek Medical Attention. e->k l Ingestion: Rinse Mouth with Water. Do Not Induce Vomiting. Seek Medical Attention. e->l g Collect and Arrange for Disposal in Suitable, Closed Containers f->g h Follow Local, State, and Federal Regulations g->h

Safe handling workflow for this compound.

Operational Plan

1. Preparation:

  • Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Work in a well-ventilated area to minimize the potential for inhalation of dust particles.[3]

2. Handling:

  • When weighing or transferring the compound, do so in a designated area to contain any potential spills.

  • Take care to avoid the formation of dust.[2][3]

  • Avoid direct contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][3]

3. Storage:

  • Store this compound in a tightly closed container to prevent contamination and degradation.

  • Keep the container in a dry and, if specified, refrigerated place.[2]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

  • Collection: Collect waste material in suitable and closed containers labeled for disposal.[3]

  • Consultation: It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not discharge into drains or the environment.[3]

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[3] Seek medical advice.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Call for immediate medical assistance.

References

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